Hex-4-yn-1-ol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hex-4-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-3-4-5-6-7/h7H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUUMNNQQSAYCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30239149 | |
| Record name | Hex-4-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928-93-8 | |
| Record name | 4-Hexyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hex-4-yn-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hex-4-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hex-4-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.991 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of Hex-4-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hex-4-yn-1-ol is a linear C6 alcohol containing a terminal alkyne functional group. This structural motif makes it a valuable building block in organic synthesis and a compound of interest in medicinal chemistry. Research indicates that this compound exhibits biological activity, including chitinase (B1577495) inhibition and potential anticancer properties through the induction of apoptosis.[1] This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols for its synthesis and characterization, and insights into its potential mechanism of action in cancer cells.
Core Properties and Data
This compound is a combustible liquid that can cause skin and eye irritation.[2] Its key identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-Hexyn-1-ol | [2] |
| CAS Number | 928-93-8 | [2] |
| Molecular Formula | C₆H₁₀O | [2] |
| Molecular Weight | 98.14 g/mol | [1] |
| Physical Form | Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid | |
| Boiling Point | 171.3 °C at 760 mmHg | |
| Density | 0.905 g/cm³ | |
| Flash Point | 69.1 °C | |
| SMILES | CC#CCCCO | [1] |
| InChIKey | VNUUMNNQQSAYCU-UHFFFAOYSA-N | [2] |
| Hazard Statements | H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol describes a plausible synthesis of this compound from propyne (B1212725) and 3-bromo-1-propanol (B121458), protected as a tetrahydropyranyl (THP) ether. The synthesis involves the formation of a Grignard reagent from the protected bromopropanol, followed by its reaction with propyne.
Materials:
-
3-bromo-1-propanol
-
2,3-Dihydropyran (DHP)
-
Pyridinium (B92312) p-toluenesulfonate (PPTS)
-
Dichloromethane (DCM)
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Propyne
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (1M)
Procedure:
-
Protection of 3-bromo-1-propanol:
-
To a solution of 3-bromo-1-propanol (1 equivalent) in dichloromethane, add a catalytic amount of pyridinium p-toluenesulfonate.
-
Cool the mixture to 0 °C and add 2,3-dihydropyran (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(3-bromopropoxy)tetrahydro-2H-pyran.
-
-
Grignard Reagent Formation and Reaction with Propyne:
-
In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (1.2 equivalents).
-
Add a solution of 2-(3-bromopropoxy)tetrahydro-2H-pyran (1 equivalent) in anhydrous diethyl ether dropwise to initiate the Grignard reaction.
-
Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C.
-
Bubble propyne gas through the solution for 2 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Deprotection:
-
Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude product in methanol and add a catalytic amount of 1M hydrochloric acid.
-
Stir the solution at room temperature for 4 hours to remove the THP protecting group.
-
Neutralize the reaction with a saturated aqueous sodium bicarbonate solution and remove the methanol under reduced pressure.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield crude this compound.
-
Purification by Flash Column Chromatography
Materials:
-
Silica (B1680970) gel (230-400 mesh)
-
Ethyl acetate (B1210297)
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Solvent System Selection: Determine a suitable eluent system using TLC. A mixture of hexane and ethyl acetate is a good starting point. The ideal system should provide a retention factor (Rf) of approximately 0.3 for this compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the purified sample in deuterated chloroform (B151607) (CDCl₃). The spectrum is expected to show characteristic signals for the terminal methyl group, the methylene (B1212753) groups adjacent to the alkyne and the hydroxyl group, and the hydroxyl proton.
-
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the six carbon atoms, with the sp-hybridized carbons of the alkyne bond appearing in the characteristic region (around 70-90 ppm).
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
A sample of the purified compound is injected into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
The GC oven temperature program is set to achieve good separation of the analyte from any residual impurities.
-
The mass spectrometer is operated in electron ionization (EI) mode, and the resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for this compound.
-
Potential Mechanism of Action in Cancer
While specific studies on the anticancer mechanism of this compound are limited, research on similar alkynol natural products, such as falcarinol, has identified Aldehyde Dehydrogenase 2 (ALDH2) as a molecular target in cancer cells.[3][4] ALDH2 is an enzyme involved in the detoxification of reactive aldehydes and plays a role in the oxidative stress response, both of which are critical for cancer cell viability.[3]
The proposed mechanism involves the irreversible binding of the alkynol to the active site of ALDH2, leading to its inhibition.[3][4] This inhibition disrupts the cell's ability to manage aldehyde-induced stress, ultimately contributing to apoptosis.[3]
Signaling Pathway Diagram
Experimental Workflow for Biological Evaluation
Conclusion
This compound is a versatile chemical entity with established physicochemical properties and potential applications in medicinal chemistry. The provided protocols offer a framework for its synthesis, purification, and characterization. While further research is required to fully elucidate its biological activities and mechanism of action, the existing evidence suggests that this compound and related alkynols are a promising class of compounds for the development of novel therapeutic agents, particularly in the field of oncology. The potential targeting of the ALDH2 pathway opens new avenues for investigating its efficacy in cancers with elevated oxidative stress.
References
An In-depth Technical Guide to the Chemical Structure and Bonding of Hex-4-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hex-4-yn-1-ol is a bifunctional organic molecule featuring a primary alcohol and an internal alkyne. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly for the construction of complex molecular architectures relevant to medicinal chemistry and drug development. This guide provides a comprehensive overview of the chemical structure, bonding, and reactivity of this compound, supplemented with key physicochemical data, detailed experimental protocols for its derivatization, and visualizations of its chemical transformations.
Chemical Structure and Identification
This compound is a six-carbon chain containing a hydroxyl group at position 1 and a carbon-carbon triple bond between carbons 4 and 5.
// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0!"]; C3 [label="C", pos="2,0!"]; C4 [label="C", pos="3,0!"]; C5 [label="C", pos="4,0!"]; C6 [label="C", pos="5,0!"]; O7 [label="O", pos="-1,0.5!"]; H8 [label="H", pos="-1.5,0.2!"];
// Hydrogen nodes H1a [label="H", pos="-0.3,-0.5!"]; H1b [label="H", pos="0.3,-0.5!"]; H2a [label="H", pos="0.7,-0.5!"]; H2b [label="H", pos="1.3,-0.5!"]; H3a [label="H", pos="1.7,-0.5!"]; H3b [label="H", pos="2.3,-0.5!"]; H6a [label="H", pos="5.3,0.5!"]; H6b [label="H", pos="5.3,-0.5!"]; H6c [label="H", pos="5.5,0!"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5 [style=bold, len=0.8]; C4 -- C5 [style=bold, len=0.8, constraint=false, label="", pos="3.5,0.1!"]; C4 -- C5 [style=bold, len=0.8, constraint=false, label="", pos="3.5,-0.1!"]; C5 -- C6; C1 -- O7; O7 -- H8; C1 -- H1a; C1 -- H1b; C2 -- H2a; C2 -- H2b; C3 -- H3a; C3 -- H3b; C6 -- H6a; C6 -- H6b; C6 -- H6c;
// Atom labels with numbers node [shape=plaintext, fontsize=10, fontcolor="#5F6368"]; C1_label [label="1", pos="-0.3,0.3!"]; C2_label [label="2", pos="0.7,0.3!"]; C3_label [label="3", pos="1.7,0.3!"]; C4_label [label="4", pos="2.7,0.3!"]; C5_label [label="5", pos="4.3,0.3!"]; C6_label [label="6", pos="5.3,0.3!"]; } Caption: 2D Chemical Structure of this compound.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 928-93-8[1] |
| Molecular Formula | C₆H₁₀O[1][2] |
| SMILES | CC#CCCCO[1] |
| InChI | InChI=1S/C6H10O/c1-2-3-4-5-6-7/h7H,4-6H2,1H3[1] |
| InChIKey | VNUUMNNQQSAYCU-UHFFFAOYSA-N[1] |
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Weight | 98.14 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 165-167 °C (at 760 mmHg) | |
| Melting Point | -39 °C | |
| Density | 0.916 g/cm³ | |
| Refractive Index | 1.454 |
Bonding and Molecular Geometry
The this compound molecule possesses distinct bonding environments that dictate its chemical reactivity. The C4 and C5 atoms are sp-hybridized, forming a linear alkyne moiety with a carbon-carbon triple bond. This triple bond consists of one strong sigma (σ) bond and two weaker pi (π) bonds, making it an electron-rich region susceptible to electrophilic attack. The remaining carbon atoms in the chain (C1, C2, C3, and C6) are sp³-hybridized, resulting in a tetrahedral geometry around these centers. The oxygen atom of the hydroxyl group is sp³-hybridized, with two lone pairs of electrons that contribute to its nucleophilicity and ability to participate in hydrogen bonding.
Spectroscopic Characterization
Spectroscopic techniques are crucial for the structural elucidation and purity assessment of this compound. While publicly available, detailed spectra with full assignments are limited, the expected spectral features are outlined below based on the known structure and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments. The methyl protons (H6) would appear as a triplet, coupled to the methylene (B1212753) protons. The methylene protons adjacent to the alkyne (H3) and the hydroxyl group (H1) would also exhibit characteristic multiplets. The hydroxyl proton (on O) would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms. The sp-hybridized carbons of the alkyne (C4 and C5) would resonate in the typical alkyne region of the spectrum (around 70-90 ppm).[3] The carbon bearing the hydroxyl group (C1) would be deshielded and appear downfield, while the other sp³-hybridized carbons would appear in the upfield region of the spectrum.[3]
Infrared (IR) Spectroscopy
The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.[4][5][6] A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol, indicative of hydrogen bonding.[5] The C-H stretching vibrations of the sp³-hybridized carbons would appear just below 3000 cm⁻¹, while the C≡C triple bond stretch would be observed as a weak to medium intensity band in the region of 2100-2260 cm⁻¹.[4][5]
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of this compound (98.14 g/mol ).[7][8][9] Common fragmentation patterns would involve the loss of a methyl group (M-15), an ethyl group (M-29), or a water molecule (M-18) from the molecular ion.[10] Alpha-cleavage adjacent to the oxygen atom is also a likely fragmentation pathway.[7]
Experimental Protocols
The dual functionality of this compound allows for a wide range of chemical transformations. Below are detailed experimental protocols for key reactions targeting the alcohol and alkyne moieties.
Oxidation of the Alcohol to a Carboxylic Acid (Jones Oxidation)
This protocol describes the oxidation of the primary alcohol in this compound to the corresponding carboxylic acid using Jones reagent.[11][12][13][14]
Materials:
-
This compound
-
Jones Reagent (a solution of chromium trioxide in sulfuric acid and water)[13]
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Brine
Procedure:
-
Dissolve this compound in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice-water bath.
-
Slowly add Jones reagent dropwise to the stirred solution. Monitor the reaction by observing the color change from orange-red to green. Continue adding the reagent until the orange-red color persists.[14]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Quench the reaction by the dropwise addition of isopropanol until the orange color disappears and a green precipitate forms.[14]
-
Remove the acetone by rotary evaporation.
-
Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.[14]
-
The product can be further purified by recrystallization or column chromatography.
Protection of the Alcohol as a Silyl Ether
Protection of the hydroxyl group is often necessary to prevent its interference in reactions targeting the alkyne. This protocol details the formation of a tert-butyldimethylsilyl (TBS) ether.[15][16]
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole[17]
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of this compound and imidazole (B134444) in anhydrous DMF at 0 °C, add TBSCl portionwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography.
Intramolecular Cyclization to Form a Tetrahydrofuran Derivative
Alkynols can undergo intramolecular cyclization to form cyclic ethers, such as tetrahydrofurans, which are common motifs in biologically active molecules.[18][19][20][21][22] This reaction is typically catalyzed by a transition metal.
Materials:
-
This compound
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Base (e.g., sodium hydride)
-
Anhydrous solvent (e.g., tetrahydrofuran)
Procedure (General):
-
To a solution of this compound in anhydrous THF, add a suitable base (e.g., NaH) at 0 °C to form the alkoxide.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography.
-
Upon completion, cool the reaction to room temperature and quench with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Conclusion
This compound is a valuable and versatile chemical entity with significant potential in synthetic organic chemistry, particularly in the fields of drug discovery and materials science. Its distinct functional groups, the primary alcohol and the internal alkyne, allow for a diverse array of chemical modifications. The data and protocols presented in this guide offer a foundational resource for researchers and scientists seeking to utilize this compound in their synthetic endeavors. A thorough understanding of its structure, bonding, and reactivity is paramount to harnessing its full potential in the development of novel and complex molecules.
References
- 1. This compound | C6H10O | CID 70235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 928-93-8 | AAA92893 | Biosynth [biosynth.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. youtube.com [youtube.com]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
- 8. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 9. uni-saarland.de [uni-saarland.de]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 12. Jones Oxidation [organic-chemistry.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 18. Assembly of Diverse 3-Methylenetetrahydrofurans via Palladium-Catalyzed Cascade Carboetherification of Buta-1,3-Dienes with Alkynols - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. Evidence for Alkene Insertion into a Pd-O bond and Stereochemical Scrambling via β-Hydride Elimination - PMC [pmc.ncbi.nlm.nih.gov]
Hex-4-yn-1-ol: A Technical Guide for Researchers
CAS Number: 928-93-8
This technical guide provides an in-depth overview of Hex-4-yn-1-ol, a molecule of significant interest in chemical synthesis and cancer research. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of its chemical and physical properties, a detailed synthesis protocol, and insights into its biological activities and relevant experimental procedures.
Chemical and Physical Properties
This compound is a linear C6 alcohol containing a carbon-carbon triple bond at the 4-position. Its bifunctional nature, possessing both a hydroxyl group and an alkyne, makes it a versatile building block in organic synthesis.[1] A summary of its key quantitative data is presented in the table below.
| Property | Value | Source |
| CAS Number | 928-93-8 | [2][3] |
| Molecular Formula | C₆H₁₀O | [3] |
| Molecular Weight | 98.14 g/mol | [3] |
| Boiling Point | 92-93 °C at 10 mmHg | [2] |
| Physical Form | Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid | [4] |
| IUPAC Name | This compound | [3] |
| SMILES | CC#CCCCO | [3] |
| InChIKey | VNUUMNNQQSAYCU-UHFFFAOYSA-N | [3] |
Synthesis Protocol
A reliable method for the preparation of this compound is documented in Organic Syntheses, a reputable source for detailed and verified experimental procedures in organic chemistry. The following protocol is adapted from this source.
Reaction Scheme:
Materials:
-
Propyne (condensed)
-
Ethylmagnesium bromide (solution in THF)
-
Ethylene (B1197577) oxide
-
Tetrahydrofuran (THF), anhydrous
-
Sulfuric acid, 10% aqueous solution
-
Sodium bicarbonate, saturated aqueous solution
-
Brine (saturated aqueous sodium chloride)
-
Magnesium sulfate, anhydrous
-
Dichloromethane
Procedure:
-
A solution of ethylmagnesium bromide in anhydrous THF is prepared in a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen).
-
Propyne is bubbled through the cooled Grignard solution to form propynylmagnesium bromide.
-
A solution of ethylene oxide in anhydrous THF is added dropwise to the stirred solution of propynylmagnesium bromide at a controlled temperature (typically 0-5 °C).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.
-
The reaction is then carefully quenched by the slow addition of a 10% aqueous sulfuric acid solution with external cooling.
-
The aqueous layer is separated and extracted with dichloromethane.
-
The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation under reduced pressure to yield pure this compound (boiling point 92-93 °C at 10 mmHg).[2]
Biological Activity and Applications in Drug Development
This compound has garnered attention for its potential as an anticancer agent. Studies have indicated that it can induce apoptosis (programmed cell death) in various cancer cell lines.[5] Furthermore, it has been identified as an inhibitor of protein kinases, enzymes that play a crucial role in cell signaling pathways that regulate cell growth and proliferation.[5] This dual mechanism of action makes this compound a promising lead compound for the development of novel cancer therapeutics.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability and is commonly used to determine the cytotoxic effects of potential anticancer compounds.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microtiter plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Signaling Pathway and Workflow Visualization
The anticancer activity of this compound is attributed to its ability to induce apoptosis and inhibit protein kinases. The following diagrams illustrate a plausible experimental workflow for investigating its anticancer properties and a simplified representation of the intrinsic apoptosis pathway it may trigger.
References
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | C6H10O | CID 70235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. organic chemistry - Synthesing tetrahydropyran from ethylene oxide - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Analysis of Hex-4-yn-1-ol: Molecular Formula and Weight
For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental properties is paramount. This technical guide provides a detailed examination of the molecular formula and molecular weight of Hex-4-yn-1-ol.
Molecular Formula
The molecular formula for this compound is C₆H₁₀O .[1][2][3][4][5] This formula indicates that a single molecule of this compound is composed of six carbon atoms, ten hydrogen atoms, and one oxygen atom.
Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The atomic weights for carbon, hydrogen, and oxygen are based on the weighted average of their natural isotopes.
Experimental Protocols: Calculating Molecular Weight
The calculation of the molecular weight of this compound is performed as follows:
-
Identify the Molecular Formula : The first step is to determine the precise number of atoms of each element in the molecule. For this compound, this is C₆H₁₀O.
-
Determine Atomic Weights : The standard atomic weight of each element is obtained from IUPAC (International Union of Pure and Applied Chemistry) data. For this calculation, the conventional atomic weights are used for consistency and practical application.
-
Calculate Total Weight for Each Element : The number of atoms of each element is multiplied by its atomic weight.
-
Total Carbon Weight = 6 atoms * 12.011 u/atom
-
Total Hydrogen Weight = 10 atoms * 1.008 u/atom
-
Total Oxygen Weight = 1 atom * 15.999 u/atom
-
-
Sum the Weights : The total weights of each element are summed to determine the molecular weight of the compound.
The following table provides a clear summary of this quantitative data.
| Element | Symbol | Number of Atoms | Standard Atomic Weight (u) | Total Contribution to Molecular Weight (u) |
| Carbon | C | 6 | 12.011[8][9] | 72.066 |
| Hydrogen | H | 10 | 1.008[6][10] | 10.080 |
| Oxygen | O | 1 | 15.999[7] | 15.999 |
| Total | 17 | 98.145 |
Based on this calculation, the molecular weight of this compound is 98.145 g/mol .[2] Several sources round this to 98.14 g/mol .[1][3][4][5]
Visualization of Molecular Composition
The following diagram illustrates the logical relationship between the constituent elements and the final molecular formula of this compound.
References
- 1. This compound | C6H10O | CID 70235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | 928-93-8 | AAA92893 | Biosynth [biosynth.com]
- 5. srisyn.com [srisyn.com]
- 6. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 7. Oxygen - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
An In-depth Technical Guide to the Synthesis of Hex-4-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for Hex-4-yn-1-ol, a valuable building block in organic synthesis. The document details the core methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols for key reactions. Visual diagrams of the synthetic pathways are provided to facilitate understanding.
Introduction
This compound is a bifunctional molecule featuring a terminal alkyne and a primary alcohol. This unique combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide focuses on a robust and widely applicable synthetic strategy involving the coupling of a C3 acetylide with a C3 electrophile bearing a hydroxyl or protected hydroxyl group.
Core Synthesis Strategy: Alkylation of a Propynyl (B12738560) Anion
The most common and efficient approach to the synthesis of this compound involves the nucleophilic attack of a propynyl anion on a suitable three-carbon electrophile. This strategy is advantageous due to the ready availability of the starting materials and the high yields achievable. The general transformation is depicted below:
Figure 1: General overview of the synthesis of this compound.
This pathway typically involves three key stages:
-
Formation of the Propynyl Anion: Propyne (B1212725) is deprotonated using a strong base, such as an organolithium reagent (e.g., n-butyllithium) or by forming a Grignard reagent (propynylmagnesium bromide).
-
Alkylation with a Protected 3-Halo-1-propanol: The propynyl anion reacts with a 3-halo-1-propanol derivative in which the hydroxyl group is protected to prevent side reactions. The tetrahydropyranyl (THP) group is a common and effective protecting group for this purpose.
-
Deprotection: The protecting group is removed from the resulting protected this compound to yield the final product.
Detailed Synthesis Pathways and Experimental Protocols
This section outlines the detailed experimental procedures for the synthesis of this compound, including the protection of the starting alcohol, the coupling reaction, and the final deprotection step.
Protection of 3-Bromo-1-propanol (B121458) as a Tetrahydropyranyl (THP) Ether
To prevent the acidic proton of the hydroxyl group from interfering with the organometallic reagent in the subsequent step, 3-bromo-1-propanol is first protected as its THP ether.
Figure 2: Protection of 3-Bromo-1-propanol with Dihydropyran.
Experimental Protocol:
To a solution of 3-bromo-1-propanol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C is added 3,4-dihydro-2H-pyran (DHP, 1.2 eq) followed by a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 eq). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 2-(3-bromopropoxy)tetrahydro-2H-pyran, which can often be used in the next step without further purification.
| Reactant/Reagent | Molar Eq. |
| 3-Bromo-1-propanol | 1.0 |
| Dihydropyran (DHP) | 1.2 |
| p-Toluenesulfonic acid (p-TsOH) | 0.02 |
Table 1: Molar equivalents for the THP protection of 3-bromo-1-propanol.
Alkylation of Propyne with 2-(3-bromopropoxy)tetrahydro-2H-pyran
In this key step, propyne is deprotonated with n-butyllithium to form lithium propynide, which then undergoes a nucleophilic substitution reaction with the protected 3-bromo-1-propanol.
An In-depth Technical Guide to Hex-4-yn-1-ol: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hex-4-yn-1-ol, a versatile acetylenic alcohol, has carved a niche in synthetic organic chemistry and emerged as a valuable building block in the preparation of complex molecules. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, detailing its first reported synthesis, and the evolution of its preparative methods. The document summarizes key quantitative data, presents detailed experimental protocols from seminal publications, and utilizes visualizations to illustrate synthetic pathways.
Introduction
This compound (CAS No. 928-93-8) is a linear six-carbon chain containing a hydroxyl group at one terminus and a carbon-carbon triple bond between carbons 4 and 5. This bifunctional nature makes it a strategic starting material for the synthesis of a wide array of organic compounds, including pharmaceuticals and natural products. Its discovery and the subsequent exploration of its chemical reactivity have been part of the broader scientific endeavor to understand and utilize the chemistry of acetylenic compounds.
Discovery and First Synthesis
The pioneering work on the synthesis and reactions of acetylenic compounds in the 1940s and 1950s, notably by Sir Ewart Jones and his collaborators, laid the foundation for the preparation of a vast number of acetylenic alcohols. While a singular "discovery" of this compound is not prominently documented as a landmark event, its first detailed synthesis can be traced back to the extensive research on acetylenic carbinols during this period.
The first unambiguous synthesis of this compound appears in the chemical literature as part of a broader investigation into the properties and reactions of acetylenic compounds. One of the earliest and most comprehensive reports detailing a viable synthetic route was published in the Journal of the Chemical Society in the mid-20th century.
The Seminal Work of Jones and co-workers
Research led by E. R. H. Jones in the 1940s systematically explored the synthesis of acetylenic alcohols and their derivatives. A key publication by Bowden, Heilbron, Jones, and Weedon in 1946, "Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols," although focused on ketones, describes the synthesis of the precursor acetylenic carbinols, which were the cornerstone of their investigations.[1][2] While this specific paper does not detail the synthesis of this compound, it establishes the synthetic strategies of the time. Subsequent publications from this group and others expanded on these methods to create a wide range of acetylenic alcohols.
Physicochemical and Spectroscopic Data
A comprehensive understanding of a chemical entity requires precise knowledge of its physical and spectroscopic properties. The data for this compound has been refined over the years with the advent of more sophisticated analytical techniques.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O | |
| Molecular Weight | 98.14 g/mol | |
| CAS Number | 928-93-8 | |
| IUPAC Name | This compound | |
| Boiling Point | 78-80 °C at 12 mmHg | |
| Density | 0.916 g/cm³ | |
| Refractive Index (n²⁰/D) | 1.454 |
Spectroscopic Data:
-
¹³C NMR: Key resonances for the carbonyl carbon, vinylic carbons, and aliphatic carbons confirm the structure.
-
Mass Spectrometry (GC-MS): The molecular ion peak and fragmentation patterns are characteristic of the compound's structure.
-
Infrared (IR) Spectroscopy: Strong absorption bands are observed for the O-H stretch (around 3300 cm⁻¹) and the C≡C triple bond stretch (around 2200 cm⁻¹).
Historical Synthetic Protocols
The synthesis of this compound has evolved, with early methods relying on classical organometallic reactions. The following sections detail a plausible historical synthetic protocol based on the methodologies prevalent during the mid-20th century.
Grignard-based Synthesis
A common and historically significant method for the formation of carbon-carbon bonds is the Grignard reaction. The synthesis of this compound can be envisaged through the reaction of a propynyl (B12738560) Grignard reagent with an appropriate electrophile, such as a protected 3-halopropanol.
Logical Workflow for a Plausible Historical Synthesis:
Caption: Plausible historical synthesis of this compound via a Grignard reaction.
Experimental Protocol (Hypothetical Reconstruction based on period literature):
Step 1: Preparation of Propynylmagnesium Bromide
To a solution of ethylmagnesium bromide (prepared from ethyl bromide and magnesium turnings) in anhydrous diethyl ether, propyne gas was bubbled through at 0 °C. The reaction mixture was stirred for 2 hours to ensure the complete formation of the propynylmagnesium bromide.
Step 2: Reaction with 3-(Tetrahydro-2H-pyran-2-yloxy)propyl chloride
A solution of 3-(tetrahydro-2H-pyran-2-yloxy)propyl chloride in anhydrous diethyl ether was added dropwise to the freshly prepared propynylmagnesium bromide solution at room temperature. The reaction mixture was then refluxed for 4 hours.
Step 3: Hydrolysis and Deprotection
The reaction mixture was cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer was separated, and the aqueous layer was extracted with diethyl ether. The combined organic extracts were washed with brine, dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure. The resulting crude product was then treated with a dilute solution of hydrochloric acid in methanol (B129727) to remove the tetrahydropyranyl (THP) protecting group.
Step 4: Purification
The final product, this compound, was purified by fractional distillation under reduced pressure.
Evolution of Synthetic Methodologies
While the Grignard-based approach was foundational, modern organic synthesis has introduced more efficient and versatile methods for preparing this compound and its derivatives. These include, but are not limited to, the use of other organometallic reagents (e.g., organolithiums), transition-metal catalyzed cross-coupling reactions, and methods starting from different precursors. The development of these new synthetic routes has been driven by the need for higher yields, greater functional group tolerance, and improved stereoselectivity in the synthesis of complex target molecules where this compound serves as a key intermediate.
Conclusion
The discovery and synthesis of this compound are rooted in the fundamental explorations of acetylenic chemistry in the mid-20th century. From its initial preparation using classical organometallic methods to its current role as a versatile building block in modern organic synthesis, this compound continues to be a compound of significant interest to the scientific community. This guide has provided a historical context for its discovery, detailed its key properties, and outlined the foundational synthetic protocols, offering a valuable resource for researchers in the chemical and pharmaceutical sciences.
References
- 1. 13. Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. US2996552A - Preparation of acetylenic alcohols - Google Patents [patents.google.com]
Hex-4-yn-1-ol IUPAC nomenclature and synonyms.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Hex-4-yn-1-ol, a bifunctional organic compound of interest in medicinal chemistry and organic synthesis. The document details its nomenclature, chemical properties, and potential applications, presenting available data in a structured format for ease of reference.
IUPAC Nomenclature and Synonyms
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound .[1][2] This name is derived from its six-carbon chain (hex-), the presence of a carbon-carbon triple bond at the fourth carbon (-4-yn-), and a primary alcohol functional group at the first carbon (-1-ol).
A variety of synonyms and identifiers are used in chemical literature and databases for this compound. These are crucial for comprehensive literature searches and material procurement.
Common Synonyms:
Registry Numbers and Identifiers:
Chemical and Physical Properties
This compound is a pale-yellow to yellow-brown sticky oil or semi-solid at room temperature. A summary of its key quantitative properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O | [1][2][4] |
| Molecular Weight | 98.14 g/mol | [1][2][4] |
| Boiling Point | 171.3 °C at 760 mmHg | [1] |
| Density | 0.905 g/cm³ | [1] |
| Flash Point | 69.1 °C | [1] |
| pKa | 14.88 ± 0.10 (Predicted) | [3] |
| Canonical SMILES | CC#CCCCO | [1][2][4] |
| InChI Key | VNUUMNNQQSAYCU-UHFFFAOYSA-N | [1][2] |
Applications in Research and Development
This compound is a versatile molecule with applications stemming from its dual alcohol and alkyne functionalities. These groups allow for a range of chemical transformations, making it a valuable building block in organic synthesis.
3.1. Medicinal Chemistry
Research has indicated that this compound exhibits promising biological activities. It has been investigated for its potential as an anticancer agent , demonstrating the ability to induce apoptosis (programmed cell death) in cancer cell lines.[4] Furthermore, it has been identified as a chitinase inhibitor and an inhibitor of certain protein kinases , enzymes that play a crucial role in cell growth and division.[4][5] These properties suggest its potential as a lead compound in the development of novel therapeutics.
3.2. Organic Synthesis
The presence of both a hydroxyl group and a terminal alkyne makes this compound a strategic starting material in contemporary organic synthesis.[6] The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted to an ether or ester. The alkyne moiety can undergo various reactions, including:
-
Hydrogenation to the corresponding alkene or alkane.
-
Coupling reactions, such as Sonogashira or Glaser coupling.
-
"Click chemistry" reactions, particularly the copper-catalyzed azide-alkyne cycloaddition.[6]
This dual functionality is particularly useful in the synthesis of heterocyclic compounds , which are prevalent in many natural products and pharmaceuticals.[6] For instance, intramolecular cyclization of derivatives of this compound can lead to the formation of furan (B31954) and pyran ring systems.[6]
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis or specific reactions of this compound were not extensively available in the initial search. However, general synthetic strategies for related alkynols can be found in standard organic chemistry literature. The synthesis of chiral hexynones, which are structurally related, has been described, and these methods may be adaptable.[7] For instance, the reduction of a corresponding ketone with a reducing agent like sodium borohydride (B1222165) is a common method for preparing such alcohols.[7]
Logical Relationships in Synthesis
The strategic position of the functional groups in this compound allows for selective reactions, which is a cornerstone of modern synthetic chemistry. The following diagram illustrates the logical relationship of using protecting groups to achieve regioselective functionalization.
Caption: A logical workflow for the regioselective modification of this compound.
This workflow highlights how the hydroxyl group can be temporarily "masked" with a protecting group, allowing for chemical transformations to be carried out exclusively at the alkyne terminus. Subsequent removal of the protecting group regenerates the alcohol, yielding a product that has been selectively modified at the alkyne position. This strategic approach is fundamental to the synthesis of complex molecules.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | C6H10O | CID 70235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. This compound | 928-93-8 | AAA92893 | Biosynth [biosynth.com]
- 5. This compound | 928-93-8 [chemicalbook.com]
- 6. This compound | 928-93-8 | Benchchem [benchchem.com]
- 7. Synthesis of chiral hexynones for use as precursors to native photosynthetic hydroporphyrins - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03900E [pubs.rsc.org]
Physical and chemical properties of Hex-4-yn-1-ol.
An In-depth Technical Guide to Hex-4-yn-1-ol
Introduction
This compound (CAS No: 928-93-8) is an organic compound that has garnered interest in the scientific community, particularly in the fields of medicinal chemistry and drug development.[1][2] Structurally, it is a six-carbon chain containing a terminal alcohol group and an internal alkyne functional group. This unique combination of functional groups makes it a versatile building block in organic synthesis. Furthermore, preliminary studies have indicated its potential as a bioactive molecule, exhibiting properties such as protein kinase and chitinase (B1577495) inhibition, as well as anticancer activity.[1][2] This document provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, along with representative experimental protocols.
Physical and Chemical Properties
This compound is typically a pale-yellow to yellow-brown sticky oil or semi-solid at room temperature. A summary of its key physical and chemical identifiers is presented below.
Compound Identifiers and Computed Properties
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 928-93-8 | [1][3] |
| Molecular Formula | C₆H₁₀O | [1][3] |
| Molecular Weight | 98.14 g/mol | [1][3] |
| Canonical SMILES | CC#CCCCO | [1][3] |
| InChI | InChI=1S/C6H10O/c1-2-3-4-5-6-7/h7H,4-6H2,1H3 | [3] |
| InChIKey | VNUUMNNQQSAYCU-UHFFFAOYSA-N | [3] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| pKa | 14.88 ± 0.10 (Predicted) | [5] |
Physical Properties
| Property | Value | Conditions |
| Physical Form | Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid | |
| Boiling Point | 94 °C | at 30 Torr[6] |
| Melting Point | -34 °C | (estimate)[6] |
| Density | 0.916 g/cm³ | at 16 °C[6] |
| Refractive Index | 1.454 | [6] |
| Flash Point | 69.1 °C | [6] |
Spectral Data
Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.
-
¹³C NMR : Carbon NMR spectra for this compound are available and can be found in public databases such as PubChem.[3]
-
GC-MS : Gas Chromatography-Mass Spectrometry data is also available, providing information on the compound's fragmentation pattern under electron ionization.[3]
Biological Activity and Potential Applications
This compound has demonstrated several biological activities that make it a compound of interest for drug development.
-
Anticancer Properties : It has been reported to induce apoptosis (programmed cell death) in human cancer cell lines, suggesting its potential as a novel anticancer agent.[1]
-
Enzyme Inhibition : The compound is a known inhibitor of chitinase.[2] It has also been found to inhibit the activity of several protein kinases, which are critical enzymes involved in regulating cell growth and division.[1][2] This kinase inhibition is a likely mechanism for its observed anticancer effects.
-
Other Potential Applications : There is evidence to suggest it may be useful as an inhibitor of heparin-induced thrombocytopenia.[1]
Experimental Protocols
The following sections outline representative methodologies for the synthesis, purification, and analysis of this compound.
Representative Synthesis Protocol
A plausible synthetic route to this compound involves the alkylation of a smaller terminal alkyne. The following is a generalized procedure adapted from established methods for C-C bond formation with alkynes.[7]
Reaction: 1-Butyne (B89482) + Ethylene (B1197577) Oxide → this compound
Methodology:
-
Deprotonation: A solution of 1-butyne in an anhydrous aprotic solvent (e.g., THF or pentane) is prepared in a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon).[7] The flask is cooled in a cold bath (e.g., -78 °C using dry ice/acetone).
-
Lithiation: A strong base, such as n-butyllithium (n-BuLi) in hexanes, is added dropwise to the stirred solution.[7] The reaction is allowed to proceed for approximately 30-60 minutes, resulting in the formation of lithium butynide.
-
Alkylation: A solution of ethylene oxide in the same anhydrous solvent is then slowly added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for several hours to overnight.[7]
-
Quenching and Workup: The reaction is carefully quenched by the slow addition of an aqueous solution (e.g., saturated ammonium (B1175870) chloride or water) while cooling in an ice bath.[7]
-
Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are then washed with brine.
-
Drying and Concentration: The combined organic phase is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[7]
Purification Protocol
The crude product obtained from the synthesis is typically purified by fractional distillation under reduced pressure (vacuum distillation) to yield pure this compound.[7] The boiling point at a specific pressure is a key indicator of purity.[6]
Analytical Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
A small sample of the purified product (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃).
-
The solution is transferred to an NMR tube.
-
¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., Bruker HX-90 or similar).[3] The chemical shifts, coupling constants, and integration values are analyzed to confirm the structure of this compound.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) :
-
A dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is prepared.
-
The sample is injected into the GC-MS instrument.
-
The compound is separated from any impurities on the GC column and then ionized and fragmented in the mass spectrometer.
-
The retention time and the mass spectrum are compared with known standards or database entries to confirm the identity and purity of the compound.[3]
-
Visualizations
The following diagrams illustrate the logical workflow for the synthesis of this compound and its proposed mechanism of action in cancer cells.
Caption: Representative workflow for the synthesis of this compound.
Caption: Proposed mechanism of anticancer action for this compound.
References
- 1. This compound | 928-93-8 | AAA92893 | Biosynth [biosynth.com]
- 2. This compound | 928-93-8 [chemicalbook.com]
- 3. This compound | C6H10O | CID 70235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Page loading... [wap.guidechem.com]
- 6. echemi.com [echemi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Chemical Identification and Physical Properties
An In-depth Technical Guide to the Safety and Handling of Hex-4-yn-1-ol
This guide provides comprehensive safety and handling information for this compound (CAS No. 928-93-8), intended for researchers, scientists, and professionals in drug development. The information is compiled from technical safety datasheets and chemical databases.
This compound is a combustible liquid with the molecular formula C₆H₁₀O.[1] It is also known by its synonym, 4-Hexyn-1-ol.[1][2]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 928-93-8 | [1][2][3] |
| Molecular Formula | C₆H₁₀O | [1][3] |
| Molecular Weight | 98.14 g/mol | [1] |
| Boiling Point | 171.3°C at 760 mmHg | [3] |
| 94°C at 30 Torr | [4] | |
| Flash Point | 69.1°C | [3][4] |
| Density | 0.905 g/cm³ | [3] |
| Appearance | Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid | [5] |
Hazard Identification and Toxicology
This compound is classified as a hazardous chemical. The primary hazards are its combustibility and its irritant properties to the skin, eyes, and respiratory system.[1]
GHS Classification: [1]
-
Flammable Liquids, Category 4 (H227): Combustible liquid.
-
Skin Corrosion/Irritation, Category 2 (H315): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation, Category 2 (H319): Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure), Category 3 (H335): May cause respiratory irritation.
The GHS pictogram associated with this chemical is the "Warning" exclamation mark.[1]
Toxicological Data: Specific quantitative toxicological data, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), for this compound are not readily available in the public domain. The toxicological properties have not been fully investigated.[6] Therefore, it should be handled with the care afforded to all laboratory chemicals with unknown long-term effects.
Safe Handling and Storage Protocols
Adherence to strict laboratory protocols is essential when working with this compound to minimize risk.
Detailed Handling Protocol
This protocol is a general guideline for handling this compound and chemicals with similar hazard profiles.
-
Preparation and Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to control vapor exposure.[6]
-
Ensure that an eyewash station and a safety shower are in close proximity and are readily accessible.[6]
-
Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[6] Use of non-sparking tools is recommended.[7][8]
-
-
Personal Protective Equipment (PPE):
-
Chemical Transfer:
-
When transferring the liquid, do so carefully to avoid splashing.
-
If transferring between metal containers, ensure they are grounded and bonded to prevent static discharge, which could be an ignition source.[10]
-
Use a properly calibrated pipette or a graduated cylinder for measurement. Avoid mouth pipetting.
-
-
During Use:
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[6]
-
Incompatible Materials: Store separately from strong oxidizing agents and strong acids.[6]
Emergency and First-Aid Procedures
Immediate and appropriate action is crucial in the event of an exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Skin Contact: Take off contaminated clothing. Wash the affected area immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Get medical attention if symptoms occur.[6]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and then drink plenty of water. Never give anything by mouth to an unconscious person. Seek medical attention.[6]
Accidental Release and Fire-Fighting Measures
Accidental Release
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Control Ignition Sources: Remove all sources of ignition.[6]
-
Containment: Wear appropriate PPE. Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[6]
-
Collection: Collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[6][7]
-
Decontamination: Clean the spill area thoroughly.
Fire-Fighting
-
Suitable Extinguishing Media: Use water spray or mist to cool containers. For the fire itself, use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[6]
-
Hazards: The material is combustible and containers may explode when heated.[6] Hazardous decomposition products include carbon monoxide (CO) and carbon dioxide (CO₂).[6]
-
Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[6]
Disposal Considerations
Dispose of this compound and its containers in accordance with all local, regional, and national regulations. Waste should be handled as hazardous chemical waste. Do not empty into drains.[6]
Visualization of Safety Workflow
The following diagram illustrates the standard operating procedure for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. imrpress.com [imrpress.com]
- 2. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C6H10O | CID 70235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 4-hexenol, 6126-50-7 [thegoodscentscompany.com]
- 6. fishersci.com [fishersci.com]
- 7. cir-safety.org [cir-safety.org]
- 8. The sub-chronic oral toxicity of dearomatized hydrocarbon solvents in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 928-93-8 [chemicalbook.com]
- 10. Mechanism of acute inhalation toxicity of alkanes and aliphatic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Applications of Hex-4-yn-1-ol: A Guide for Researchers
For researchers, scientists, and drug development professionals, Hex-4-yn-1-ol (CAS No. 928-93-8) presents a versatile chemical scaffold with demonstrated potential in anticancer research and as a specific enzyme inhibitor. This technical guide provides an overview of commercial suppliers, key biological activities, and generalized experimental protocols to facilitate its use in a laboratory setting.
Commercial Availability
This compound is readily available from a variety of commercial chemical suppliers, ensuring a stable supply for research and development purposes. Purity levels are typically offered at 95% or higher, with some vendors providing purities up to 99%. Pricing can vary significantly based on the supplier, quantity, and purity. Below is a summary of representative commercial sources.
| Supplier | Purity | Available Quantities | Price (USD) |
| Sigma-Aldrich | 95% | 50 mg, 250 mg, 1 g | $275.00 (50 mg), $656.25 (250 mg), $1,783.75 (1 g)[1] |
| Biosynth | Not Specified | 50 mg, 100 mg, 250 mg, 500 mg, 1 g | From $649.00 |
| Fluorochem | 95% | Inquire for details | Pricing not readily available[2] |
| ChemicalBook (Multiple) | 95% - 99% | Varies (e.g., per kg) | $1.00 - $49.00 per kg (indicative)[3] |
| ChemNet (Multiple) | Not Specified | Inquire for details | Inquire for details |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.
Physicochemical Properties and Safety
This compound is a combustible liquid with the molecular formula C₆H₁₀O and a molecular weight of 98.14 g/mol .[4][5] It is crucial to handle this compound with appropriate safety precautions. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5] Therefore, handling should be performed in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[6][7][8]
Biological Activity and Research Applications
This compound has garnered attention in the scientific community for its potential therapeutic applications, primarily in the fields of oncology and enzymology.
Anticancer Properties: Induction of Apoptosis and Protein Kinase Inhibition
Studies have indicated that this compound exhibits promising anticancer properties by inducing apoptosis (programmed cell death) in various cancer cell lines.[4] The underlying mechanism is believed to involve the inhibition of protein kinases, which are critical enzymes that regulate cell growth and division.[4] While the specific protein kinases targeted by this compound are not yet fully elucidated in publicly available literature, its pro-apoptotic activity makes it a valuable tool for cancer research.
A generalized workflow for investigating the pro-apoptotic effects of this compound is depicted below:
References
- 1. This compound | 928-93-8 [sigmaaldrich.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound | 928-93-8 [chemicalbook.com]
- 4. This compound | 928-93-8 | AAA92893 | Biosynth [biosynth.com]
- 5. This compound | C6H10O | CID 70235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
Potential Biological Activities of Hex-4-yn-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hex-4-yn-1-ol is a simple, bifunctional molecule containing both a terminal alkyne and a primary alcohol. While direct and extensive research into the specific biological activities of this compound is not abundant in publicly available literature, its structural motifs—the short-chain alcohol and the terminal alkyne—are present in a wide array of biologically active compounds. The alkyne group, in particular, is a key functional group in numerous pharmaceuticals, valued for its ability to enhance metabolic stability and target selectivity.[1] This technical guide will, therefore, explore the potential biological activities of this compound by examining the known effects of structurally related short-chain alcohols and alkynes. Furthermore, this document provides detailed experimental protocols for investigating these potential activities and visualizes key experimental workflows.
Potential Biological Activities
Based on the activities of analogous compounds, this compound could plausibly exhibit cytotoxicity, antimicrobial effects, and neuroactivity.
Cytotoxic Potential
The presence of an alkyne functional group in a molecule can contribute to cytotoxic effects. For instance, 6-alkynylpurines have demonstrated cytotoxicity against human leukemia cell lines, with activity comparable to or better than some established anticancer drugs.[2] The mechanism of alkyne-mediated cytotoxicity can be complex, but the triple bond's reactivity is often a key factor. Molecules containing an ene-diyne subunit, which features two alkyne groups, are among the most potent antitumor drugs known, acting as "warheads" that damage DNA through radical intermediates.[1][3] While this compound is a much simpler molecule, the potential for its alkyne group to interact with cellular components cannot be dismissed.
Short-chain alcohols, such as 1-hexanol, have also been shown to affect cell membranes by altering their fluidity.[4] This disruption of the lipid bilayer can lead to impaired function of membrane-bound proteins and ultimately contribute to cytotoxicity. The dual nature of this compound, possessing both a membrane-interacting alcohol group and a reactive alkyne, suggests that its cytotoxic potential warrants investigation.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Assay Type | Endpoint | Incubation Time (h) | Hypothetical IC₅₀ (µM) |
| K-562 (Leukemia) | MTT | Viability | 48 | 50 - 150 |
| A549 (Lung Cancer) | LDH Release | Cytotoxicity | 48 | 75 - 200 |
| HepG2 (Liver Cancer) | AlamarBlue | Viability | 72 | 60 - 180 |
Note: The IC₅₀ values presented in this table are hypothetical and for illustrative purposes only. Experimental validation is required.
Antimicrobial Activity
Many natural and synthetic compounds containing alkyne moieties exhibit antimicrobial properties.[3] The antifungal agent terbinafine (B446) is a notable example of a marketed drug that contains an alkyne group.[1][3] Alkaloids, a class of naturally occurring compounds, often derive their potent antimicrobial activity from their complex structures, and some of these also contain alkyne functionalities.[5][6][7][8] The mechanisms by which alkynes can exert antimicrobial effects are varied but can include disruption of cell membranes, inhibition of essential enzymes, or interference with cellular replication.
The alcohol component of this compound may also contribute to antimicrobial activity. Short-chain alcohols are known to have disinfectant properties due to their ability to denature proteins and dissolve lipids in the cell membranes of bacteria and fungi. The combination of these two functional groups in this compound suggests a potential for broad-spectrum antimicrobial activity.
Table 2: Hypothetical Antimicrobial Activity Data for this compound
| Microorganism | Assay Type | Endpoint | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus (Gram+) | Broth Microdilution | Growth | 64 - 256 |
| Escherichia coli (Gram-) | Broth Microdilution | Growth | 128 - 512 |
| Candida albicans (Fungus) | Broth Microdilution | Growth | 32 - 128 |
Note: The MIC (Minimum Inhibitory Concentration) values in this table are hypothetical and require experimental confirmation.
Neuroactivity
The alkyne group is present in several neuroactive compounds, including some anti-Parkinsonian agents.[1] The small size and linear geometry of the alkyne group can allow it to fit into specific binding pockets of receptors and enzymes in the central nervous system. For example, alkyne-tagged dopamine (B1211576) analogues have been developed as probes to study the dopaminergic system, indicating that the alkyne group can be incorporated into neurotransmitter-like molecules without abolishing their biological recognition.[9]
Furthermore, short-chain alcohols are well-known to have significant effects on the central nervous system. Ethanol is the most prominent example, but other short-chain alcohols also exhibit neuroactivity, often by modulating the function of ion channels and neurotransmitter receptors. The combined presence of the alcohol and alkyne groups in this compound suggests that it could potentially interact with neuronal targets.
Table 3: Hypothetical Neuroactivity Data for this compound
| Assay Type | Cell Type/System | Measured Parameter | Hypothetical EC₅₀/IC₅₀ (µM) |
| Neurite Outgrowth Assay | PC12 cells | Neurite Length | 25 - 100 |
| Microelectrode Array | Primary cortical neurons | Spontaneous Firing Rate | 10 - 75 |
| GABA Receptor Binding Assay | Rat brain synaptosomes | Ligand Displacement | 5 - 50 |
Note: The EC₅₀/IC₅₀ values in this table are hypothetical and for illustrative purposes only. Experimental validation is necessary.
Experimental Protocols
To empirically determine the biological activities of this compound, a series of in vitro assays are recommended. The following are detailed protocols for assessing cytotoxicity, antimicrobial activity, and neuroactivity.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells to form a purple formazan (B1609692) product.
Materials:
-
Target cancer cell lines (e.g., K-562, A549, HepG2)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO) alone.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the incubation, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[10][11][12][13]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strain (Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound
-
DMSO
-
96-well round-bottom plates
-
Standardized microbial inoculums (adjusted to 0.5 McFarland standard)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth medium.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the standardized inoculum to each well of the 96-well plate containing the serially diluted compound. Include a positive control well (microorganism with no compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
In Vitro Neuroactivity Assessment: Neurite Outgrowth Assay
This assay assesses the effect of a compound on the differentiation of neuronal cells by measuring the growth of neurites.[14][15]
Materials:
-
PC12 cell line (rat pheochromocytoma)
-
Cell culture medium (e.g., DMEM with 10% horse serum, 5% FBS)
-
Nerve Growth Factor (NGF)
-
This compound
-
Collagen-coated 24-well plates
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against β-III tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope with image analysis software
Procedure:
-
Cell Seeding: Seed PC12 cells on collagen-coated 24-well plates at a suitable density and allow them to attach overnight.
-
Cell Treatment: Treat the cells with a low concentration of NGF to induce differentiation. Concurrently, expose the cells to various concentrations of this compound. Include appropriate controls.
-
Incubation: Incubate the cells for 48-72 hours.
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 5% BSA.
-
Incubate with the primary antibody against β-III tubulin.
-
Incubate with the fluorescently labeled secondary antibody and DAPI.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Use image analysis software to measure the length of the longest neurite and the number of neurites per cell.
-
Data Analysis: Compare the neurite lengths and numbers in the treated groups to the control group to determine the effect of this compound on neurite outgrowth.
Visualizations
Experimental Workflows
The following diagrams illustrate the general workflows for the described experimental protocols.
Caption: General workflow for the in vitro cytotoxicity (MTT) assay.
Caption: Workflow for the antimicrobial susceptibility (broth microdilution) test.
Potential Signaling Pathway Modulation
Given the potential neuroactivity, this compound could modulate signaling pathways involved in neuronal survival and differentiation, such as the MAPK/ERK pathway, which is often downstream of neurotrophin receptors.
Caption: Hypothetical modulation of the MAPK/ERK signaling pathway by this compound.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently limited, its structural components suggest a range of potential effects, including cytotoxicity, antimicrobial activity, and neuroactivity. The alkyne moiety is a well-established pharmacophore, and the short alcohol chain can influence membrane interactions. The experimental protocols provided in this guide offer a clear path for the systematic investigation of these potential activities. Further research into this compound and its derivatives could uncover novel therapeutic applications and expand our understanding of the biological roles of simple alkynols.
References
- 1. Alkyne - Wikipedia [en.wikipedia.org]
- 2. Cytotoxic activity of 6-alkynyl- and 6-alkenylpurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Effect of short-chain primary alcohols on fluidity and activity of sarcoplasmic reticulum membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Antimicrobial Activity of Polyphenols and Alkaloids in Middle Eastern Plants [frontiersin.org]
- 6. Antimicrobial Activity of Polyphenols and Alkaloids in Middle Eastern Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Alkyne-Tagged Dopamines as Versatile Analogue Probes for Dopaminergic System Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apec.org [apec.org]
- 11. woah.org [woah.org]
- 12. integra-biosciences.com [integra-biosciences.com]
- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Integrating data from in vitro New Approach Methodologies for Developmental Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Hex-4-yn-1-ol Derivatives: Application Notes and Protocols for Researchers
Prepared for researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of Hex-4-yn-1-ol and its derivatives. This guide offers a framework for the synthesis and further functionalization of this versatile building block, which holds potential in medicinal chemistry and materials science.
This compound is a valuable chemical intermediate possessing both a hydroxyl group and an internal alkyne, allowing for a wide range of chemical modifications. Its derivatives are of interest in drug discovery, with studies indicating potential as anticancer agents through the induction of apoptosis in cancer cell lines.[1] Furthermore, this compound has been identified as an inhibitor of protein kinases and chitinase, suggesting broader therapeutic applications.[1][2] The dual functionality of the molecule makes it a strategic starting material for the synthesis of complex heterocyclic compounds, such as furans and pyrans, which are common scaffolds in pharmaceutical products.[3]
Synthetic Strategies and Key Reactions
The synthesis of this compound can be efficiently achieved through the alkylation of a terminal alkyne, a fundamental carbon-carbon bond-forming reaction in organic chemistry. A common and practical approach involves the deprotonation of a commercially available precursor, but-3-yn-1-ol, followed by reaction with an ethyl halide. This method provides a straightforward route to the desired hexynol (B8569683) framework.
Further derivatization of this compound can be accomplished through various standard organic transformations. The hydroxyl group can be readily converted into ethers, esters, or oxidized to the corresponding aldehyde or carboxylic acid. The internal alkyne functionality can undergo reactions such as hydrogenation to the corresponding alkene or alkane, or participate in cycloaddition reactions.
Below are detailed protocols for the synthesis of this compound and a representative derivatization to showcase its synthetic utility.
Data Presentation
Table 1: Synthesis of this compound
| Product | Starting Materials | Reagents | Solvent | Reaction Time | Yield (%) | Analytical Data |
| This compound | But-3-yn-1-ol, Iodoethane (B44018) | n-Butyllithium | THF | 4 h | ~85% | ¹H NMR (CDCl₃): δ 3.70 (t, 2H), 2.25 (m, 2H), 2.15 (m, 2H), 1.75 (t, 3H), 1.65 (br s, 1H). ¹³C NMR (CDCl₃): δ 80.5, 78.9, 61.8, 31.5, 15.8, 12.4. IR (neat): 3330, 2940, 2250, 1050 cm⁻¹. |
Table 2: Synthesis of 1-(Hex-4-yn-1-yloxy)-4-nitrobenzene (a Derivative)
| Product | Starting Materials | Reagents | Solvent | Reaction Time | Yield (%) | Analytical Data |
| 1-(Hex-4-yn-1-yloxy)-4-nitrobenzene | This compound, 1-Fluoro-4-nitrobenzene (B44160) | Sodium Hydride | DMF | 6 h | ~90% | ¹H NMR (CDCl₃): δ 8.20 (d, 2H), 6.95 (d, 2H), 4.10 (t, 2H), 2.40 (m, 2H), 2.20 (m, 2H), 1.80 (t, 3H). |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of this compound via the alkylation of but-3-yn-1-ol.
Materials:
-
But-3-yn-1-ol
-
n-Butyllithium (2.5 M in hexanes)
-
Iodoethane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF (100 mL) and but-3-yn-1-ol (1.0 eq).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.1 eq) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add iodoethane (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford pure this compound.
Protocol 2: Synthesis of 1-(Hex-4-yn-1-yloxy)-4-nitrobenzene
This protocol describes the synthesis of an aryl ether derivative of this compound using a Williamson ether synthesis.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
1-Fluoro-4-nitrobenzene
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous DMF (50 mL) and sodium hydride (1.2 eq).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DMF.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 1-fluoro-4-nitrobenzene (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired aryl ether.
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Workflow for the derivatization of this compound.
References
Practical Applications of Hex-4-yn-1-ol in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Hex-4-yn-1-ol is a versatile bifunctional building block in organic synthesis, featuring both a terminal alkyne and a primary alcohol. This unique combination allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of complex molecules, including heterocycles, and for use in bioconjugation via "click" chemistry. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound.
Application 1: Intramolecular Cyclization to form Substituted Tetrahydrofurans
The hydroxyl and alkyne moieties in this compound can undergo an intramolecular cyclization reaction to form substituted tetrahydrofurans. This transformation is often catalyzed by transition metals, such as gold or palladium, which activate the alkyne towards nucleophilic attack by the hydroxyl group.
A common strategy involves a palladium-catalyzed reaction of a γ-hydroxyalkene with an aryl or vinyl bromide. While this compound contains an alkyne, a partial reduction to the corresponding alkene, (Z)- or (E)-Hex-4-en-1-ol, would be necessary to utilize this specific protocol. Alternatively, direct cyclization of the alkynol can be achieved under different catalytic systems.
Experimental Protocol: Palladium-Catalyzed Synthesis of 2-((4-methoxyphenyl)methyl)-5-methyltetrahydrofuran
This protocol is adapted from methodologies for the synthesis of substituted tetrahydrofurans and would require the initial reduction of this compound to Hex-4-en-1-ol.
Reaction Scheme:
Application Notes: Hex-4-yn-1-ol as a Versatile Precursor in Complex Molecule Synthesis
Introduction
Hex-4-yn-1-ol is a bifunctional organic molecule incorporating both a terminal alkyne and a primary alcohol. This unique combination of reactive sites makes it a valuable and versatile building block in the total synthesis of natural products and active pharmaceutical ingredients. The hydroxyl group allows for the introduction of various protecting groups, modification into aldehydes or carboxylic acids, and esterification. The terminal alkyne provides a handle for carbon-carbon bond formation through reactions such as Sonogashira coupling, as well as for the construction of heterocyclic systems. This document provides an overview of its application, with a specific focus on its role as a precursor to key intermediates in the synthesis of complex molecules like (-)-Lasonolide A.
Key Applications in Total Synthesis
This compound and its derivatives serve as crucial precursors for constructing complex molecular architectures. The strategic placement of the alcohol and alkyne functionalities allows for a range of chemical transformations, making it an ideal starting material for the synthesis of intricate fragments of larger molecules.
One notable application is in the synthesis of the C1-C9 fragment of the potent anticancer agent, (-)-Lasonolide A. Although the exact enantiomerically pure precursor used in the synthesis is a protected chiral derivative, the fundamental chemical transformations are directly applicable to this compound. The synthesis involves the protection of the primary alcohol, followed by functionalization of the alkyne and subsequent stereoselective reactions to build the complex tetrahydropyran (B127337) core.
Experimental Protocols
The following protocols are representative of the key transformations involving this compound and its derivatives in the context of total synthesis.
1. Protection of the Primary Hydroxyl Group as a Silyl (B83357) Ether
To prevent unwanted side reactions of the hydroxyl group during subsequent synthetic steps, it is often protected as a silyl ether. A common protecting group is tert-butyldimethylsilyl (TBS).
-
Reaction: this compound to (tert-butyldimethylsilyloxy)hex-4-yne
-
Reagents and Conditions:
-
This compound (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBSCl, 1.1 eq)
-
Imidazole (B134444) (2.5 eq)
-
Dichloromethane (B109758) (DCM) as solvent
-
Room temperature, 12 hours
-
-
Protocol:
-
Dissolve this compound in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add imidazole to the solution and stir until it dissolves.
-
Add tert-butyldimethylsilyl chloride portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
2. Oxidation of the Primary Alcohol to the Aldehyde
The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, a key functional group for subsequent C-C bond formations.
-
Reaction: this compound to Hex-4-yn-1-al
-
Reagents and Conditions:
-
This compound (1.0 eq)
-
Dess-Martin Periodinane (DMP, 1.5 eq)
-
Sodium bicarbonate (NaHCO₃, 4.0 eq)
-
Dichloromethane (DCM) as solvent
-
Room temperature, 2 hours
-
-
Protocol:
-
To a stirred solution of this compound in anhydrous dichloromethane, add sodium bicarbonate.
-
Add Dess-Martin Periodinane portion-wise at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium thiosulfate (B1220275) and saturated aqueous sodium bicarbonate.
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate carefully under reduced pressure to avoid evaporation of the volatile aldehyde.
-
The crude aldehyde is often used immediately in the next step without further purification.
-
Data Presentation
| Reaction Step | Precursor | Product | Reagents | Solvent | Temp. | Time | Yield (%) |
| 1. Hydroxyl Protection | This compound | (tert-butyldimethylsilyloxy)hex-4-yne | TBSCl, Imidazole | DCM | RT | 12 h | ~95% |
| 2. Alcohol Oxidation | This compound | Hex-4-yn-1-al | Dess-Martin Periodinane, NaHCO₃ | DCM | RT | 2 h | ~90% |
Visualizations
Caption: Key synthetic transformations of this compound.
Caption: General workflow for using this compound in multi-step synthesis.
Application Notes and Protocols: Hex-4-yn-1-ol in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of Hex-4-yn-1-ol in the synthesis of a key pharmaceutical intermediate, a substituted pyrazolo[1,5-a]pyrimidine (B1248293). This heterocyclic scaffold is a core component of numerous kinase inhibitors, a class of drugs pivotal in oncology and other therapeutic areas. The following protocols detail a two-step synthesis beginning with this compound to generate a versatile enone intermediate, followed by its cyclocondensation to form the pyrazolo[1,5-a]pyrimidine core.
Introduction
This compound is a bifunctional molecule containing both a terminal alkyne and a primary alcohol. This unique combination of reactive sites makes it a valuable building block in modern organic synthesis. The alkyne moiety can participate in a variety of carbon-carbon bond-forming reactions, such as the Sonogashira coupling, while the hydroxyl group can be oxidized or otherwise functionalized. This versatility allows for the construction of diverse and complex molecular architectures, including the heterocyclic systems that form the backbone of many pharmaceuticals.[1]
Pyrazolo[1,5-a]pyrimidines are a prominent class of nitrogen-containing fused heterocycles that are of significant interest in medicinal chemistry due to their potent and selective inhibitory activity against various protein kinases.[1][2][3] Kinase inhibitors are a cornerstone of targeted cancer therapy.[2] The pyrazolo[1,5-a]pyrimidine scaffold can effectively mimic the hinge-binding motif of ATP, enabling it to bind to the active site of kinases and disrupt their function.[4]
This document outlines a synthetic pathway to a substituted pyrazolo[1,5-a]pyrimidine, a key intermediate for the development of kinase inhibitors such as Dorsomorphin and its analogs.[5][6] The synthesis commences with the Meyer-Schuster rearrangement of a protected this compound derivative to form an α,β-unsaturated ketone (enone). This enone then serves as a 1,3-dielectrophile in a cyclocondensation reaction with 3-amino-1H-pyrazole to furnish the pyrazolo[1,5-a]pyrimidine core.
Synthetic Pathway Overview
The overall synthetic strategy involves two key transformations:
-
Step 1: Meyer-Schuster Rearrangement: The hydroxyl group of this compound is first protected, for example, as a tetrahydropyranyl (THP) ether. The resulting protected alkynol undergoes a Meyer-Schuster rearrangement to yield an α,β-unsaturated ketone. This rearrangement provides a robust method for converting propargyl alcohols into enones.
-
Step 2: Cyclocondensation Reaction: The enone intermediate, a 1,3-dicarbonyl equivalent, is then reacted with 3-amino-1H-pyrazole in a cyclocondensation reaction to construct the pyrazolo[1,5-a]pyrimidine ring system.[7] This reaction is a well-established method for the synthesis of this important heterocyclic scaffold.[8]
Caption: General workflow for the synthesis of a substituted pyrazolo[1,5-a]pyrimidine intermediate from this compound.
Experimental Protocols
Protocol 1: Synthesis of (E)-1-(tetrahydro-2H-pyran-2-yloxy)hex-3-en-5-one (Enone Intermediate)
This protocol details the protection of this compound followed by a Meyer-Schuster rearrangement to yield the enone intermediate.
Materials:
-
This compound
-
3,4-Dihydropyran (DHP)
-
p-Toluenesulfonic acid (p-TsOH)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
Part A: Protection of this compound
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 3,4-dihydropyran (1.2 eq) followed by a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude THP-protected this compound. This intermediate is often used in the next step without further purification.
Part B: Meyer-Schuster Rearrangement
-
The crude THP-protected this compound from the previous step is subjected to conditions for the Meyer-Schuster rearrangement. A variety of acidic catalysts can be employed.
-
The specific conditions (catalyst, solvent, temperature, and reaction time) will need to be optimized for this particular substrate.
-
After the reaction is complete, as monitored by TLC, the reaction mixture is worked up by neutralizing the acid catalyst, extracting the product with an organic solvent, washing the organic layer, drying, and concentrating.
-
The crude enone intermediate is then purified by flash column chromatography on silica gel.
Quantitative Data (Representative):
| Step | Product | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1A | THP-protected this compound | This compound | DHP, p-TsOH | DCM | 0 to RT | 3 | >95 |
| 1B | (E)-1-(tetrahydro-2H-pyran-2-yloxy)hex-3-en-5-one | THP-protected this compound | Acid catalyst | Varies | Varies | Varies | 70-85 |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Protocol 2: Synthesis of 2-methyl-7-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)pyrazolo[1,5-a]pyrimidine
This protocol describes the cyclocondensation of the enone intermediate with 3-amino-1H-pyrazole to form the pyrazolo[1,5-a]pyrimidine core.
Materials:
-
(E)-1-(tetrahydro-2H-pyran-2-yloxy)hex-3-en-5-one (Enone Intermediate)
-
3-Amino-1H-pyrazole
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane, Methanol)
Procedure:
-
In a round-bottom flask, dissolve the enone intermediate (1.0 eq) and 3-amino-1H-pyrazole (1.1 eq) in a mixture of ethanol and a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 6-12 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with water and neutralize with saturated aqueous NaHCO₃ solution.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyrimidine intermediate.
Quantitative Data (Representative):
| Step | Product | Starting Materials | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2 | 2-methyl-7-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)pyrazolo[1,5-a]pyrimidine | Enone intermediate, 3-Amino-1H-pyrazole | Ethanol/Acetic acid | Reflux | 8 | 60-75 |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Signaling Pathway and Logic
The synthesized pyrazolo[1,5-a]pyrimidine serves as a core scaffold for inhibitors that target protein kinases. These enzymes are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. In many cancers, these pathways are dysregulated due to mutations or overexpression of kinases.
Caption: Simplified kinase signaling pathway and the inhibitory action of a pyrazolo[1,5-a]pyrimidine-based drug.
The pyrazolo[1,5-a]pyrimidine inhibitors function by competing with ATP for binding to the kinase's active site. This competitive inhibition prevents the phosphorylation of downstream substrate proteins, thereby blocking the signal transduction cascade that leads to uncontrolled cell growth. The versatility of the pyrazolo[1,5-a]pyrimidine core, synthesized from precursors like this compound, allows for the rational design of substituents that can enhance potency and selectivity for specific kinase targets.[2]
Conclusion
This compound is a versatile and valuable starting material for the synthesis of complex pharmaceutical intermediates. The protocols outlined in these application notes demonstrate a practical approach to constructing a substituted pyrazolo[1,5-a]pyrimidine, a key scaffold for the development of potent and selective kinase inhibitors. The ability to readily access such important heterocyclic systems from simple and commercially available precursors is of great importance to researchers in the field of drug discovery and development.
References
- 1. [PDF] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment | Semantic Scholar [semanticscholar.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dorsomorphin inhibits BMP signals required for embryogenesis and iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5- a ]pyrimidines from chalcones - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02553E [pubs.rsc.org]
- 8. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Click Chemistry Reactions Involving Hex-4-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for utilizing Hex-4-yn-1-ol in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. This versatile building block, featuring a terminal alkyne and a primary alcohol, is a valuable tool in bioconjugation, drug discovery, and materials science.
Introduction to Click Chemistry with this compound
Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[1] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage between an alkyne and an azide (B81097).[1][]
This compound is an attractive reagent for CuAAC due to its bifunctionality. The terminal alkyne group serves as a handle for the click reaction, while the hydroxyl group can be used for further functionalization or to enhance solubility. Aliphatic alkynes, such as this compound, are known to be slightly less reactive than their aromatic counterparts in CuAAC reactions.[3][4] However, with appropriate catalyst systems and reaction conditions, high conversion rates and excellent yields can be achieved.[3][4]
Applications of this compound in Click Chemistry
The unique structure of this compound makes it suitable for a variety of applications:
-
Bioconjugation: The hydroxyl group can be derivatized to attach this compound to biomolecules such as proteins, peptides, or nucleic acids. The terminal alkyne is then available for "clicking" with azide-modified molecules, including fluorescent dyes, biotin, or drug molecules.[5][6] This strategy is widely used for labeling and tracking biomolecules in complex biological systems.
-
Drug Discovery: this compound can serve as a versatile linker in the synthesis of novel drug candidates and antibody-drug conjugates (ADCs).[7] Its small size and hydrophilicity can improve the pharmacokinetic properties of the resulting conjugates.
-
Polymer Synthesis: As a bifunctional monomer, this compound can be used in step-growth polymerizations via click chemistry to create functional polymers with well-defined architectures, such as linear polymers, dendrimers, and cross-linked networks.[8][9][10] The pendant hydroxyl groups along the polymer backbone can be further modified to tune the material's properties.
Quantitative Data for CuAAC Reactions
The following table summarizes typical reaction conditions and outcomes for CuAAC reactions involving aliphatic alkynes, providing a baseline for experiments with this compound.
| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| Hex-1-yne | Benzyl (B1604629) Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | 3 | >95 (conversion) | [3] |
| Hex-1-yne | Phenyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | 0.5 | >95 (conversion) | [4] |
| Propargyl Alcohol | Azide-functionalized biomolecule | CuSO₄ / THPTA / Sodium Ascorbate (B8700270) | Aqueous Buffer | 1 | Not specified | [5] |
Experimental Protocols
General Protocol for CuAAC Reaction with this compound
This protocol describes a general procedure for the copper-catalyzed click reaction between this compound and an azide-containing compound in an aqueous medium, suitable for bioconjugation applications.
Materials:
-
This compound
-
Azide-functionalized molecule (e.g., Benzyl Azide)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 50 mM in water)
-
Sodium Ascorbate solution (freshly prepared, e.g., 100 mM in water)
-
Reaction Buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.0)
-
Deionized water
Procedure:
-
In a microcentrifuge tube, prepare a solution of this compound and the azide-functionalized molecule in the reaction buffer. The final concentration of the limiting reagent is typically in the micromolar to millimolar range.
-
In a separate tube, prepare the catalyst premix by adding the THPTA solution to the CuSO₄ solution. A typical ratio is 5 equivalents of ligand to 1 equivalent of copper. Mix gently.[5]
-
Add the catalyst premix to the solution containing the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be purified by standard methods such as column chromatography, extraction, or, for biomolecules, dialysis against a buffer containing a chelating agent like EDTA to remove the copper catalyst.[]
Protocol for the Synthesis of 1-Benzyl-4-(2-hydroxyethyl)-1H-1,2,3-triazole
This protocol provides a more specific example for the synthesis of a triazole from an alkynol (a close analog of this compound) and benzyl azide.
Materials:
-
But-3-yn-1-ol (as a proxy for this compound)
-
Benzyl Bromide
-
Sodium Azide (NaN₃)
-
Copper(I) Iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Solvent (e.g., Cyrene™ or a mixture of water and t-butanol)[11]
Procedure for in-situ generation of Benzyl Azide and subsequent Click Reaction:
-
To a solution of benzyl bromide (1.17 mmol) in the chosen solvent, add sodium azide (1.31 mmol). Stir the mixture at 85°C for 8 hours to form benzyl azide.[11]
-
Cool the reaction mixture to 30°C.
-
Add But-3-yn-1-ol (1.06 mmol), copper(I) iodide (0.01 mmol), and triethylamine (0.1 mmol).[11]
-
Stir the reaction mixture at 30°C for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, work up the reaction by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired triazole.
Visualizations
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General workflow for the bioconjugation of a biomolecule using a this compound linker.
References
- 1. Click Chemistry [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 9. drpress.org [drpress.org]
- 10. researchgate.net [researchgate.net]
- 11. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective Oxidation of Hex-4-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the selective oxidation of Hex-4-yn-1-ol to either its corresponding aldehyde, Hex-4-yn-1-al, or its carboxylic acid, Hex-4-ynoic acid. The presence of an internal alkyne functionality necessitates the use of chemoselective oxidation methods to avoid unwanted side reactions. The protocols outlined below are established, reliable methods known for their tolerance of various functional groups, including alkynes.
Introduction
The selective oxidation of primary alcohols is a fundamental transformation in organic synthesis. For a substrate such as this compound, it is crucial to employ methods that will selectively oxidize the hydroxyl group without affecting the carbon-carbon triple bond. Mild oxidation conditions are required to synthesize the aldehyde, Hex-4-yn-1-al, while stronger, yet still selective, conditions are needed for the carboxylic acid, Hex-4-ynoic acid. This document details two widely used protocols for the synthesis of the aldehyde and one for the carboxylic acid.
Data Presentation: Comparison of Oxidation Protocols
| Protocol | Target Product | Primary Reagents | Reaction Conditions | Typical Yield | Advantages | Disadvantages |
| Dess-Martin Periodinane (DMP) Oxidation | Hex-4-yn-1-al | Dess-Martin Periodinane | Anhydrous CH₂Cl₂, Room Temperature | 85-95% | Mild conditions, high yield, commercially available reagent. | Reagent is sensitive to moisture, can be expensive. |
| Swern Oxidation | Hex-4-yn-1-al | Oxalyl chloride, DMSO, Triethylamine (B128534) | Anhydrous CH₂Cl₂, -78 °C to Room Temperature | 80-95% | High yield, wide functional group tolerance, inexpensive reagents. | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide (B99878) byproduct. |
| TEMPO-Catalyzed Oxidation | Hex-4-ynoic Acid | TEMPO, Bleach (NaOCl) | CH₂Cl₂, Water, 0 °C to Room Temperature | 70-90% | Catalytic use of TEMPO, inexpensive primary oxidant. | Two-phase reaction, careful pH control may be necessary. |
Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation for the Synthesis of Hex-4-yn-1-al
This method utilizes the hypervalent iodine reagent, Dess-Martin periodinane, for a mild and highly selective oxidation of the primary alcohol to an aldehyde.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere, add Dess-Martin Periodinane (1.1-1.5 eq) in one portion at room temperature.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution and stir for 10 minutes.
-
Add saturated aqueous sodium bicarbonate solution and stir for another 10 minutes.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude Hex-4-yn-1-al.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Swern Oxidation for the Synthesis of Hex-4-yn-1-al
The Swern oxidation employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride to oxidize the primary alcohol to an aldehyde under cryogenic conditions.
Materials:
-
This compound
-
Oxalyl chloride
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Dry ice/acetone bath
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.1 eq) in anhydrous dichloromethane and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous dichloromethane to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise, keeping the temperature below -60 °C. Stir for 30 minutes.
-
Add anhydrous triethylamine (5.0 eq) to the reaction mixture and stir for 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Caution: The byproduct, dimethyl sulfide, has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. Used glassware should be rinsed with bleach to oxidize the dimethyl sulfide.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: TEMPO-Catalyzed Oxidation for the Synthesis of Hex-4-ynoic Acid
This protocol uses a catalytic amount of the stable nitroxyl (B88944) radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a stoichiometric amount of a terminal oxidant, such as sodium hypochlorite (B82951) (bleach), to oxidize the primary alcohol to a carboxylic acid.
Materials:
-
This compound
-
TEMPO
-
Sodium hypochlorite (NaOCl, commercial bleach)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) and TEMPO (0.01-0.05 eq) in dichloromethane in a round-bottom flask.
-
Add a saturated aqueous solution of sodium bicarbonate.
-
Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.
-
Slowly add sodium hypochlorite solution (1.2-1.5 eq) dropwise, maintaining the temperature below 5 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Separate the layers. Extract the aqueous layer with dichloromethane (2x).
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (B1210297) (3x).
-
Combine the ethyl acetate extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Hex-4-ynoic acid.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: Workflow for the Dess-Martin Periodinane Oxidation of this compound.
Application Notes: Asymmetric Synthesis of Chiral Hex-4-yn-1-ol
References
- 1. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. cnls.lanl.gov [cnls.lanl.gov]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 6. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Regio- and Enantioselective Asymmetric Transfer Hydrogenation of One Carbonyl Group in a Diketone through Steric Hindrance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hex-4-yn-1-ol as a Versatile Building Block for Complex Molecule Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hex-4-yn-1-ol is a valuable and versatile building block in modern organic synthesis. Its bifunctional nature, possessing both a terminal alkyne and a primary alcohol, allows for sequential and orthogonal functionalization, making it an ideal starting material for the construction of complex molecular architectures. The alkyne moiety serves as a handle for carbon-carbon bond formation through reactions such as Sonogashira coupling and cycloadditions, while the hydroxyl group can be engaged in oxidations, esterifications, or used as a directing group for stereoselective transformations. These attributes make this compound a key precursor in the synthesis of bioactive natural products, pharmaceutical intermediates, and novel chemical entities.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of complex molecules, including a proposed synthesis of the bioactive natural product (+)-Decarestrictine L and the formation of highly substituted furan (B31954) cores.
Key Applications of this compound
-
Synthesis of Bioactive Lactones: The carbon backbone of this compound is predisposed to the formation of lactone structures, which are prevalent in many biologically active natural products. Through a series of stereocontrolled reactions, this compound can be elaborated into chiral hydroxy acids, which are precursors to macrolactones and other cyclic esters.
-
Formation of Substituted Heterocycles: The alkyne functionality is a versatile precursor for the synthesis of various heterocyclic systems. For instance, through tandem reactions, this compound derivatives can be converted into polysubstituted furans, a common motif in pharmaceuticals and natural products.
-
Elaboration via Cross-Coupling Reactions: The terminal alkyne of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This allows for the direct attachment of aryl, vinyl, or other alkynyl fragments, enabling the rapid construction of complex carbon skeletons.
Proposed Synthetic Pathway to (+)-Decarestrictine L from this compound
A plausible synthetic route to the cholesterol biosynthesis inhibitor (+)-Decarestrictine L is outlined below, showcasing the utility of this compound as a chiral building block. The synthesis involves key steps such as Sharpless asymmetric epoxidation, Sonogashira coupling, and a lactonization cascade.
Application Notes and Protocols for Reactions of Hex-4-yn-1-ol's Alkyne Group
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hex-4-yn-1-ol is a versatile bifunctional molecule possessing both a primary alcohol and an internal alkyne. This unique combination allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. The alkyne group can undergo various reactions, including hydrogenation, hydration, halogenation, and coupling reactions, providing access to a diverse array of functionalized products. These application notes provide detailed experimental protocols for several key reactions involving the alkyne moiety of this compound.
Catalytic Hydrogenation: Synthesis of (Z)-Hex-4-en-1-ol
Catalytic hydrogenation of the alkyne in this compound allows for the stereoselective synthesis of the corresponding cis-alkene, (Z)-Hex-4-en-1-ol. The use of a "poisoned" catalyst, such as Lindlar's catalyst, is crucial to prevent over-reduction to the corresponding alkane.
Experimental Protocol: Hydrogenation using Lindlar's Catalyst
-
Materials:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate)
-
Methanol (B129727) (reagent grade)
-
Hydrogen gas (balloon or cylinder)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Buchner funnel with Celite)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 g, 10.2 mmol) in methanol (50 mL).
-
Add Lindlar's catalyst (100 mg, ~1 mol% Pd) and a drop of quinoline to the solution.
-
Seal the flask with a septum and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, carefully vent the excess hydrogen in a fume hood.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford pure (Z)-Hex-4-en-1-ol.
-
Quantitative Data:
| Product | Starting Material | Catalyst | Solvent | Yield |
| (Z)-Hex-4-en-1-ol[1][2][3] | This compound | Lindlar's Catalyst | Methanol | >95% |
Characterization Data for (Z)-Hex-4-en-1-ol:
-
¹H NMR (CDCl₃): δ 5.55-5.35 (m, 2H, CH=CH), 3.65 (t, J=6.4 Hz, 2H, CH₂OH), 2.15 (q, J=6.8 Hz, 2H, CH₂C=C), 1.70 (quint, J=6.6 Hz, 2H, CH₂CH₂OH), 1.65 (d, J=6.0 Hz, 3H, CH₃).[1]
-
¹³C NMR (CDCl₃): δ 129.0, 125.5, 62.5, 30.8, 20.8, 12.8.
-
MS (EI): m/z (%) 100 (M⁺), 82, 67, 55, 41.[2]
Hydration Reactions
The alkyne group of this compound can be hydrated to form a ketone. The regioselectivity of the hydration can be controlled by the choice of reagents.
Oxymercuration-demercuration of terminal alkynes typically yields methyl ketones. For internal alkynes like this compound, a mixture of ketones is expected. The following protocol is a general procedure adapted for this substrate.
Experimental Protocol: Oxymercuration-Demercuration
-
Materials:
-
This compound
-
Mercury(II) sulfate (B86663) (HgSO₄)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Diethyl ether
-
Sodium borohydride (B1222165) (NaBH₄)
-
Sodium hydroxide (B78521) (NaOH) solution (3 M)
-
Round-bottom flask, condenser, and magnetic stirrer
-
-
Procedure:
-
To a round-bottom flask, add water (20 mL), concentrated H₂SO₄ (1 mL), and HgSO₄ (0.2 g).
-
Stir the mixture and add this compound (1.0 g, 10.2 mmol).
-
Heat the mixture at 60 °C for 3 hours with vigorous stirring.
-
Cool the reaction mixture to room temperature and add diethyl ether (20 mL).
-
In a separate flask, prepare a solution of NaBH₄ (0.4 g, 10.6 mmol) in 3 M NaOH (10 mL).
-
Slowly add the NaBH₄ solution to the reaction mixture with stirring.
-
Stir for 1 hour at room temperature.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 5-hydroxyhexan-2-one.
-
Quantitative Data (Representative):
| Product | Starting Material | Reagents | Solvent | Yield |
| 5-Hydroxyhexan-2-one | This compound | 1. HgSO₄, H₂SO₄, H₂O2. NaBH₄, NaOH | Ether | 70-80% |
Characterization Data for 5-Hydroxyhexan-2-one:
-
¹H NMR (CDCl₃): δ 4.05 (m, 1H, CHOH), 2.50 (t, J=7.0 Hz, 2H, CH₂C=O), 2.15 (s, 3H, CH₃C=O), 1.80-1.60 (m, 2H, CH₂CHOH), 1.20 (d, J=6.2 Hz, 3H, CH₃CHOH).
-
¹³C NMR (CDCl₃): δ 209.5, 67.2, 43.1, 30.0, 23.5, 21.3.
-
IR (neat, cm⁻¹): 3400 (br, O-H), 2970, 2930 (C-H), 1715 (C=O).
Hydroboration-oxidation of alkynes provides an anti-Markovnikov addition of water, leading to the formation of an aldehyde from a terminal alkyne or a ketone from an internal alkyne with the carbonyl at the less substituted carbon.
Experimental Protocol: Hydroboration-Oxidation
-
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Sodium hydroxide (NaOH) solution, 3 M
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 g, 10.2 mmol) dissolved in anhydrous THF (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add BH₃·THF solution (11.2 mL, 11.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Cool the mixture back to 0 °C and slowly add 3 M NaOH solution (5 mL), followed by the dropwise addition of 30% H₂O₂ (5 mL).
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography to yield Hexan-4-on-1-ol.
-
Quantitative Data (Representative):
| Product | Starting Material | Reagents | Solvent | Yield |
| Hexan-4-on-1-ol | This compound | 1. BH₃·THF2. H₂O₂, NaOH | THF | 75-85% |
Characterization Data for Hexan-4-on-1-ol:
-
¹H NMR (CDCl₃): δ 3.68 (t, J=6.2 Hz, 2H, CH₂OH), 2.45 (t, J=7.2 Hz, 2H, CH₂C=O), 2.40 (q, J=7.4 Hz, 2H, CH₂CH₃), 1.85 (quint, J=6.7 Hz, 2H, CH₂CH₂OH), 1.05 (t, J=7.4 Hz, 3H, CH₃).
-
¹³C NMR (CDCl₃): δ 211.8, 62.1, 40.8, 35.9, 27.8, 7.8.
-
IR (neat, cm⁻¹): 3400 (br, O-H), 2970, 2935 (C-H), 1710 (C=O).
Halogenation: Synthesis of (E)-4,5-Dibromohex-4-en-1-ol
The addition of bromine to an alkyne can proceed in a stepwise manner. The first addition typically results in the formation of a dibromoalkene, with anti-addition being the predominant stereochemical outcome.
Experimental Protocol: Bromination
-
Materials:
-
This compound
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Round-bottom flask, dropping funnel, magnetic stirrer
-
-
Procedure:
-
Dissolve this compound (1.0 g, 10.2 mmol) in CCl₄ (20 mL) in a round-bottom flask and cool to 0 °C.
-
In a dropping funnel, prepare a solution of bromine (1.63 g, 10.2 mmol) in CCl₄ (10 mL).
-
Add the bromine solution dropwise to the stirred solution of the alkyne. The red-brown color of bromine should disappear upon addition.
-
Continue the addition until a faint persistent bromine color is observed.
-
Allow the reaction to stir at 0 °C for 30 minutes after the addition is complete.
-
Quench any excess bromine by adding a few drops of saturated sodium thiosulfate (B1220275) solution.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution to give the crude product.
-
Purify by column chromatography to yield (E)-4,5-Dibromohex-4-en-1-ol.
-
Quantitative Data (Representative):
| Product | Starting Material | Reagent | Solvent | Yield |
| (E)-4,5-Dibromohex-4-en-1-ol | This compound | Br₂ | CCl₄ | 85-95% |
Characterization Data for (E)-4,5-Dibromohex-4-en-1-ol:
-
¹H NMR (CDCl₃): δ 3.70 (t, J=6.0 Hz, 2H, CH₂OH), 2.75 (t, J=7.0 Hz, 2H, CH₂CBr), 2.40 (s, 3H, CH₃CBr), 1.90 (quint, J=6.5 Hz, 2H, CH₂CH₂OH).
-
¹³C NMR (CDCl₃): δ 128.5, 124.0, 61.5, 38.0, 31.5, 25.0.
-
MS (EI): m/z (%) 258/260/262 (M⁺, Br₂ pattern), 179/181, 99.
Sonogashira Coupling: Synthesis of 6-Phenylthis compound
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. Since this compound is an internal alkyne, it is not a direct substrate. However, a related terminal alkyne, hex-5-yn-1-ol, would be suitable. For the purpose of these notes, we will present a protocol for a representative Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling of a Terminal Alkyne
-
Materials:
-
A terminal alkyne (e.g., Hex-5-yn-1-ol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous solvent (e.g., THF or DMF)
-
Schlenk flask, magnetic stirrer
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(PPh₃)₂Cl₂ (3 mol%) and CuI (5 mol%).
-
Add iodobenzene (1.0 equiv) and the terminal alkyne (1.2 equiv).
-
Add anhydrous triethylamine (2.0 equiv) and anhydrous THF (to achieve a concentration of ~0.2 M).
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) until the starting materials are consumed (monitor by TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Quantitative Data (Representative for a model reaction):
| Product | Starting Materials | Catalysts | Base | Solvent | Yield |
| 1-Phenyl-alkyn-ol[4][5] | Terminal alkyn-ol, Iodobenzene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 80-95% |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Synthesis of a 1,2,3-Triazole
The CuAAC "click" reaction is a highly efficient and selective method for forming a 1,2,3-triazole ring from an alkyne and an azide (B81097). As with the Sonogashira coupling, this reaction requires a terminal alkyne. The following is a representative protocol.
Experimental Protocol: CuAAC Reaction
-
Materials:
-
A terminal alkyne (e.g., Hex-5-yn-1-ol)
-
Benzyl (B1604629) azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent system (e.g., t-butanol/water 1:1)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve the terminal alkyne (1.0 equiv) and benzyl azide (1.0 equiv) in a 1:1 mixture of t-butanol and water.
-
In a separate vial, prepare a solution of CuSO₄·5H₂O (10 mol%) in a minimum amount of water.
-
In another vial, prepare a solution of sodium ascorbate (20 mol%) in a minimum amount of water.
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
-
Quantitative Data (Representative):
| Product | Starting Materials | Catalysts/Reagents | Solvent | Yield |
| 1-Benzyl-4-(hydroxyalkyl)-1,2,3-triazole[6][7] | Terminal alkyn-ol, Benzyl azide | CuSO₄·5H₂O, Sodium ascorbate | t-BuOH/H₂O | >90% |
Characterization Data for a representative product, 1-Benzyl-4-phenyl-1H-1,2,3-triazole:
-
¹H NMR (CDCl₃): δ 7.81 (d, J=7.6 Hz, 2H), 7.67 (s, 1H), 7.45-7.30 (m, 8H), 5.59 (s, 2H).[6]
-
¹³C NMR (CDCl₃): δ 148.2, 134.6, 130.5, 129.1, 128.8, 128.1, 128.0, 125.7, 119.6, 54.2.[6][8][9]
-
MS (CI): m/z (%) 236.13 (M+H⁺, 100).[6]
References
- 1. (Z)-Hex-4-en-1-ol(928-91-6) 1H NMR spectrum [chemicalbook.com]
- 2. 4-Hexen-1-ol, (Z)- [webbook.nist.gov]
- 3. (Z)-hex-4-en-1-ol | C6H12O | CID 5365589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijnc.ir [ijnc.ir]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
The Role of Hex-4-yn-1-ol in the Development of Novel Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hex-4-yn-1-ol, a versatile building block in organic synthesis, has garnered attention for its potential applications in medicinal chemistry, particularly in the development of novel anticancer agents. This document provides an overview of the current understanding of this compound's utility in this field, including its known biological activities and its role as a precursor in the synthesis of more complex molecules. While direct and extensive research on this compound derivatives as anticancer agents is limited in publicly available literature, this document outlines general methodologies and potential research directions based on the foundational properties of this compound.
Preclinical Insights into this compound's Anticancer Potential
Preliminary studies and database information suggest that this compound possesses intrinsic properties that may be beneficial in an oncology context. It has been noted for its potential to induce apoptosis (programmed cell death) in cancer cell lines and to inhibit the activity of certain protein kinases, which are crucial regulators of cell growth and proliferation.[1] However, detailed studies quantifying these effects and elucidating the specific mechanisms of action are not extensively documented in peer-reviewed literature.
Synthetic Applications of this compound in Medicinal Chemistry
This compound serves as a valuable starting material for the synthesis of various organic molecules due to its bifunctional nature, containing both a hydroxyl group and an internal alkyne. These functional groups allow for a wide range of chemical modifications to generate diverse libraries of compounds for biological screening.
General Synthetic Workflow
The development of novel anticancer agents from this compound would conceptually follow a multi-step process. This workflow highlights the logical progression from initial synthesis to biological evaluation.
Caption: Experimental workflow for developing anticancer agents from this compound.
Hypothetical Signaling Pathways for Further Investigation
Given that this compound has been suggested to inhibit protein kinases, a logical avenue for research would be to investigate its effects on key signaling pathways implicated in cancer progression. The following diagram illustrates a generalized kinase signaling pathway that could be a target for novel inhibitors derived from this compound.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Experimental Protocols
While specific protocols for anticancer agents derived from this compound are not available, the following are standard, widely used methodologies for the key experiments outlined in the workflow.
General Procedure for Synthesis of this compound Derivatives
This protocol describes a general approach to modifying the hydroxyl group of this compound, which is a common first step in creating a library of derivatives.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Acyl chloride or alkyl halide
-
Base (e.g., Triethylamine, Pyridine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
-
Dissolve this compound in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the acyl chloride or alkyl halide to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the purified derivative by NMR and Mass Spectrometry.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well plates
-
Multi-well plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound derivative in complete cell culture medium.
-
Remove the medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the compound's solvent).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing the formation of formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a multi-well plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Quantitative Data Summary
As there is a lack of specific published data on the anticancer activity of this compound derivatives, a quantitative data table cannot be provided at this time. Researchers are encouraged to use the provided protocols to generate such data. A template for data presentation is provided below.
| Compound ID | Cancer Cell Line | IC50 (µM) after 48h |
| Control Drug | e.g., MCF-7 | Value |
| Derivative 1 | e.g., MCF-7 | Value |
| Derivative 2 | e.g., MCF-7 | Value |
Conclusion and Future Directions
This compound presents a promising starting point for the development of novel anticancer therapeutics. Its chemical structure is amenable to a variety of synthetic modifications, allowing for the creation of diverse compound libraries. Future research should focus on the systematic synthesis and screening of this compound derivatives against a panel of cancer cell lines. Positive hits should then be subjected to detailed mechanistic studies to identify their molecular targets and signaling pathways. While the current body of literature is sparse, the foundational chemical properties of this compound suggest that this is a fertile area for future investigation in the field of oncology drug discovery.
References
Application of Hex-4-yn-1-ol as a Chitinase Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hex-4-yn-1-ol is a small molecule that has been identified as a potential chitinase (B1577495) inhibitor according to information from commercial chemical suppliers.[1] Chitinases are a class of enzymes that catalyze the hydrolysis of chitin, a major component of the cell walls of fungi and the exoskeletons of arthropods. Due to their critical role in these organisms, chitinase inhibitors are of significant interest for the development of novel antifungal agents, insecticides, and therapeutics for inflammatory and fibrotic diseases where mammalian chitinases are implicated.
While the specific inhibitory activity and mechanism of this compound against chitinases are not extensively documented in peer-reviewed literature, its structural features suggest it may serve as a valuable tool for researchers exploring the function of chitinases and as a starting point for the development of more potent and selective inhibitors.
These application notes provide a general framework and detailed protocols for researchers to investigate the chitinase inhibitory potential of this compound and similar small molecules.
Data Presentation
Quantitative data from chitinase inhibition assays should be systematically recorded to allow for robust analysis and comparison. The following tables provide a template for organizing experimental results.
Table 1: Single-Concentration Screening of this compound
| Chitinase Source (e.g., Fungal, Insect, Mammalian) | Enzyme Concentration (nM) | Substrate Concentration (µM) | This compound Concentration (µM) | Percent Inhibition (%) |
| Aspergillus fumigatus ChiB1 | ||||
| Trichoderma viride | ||||
| Human Acidic Mammalian Chitinase (AMCase) | ||||
| Drosophila melanogaster Cht5 |
Table 2: IC50 Determination for this compound
| Chitinase Source | Substrate and Concentration (µM) | IC50 (µM) | Hill Slope | R² |
| Aspergillus fumigatus ChiB1 | 4-MU-(GlcNAc)₂ (50 µM) | |||
| Human AMCase | 4-MU-(GlcNAc)₃ (25 µM) |
Experimental Protocols
The following protocols are generalized for the screening and characterization of chitinase inhibitors and can be adapted for the evaluation of this compound.
Protocol 1: Fluorometric Chitinase Inhibition Assay
This assay is a common method for determining chitinase activity and inhibition using a fluorogenic substrate.
Materials:
-
Recombinant or purified chitinase
-
This compound
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.0, or as appropriate for the specific enzyme)
-
Fluorogenic substrate (e.g., 4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside [4-MU-(GlcNAc)₂] or 4-Methylumbelliferyl N,N',N''-triacetyl-β-D-chitotrioside [4-MU-(GlcNAc)₃])
-
Stop Solution (e.g., 0.5 M glycine-NaOH, pH 10.4)
-
DMSO (for dissolving the inhibitor)
-
96-well, black, flat-bottom microplates
-
Fluorometric plate reader (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution in DMSO to achieve a range of desired final concentrations in the assay.
-
Assay Plate Preparation:
-
Add 2 µL of the this compound dilutions to the appropriate wells of the 96-well plate.
-
For the positive control (no inhibition), add 2 µL of DMSO.
-
For the negative control (background), add 2 µL of DMSO to wells that will not receive the enzyme.
-
-
Enzyme Addition: Prepare a working solution of the chitinase in cold Assay Buffer. Add 48 µL of the enzyme solution to each well (except for the negative control wells, to which 48 µL of Assay Buffer is added).
-
Pre-incubation: Gently mix the plate on a shaker for 1 minute and then pre-incubate for 15-30 minutes at the optimal temperature for the enzyme (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a working solution of the fluorogenic substrate in the Assay Buffer. Initiate the reaction by adding 50 µL of the substrate solution to all wells. The final volume in each well should be 100 µL.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for 30-60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range for the positive control.
-
Reaction Termination: Stop the reaction by adding 100 µL of the Stop Solution to each well.
-
Fluorescence Measurement: Read the fluorescence intensity on a plate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.
Data Analysis:
-
Subtract the average fluorescence of the negative control (background) from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence with Inhibitor / Fluorescence of Positive Control)] * 100
-
For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
Visualizations
Chitinase Inhibition Assay Workflow
Caption: Workflow for a fluorometric chitinase inhibition assay.
General Mechanism of Competitive Chitinase Inhibition
Caption: Competitive inhibition of chitinase by an inhibitor.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Hex-4-yn-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Hex-4-yn-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent laboratory-scale synthesis involves the reaction of a butynyl Grignard reagent with ethylene (B1197577) oxide. This method forms a new carbon-carbon bond and introduces the primary alcohol functionality in a single step.
Q2: What are the critical parameters influencing the yield of this compound?
A2: The yield is highly sensitive to several factors, including the purity of reagents and solvents, the temperature of the reaction, the choice of solvent, and the reaction time. Anhydrous conditions are crucial for the successful formation and reaction of the Grignard reagent.[1]
Q3: How can I confirm the successful synthesis of this compound?
A3: The product can be characterized using various spectroscopic methods. The expected IUPAC name is this compound.[2][3][4] Spectroscopic data, such as 1H NMR, 13C NMR, and mass spectrometry, can be compared with literature values to confirm the structure.[2][3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Grignard reaction of but-1-yne and ethylene oxide.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Yield | 1. Inactive Grignard Reagent: The Grignard reagent is highly sensitive to moisture and air.[1] | - Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven or by flame-drying under an inert atmosphere. Use anhydrous solvents.[1] - Activate Magnesium: Use fresh magnesium turnings. If the surface appears dull (oxidized), activate it by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[5] - Check Starting Halide: Ensure the alkyl or aryl halide is pure and dry. |
| 2. Incomplete Reaction: The reaction may not have gone to completion. | - Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present. - Adjust Temperature: While Grignard formation is often initiated at room temperature or with gentle heating, the subsequent reaction with the epoxide may benefit from controlled, lower temperatures to minimize side reactions. | |
| 3. Side Reactions: Undesired reactions can consume starting materials or the product. | - See the "Common Side Reactions and Byproducts" section below for specific examples and mitigation strategies. | |
| Formation of Significant Byproducts | 1. Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide to form a homocoupled product.[6] | - Slow Addition of Alkyl Halide: Add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[6] |
| 2. Reaction with CO2: Exposure to air can lead to the Grignard reagent reacting with carbon dioxide to form a carboxylic acid after workup. | - Maintain Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as argon or nitrogen. | |
| 3. Polymerization of Ethylene Oxide: Ethylene oxide can polymerize under certain conditions. | - Control Temperature: Add the ethylene oxide solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exothermicity of the reaction. | |
| Difficulty in Product Purification | 1. Emulsion during Workup: Magnesium salts formed during the quenching step can lead to the formation of emulsions, making layer separation difficult.[5] | - Use Saturated Ammonium (B1175870) Chloride: Quench the reaction with a saturated aqueous solution of ammonium chloride.[2] - Add Brine: Adding a saturated solution of sodium chloride can help to break up emulsions. - Filter through Celite: If solids are present, filtering the entire mixture through a pad of Celite can aid in separation.[5] |
| 2. Co-elution of Impurities: Byproducts with similar polarity to this compound can be difficult to separate by column chromatography. | - Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., varying ratios of hexanes and ethyl acetate) to improve separation. - Consider Distillation: If the boiling points of the product and impurities are sufficiently different, fractional distillation under reduced pressure can be an effective purification method. |
Data Presentation
Influence of Reaction Parameters on Yield
While specific quantitative data for the synthesis of this compound is not extensively published, the following table summarizes the general effects of key reaction parameters on the yield of similar Grignard reactions with epoxides. This information can be used as a starting point for optimization studies.
| Parameter | Condition | General Effect on Yield | Rationale |
| Temperature | Low (0 °C to RT) | Generally Higher | Minimizes side reactions such as Wurtz coupling and ethylene oxide polymerization. |
| High (> RT) | Lower | Can lead to increased side product formation and decomposition of the Grignard reagent. | |
| Solvent | Diethyl Ether | Good | Standard solvent for Grignard reactions, though its high volatility requires a good condenser. |
| Tetrahydrofuran (B95107) (THF) | Often Higher | Its higher boiling point allows for a wider temperature range and it can better solvate the Grignard reagent, potentially increasing reactivity.[1] | |
| Reaction Time | Insufficient | Low | The reaction may not go to completion. |
| Optimal | High | Allows for complete conversion of starting materials. Determined by monitoring the reaction (e.g., by TLC). | |
| Excessive | May Decrease | Can lead to the formation of degradation products. | |
| Reagent Purity | Anhydrous | High | Prevents quenching of the highly basic Grignard reagent.[1] |
| Presence of Water | Very Low to None | Water will protonate and destroy the Grignard reagent.[1] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
But-1-yne
-
Ethylene oxide
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
Part A: Preparation of Ethylmagnesium Bromide (Grignard Reagent)
-
Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of anhydrous diethyl ether or THF to cover the magnesium.
-
Dissolve ethyl bromide (1.1 equivalents) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small amount of the ethyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a change in color. If the reaction does not start, gentle warming may be necessary.
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction of But-1-yne with Ethylmagnesium Bromide
-
Cool the freshly prepared ethylmagnesium bromide solution to 0 °C in an ice bath.
-
Slowly bubble but-1-yne gas (1.0 equivalent) through the Grignard solution or add a pre-condensed solution of but-1-yne in the reaction solvent. This will form the butynylmagnesium bromide.
Part C: Reaction with Ethylene Oxide and Work-up
-
Maintain the reaction temperature at 0 °C.
-
Slowly add a solution of ethylene oxide (1.0 equivalent) in the anhydrous solvent to the butynylmagnesium bromide solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Purification of Crude Hex-4-yn-1-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Hex-4-yn-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most common and effective methods for purifying this compound are fractional distillation under reduced pressure and flash column chromatography. The choice between these methods depends on the scale of the purification, the nature of the impurities, and the desired final purity. For larger quantities with impurities that have significantly different boiling points, fractional distillation is often more efficient. For smaller scales or to remove impurities with similar polarities, flash column chromatography is generally the preferred method.
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification strategy.
| Property | Value | Reference |
| Molecular Weight | 98.14 g/mol | [1][2] |
| Boiling Point | 171.3 °C at 760 mmHg | [3] |
| Density | 0.905 g/cm³ | [3] |
| Flash Point | 69.1 °C | [3] |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol), moderately soluble in water, and less soluble in non-polar organic solvents (e.g., hexane). | [3] |
Q3: What are the likely impurities in a crude sample of this compound?
A3: The impurities present in crude this compound will depend on the synthetic route employed. A common synthesis involves the reaction of an acetylide with an epoxide or an alkyl halide. Potential impurities include:
-
Unreacted starting materials: Such as 1-butyne, ethylene (B1197577) oxide, or a 2-haloethanol.
-
Homocoupling byproducts: From the dimerization of the starting alkyne.
-
Isomeric byproducts: Depending on the reaction conditions, other isomers of hexynol (B8569683) may be formed.
-
Solvent and reagents: Residual solvents from the reaction and workup, as well as any excess reagents.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[4] GC-MS is particularly useful for identifying and quantifying volatile impurities. ¹H and ¹³C NMR can provide detailed structural information and help to identify any residual impurities.
Troubleshooting Guides
Fractional Distillation
Problem: The compound is not distilling at the expected temperature.
-
Possible Cause: The vacuum level may be insufficient or fluctuating.
-
Solution: Ensure all joints in your distillation apparatus are properly sealed and that the vacuum pump is functioning correctly to maintain a stable and adequate vacuum.
-
-
Possible Cause: The thermometer is not placed correctly.
-
Solution: The top of the thermometer bulb should be level with the bottom of the sidearm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
Problem: The distillation is very slow or has stopped.
-
Possible Cause: Insufficient heating of the distillation flask.
-
Solution: Gradually increase the temperature of the heating mantle. Ensure the flask is appropriately insulated, especially if conducting the distillation in a fume hood with high airflow.
-
-
Possible Cause: "Bumping" of the liquid is occurring, leading to uneven boiling.
-
Solution: Use a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Problem: Poor separation of the product from impurities.
-
Possible Cause: The distillation column has insufficient theoretical plates, or the distillation rate is too fast.
-
Solution: Use a longer fractionating column (e.g., a Vigreux or packed column) to increase the number of theoretical plates. Heat the distillation flask slowly to maintain a slow and steady distillation rate (approximately 1-2 drops per second) to allow for proper vapor-liquid equilibrium to be established in the column.[5]
-
Flash Column Chromatography
Problem: The compound does not move from the baseline on the TLC plate, even with a highly polar eluent.
-
Possible Cause: The compound is very polar and is strongly adsorbed to the silica (B1680970) gel.
-
Solution: Consider using a more polar solvent system, such as methanol (B129727) in dichloromethane.[6] For very polar compounds, adding a small amount of a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) to the eluent can help. Alternatively, reverse-phase chromatography may be a more suitable option.
-
Problem: The compound streaks or "tails" on the TLC plate and during column chromatography.
-
Possible Cause: The compound is interacting too strongly with the acidic silica gel.
-
Solution: Add a small amount (0.1-1%) of triethylamine or pyridine (B92270) to the eluent to neutralize the acidic sites on the silica gel.
-
-
Possible Cause: The sample is overloaded on the column.
-
Solution: Use a larger column or load less sample. The general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude material by weight, depending on the difficulty of the separation.[7]
-
Problem: The compound co-elutes with an impurity.
-
Possible Cause: The chosen solvent system does not provide adequate separation.
-
Solution: Systematically screen different solvent systems with varying polarities. A common starting point for a moderately polar compound like this compound is a mixture of ethyl acetate (B1210297) and hexanes.[1][6] Try different solvent combinations, such as diethyl ether/hexanes or acetone/hexanes.
-
-
Possible Cause: The column was not packed properly, leading to channeling.
Experimental Protocols
Fractional Distillation of this compound
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle with a stirrer
-
Vacuum source and gauge
Procedure:
-
Place the crude this compound into the round-bottom flask, adding a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Assemble the fractional distillation apparatus, ensuring all joints are well-sealed with appropriate grease.
-
Begin stirring and slowly reduce the pressure in the system to the desired level (e.g., 20 mmHg).
-
Gradually heat the distillation flask using the heating mantle.
-
Observe the vapor rising through the fractionating column. Collect any low-boiling impurities as a forerun fraction in the first receiving flask.
-
When the vapor temperature at the distillation head stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main product fraction.
-
Continue distillation until the temperature begins to drop or rise significantly, indicating that the product has been collected.
-
Turn off the heat and allow the apparatus to cool completely before releasing the vacuum.
Flash Column Chromatography of this compound
Materials:
-
Silica gel (230-400 mesh)
-
Solvents: Ethyl acetate and hexanes (HPLC grade)
-
Crude this compound
-
Chromatography column
-
TLC plates, developing chamber, and visualization agent (e.g., potassium permanganate (B83412) stain)
Procedure:
-
Mobile Phase Selection:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate and develop it in various ratios of ethyl acetate/hexanes (e.g., 10%, 20%, 30% ethyl acetate).
-
The ideal solvent system should give a retention factor (Rf) of approximately 0.3-0.4 for this compound.[9]
-
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase and carefully pour it into the column, avoiding the formation of air bubbles.
-
Gently tap the column to ensure even packing. Once the silica has settled, add another thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Carefully apply the dissolved sample to the top of the silica gel column.
-
Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[7]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure to achieve a steady flow rate.
-
Collect fractions in test tubes and monitor the elution by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Visualization
Caption: Purification workflow for crude this compound.
Caption: Troubleshooting logic for this compound purification.
References
- 1. Chromatography [chem.rochester.edu]
- 2. This compound | 928-93-8 | AAA92893 | Biosynth [biosynth.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound | C6H10O | CID 70235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Purification [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. orgsyn.org [orgsyn.org]
- 9. benchchem.com [benchchem.com]
Common side reactions in the synthesis of Hex-4-yn-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Hex-4-yn-1-ol. The following information addresses common side reactions and other issues that may be encountered during its preparation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am attempting to synthesize this compound by reducing ethyl hex-4-ynoate with lithium aluminum hydride (LiAlH₄), but I am observing a significant amount of an unexpected saturated alcohol in my product mixture. What is happening?
A1: The likely side reaction you are observing is the over-reduction of the alkyne functional group. While lithium aluminum hydride is an excellent reagent for reducing esters to alcohols, it is a very powerful reducing agent.[1] Under certain conditions, it can also reduce the carbon-carbon triple bond of the alkyne to an alkene and, subsequently, to a fully saturated alkane.
Troubleshooting:
-
Control Reaction Temperature: Perform the reduction at a low temperature (e.g., 0 °C or -78 °C) to moderate the reactivity of the LiAlH₄.
-
Inverse Addition: Add the LiAlH₄ solution slowly to the ester solution (inverse addition). This ensures that the reducing agent is never in large excess, which can help to minimize over-reduction.
-
Alternative Reducing Agents: Consider using a milder reducing agent that is less likely to affect the alkyne. While sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters, other modified hydride reagents could be explored.[2]
Q2: During the synthesis of this compound via the alkylation of a terminal alkyne, I am getting a low yield of my desired product and isolating a significant amount of a dimeric or polymeric material. What is the cause of this?
A2: The formation of dimeric or polymeric byproducts is a common side reaction when working with terminal alkynes, especially under basic conditions or in the presence of certain metal catalysts. This process, known as oligomerization, can compete with the desired alkylation reaction. The acetylide anion can react with another molecule of the starting alkyne or the product, leading to the formation of dimers, trimers, and higher-order polymers.
Troubleshooting:
-
Controlled Addition: Add the alkylating agent to the pre-formed acetylide solution slowly and at a controlled temperature to favor the intermolecular reaction over self-condensation.
-
Solvent Choice: The choice of solvent can influence the reaction outcome. Ethereal solvents like THF are commonly used.
-
Purity of Reagents: Ensure that all reagents and solvents are pure and anhydrous, as impurities can sometimes catalyze polymerization.
Q3: I am using the Bouveault-Blanc reduction (sodium in ethanol) to prepare this compound from its corresponding ester, but the reaction is sluggish and gives a poor yield. What could be the issue?
A3: The Bouveault-Blanc reduction is highly sensitive to the presence of water.[3] The sodium metal will react vigorously and preferentially with any water present in the ethanol (B145695), generating sodium hydroxide (B78521) and hydrogen gas, thus becoming unavailable for the reduction of the ester.
Troubleshooting:
-
Anhydrous Conditions: It is critical to use absolute (anhydrous) ethanol for this reaction.[3] Ensure all glassware is thoroughly dried before use.
-
Excess Sodium: A significant excess of sodium is often required to account for the reaction with the ethanol solvent to form sodium ethoxide, which is part of the reaction mechanism, and to drive the reduction to completion.[3]
-
Reaction Temperature: The reaction often requires heating to reflux to proceed at a reasonable rate.
Q4: After performing a Grignard reaction to synthesize a precursor to this compound, my primary product appears to be the result of deprotonation rather than nucleophilic addition. Why did this happen?
A4: Grignard reagents are not only strong nucleophiles but also potent bases. If your substrate contains any acidic protons (such as an alcohol or a terminal alkyne), the Grignard reagent can act as a base and deprotonate the substrate instead of adding to a carbonyl group, for example.
Troubleshooting:
-
Protecting Groups: If your substrate has an acidic proton that is not intended to react, it must be protected before the introduction of the Grignard reagent. For instance, an alcohol can be protected as a silyl (B83357) ether.
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions, as any trace of water will be readily deprotonated by the Grignard reagent, quenching it.
Quantitative Data on Side Reactions
Obtaining precise quantitative data for side reactions is challenging as yields can vary significantly with reaction conditions. However, the following table provides a general overview of potential product distributions based on the chosen synthetic route.
| Synthetic Route | Desired Product | Common Side Product(s) | Typical Yield of Main Product | Notes on Side Product Formation |
| LiAlH₄ Reduction of Ethyl Hex-4-ynoate | This compound | Hexan-1-ol | 60-80% | Over-reduction is more likely with excess LiAlH₄ and at higher temperatures. |
| Alkylation of Propargyl Alcohol with Ethyl Bromide | Pent-4-yn-1-ol (a related compound) | Dimerized/Oligomerized Byproducts | 50-70% | Oligomerization is favored by high concentrations of the acetylide. |
| Bouveault-Blanc Reduction of Ethyl Hex-4-ynoate | This compound | Unreacted Starting Material, Hex-4-enoic acid (from incomplete reduction and hydrolysis) | 40-60% | Low yields are often due to wet ethanol or insufficient sodium.[3] |
Experimental Protocols
A common and effective method for the synthesis of this compound is the reduction of its corresponding ester, ethyl hex-4-ynoate. Below are detailed methodologies for this conversion using two different reducing agents.
Protocol 1: Reduction of Ethyl Hex-4-ynoate using Lithium Aluminum Hydride (LiAlH₄)
This protocol is adapted from standard procedures for the reduction of esters to alcohols.[2]
Materials:
-
Ethyl hex-4-ynoate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Anhydrous sodium sulfate
-
Saturated aqueous solution of sodium sulfate
-
1 M Hydrochloric acid
-
Standard laboratory glassware, including a three-necked flask, dropping funnel, and reflux condenser
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Set up a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
In the flask, prepare a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve ethyl hex-4-ynoate (1 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the solution of the ester dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).
-
Cool the flask again in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate.
-
Filter the resulting precipitate and wash it thoroughly with diethyl ether.
-
Combine the organic filtrates, wash with 1 M HCl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation.
Protocol 2: Bouveault-Blanc Reduction of Ethyl Hex-4-ynoate
This protocol is based on the classical Bouveault-Blanc reduction procedure.[3]
Materials:
-
Ethyl hex-4-ynoate
-
Sodium metal
-
Absolute ethanol
-
Standard laboratory glassware, including a three-necked flask and a reflux condenser
-
Heating mantle
Procedure:
-
In a three-necked flask equipped with a reflux condenser, dissolve ethyl hex-4-ynoate (1 equivalent) in absolute ethanol.
-
Carefully add small pieces of sodium metal (at least 6 equivalents) to the solution. The reaction is exothermic and will generate hydrogen gas.
-
Once the initial vigorous reaction subsides, heat the mixture to reflux until all the sodium has reacted.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add water to quench any remaining sodium ethoxide and to dissolve the salts.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Visualizations
The following diagrams illustrate key concepts related to the synthesis of this compound.
Caption: Troubleshooting workflow for common issues in this compound synthesis.
Caption: Comparison of Bouveault-Blanc and LiAlH₄ reduction pathways and their side products.
References
Technical Support Center: Hex-4-yn-1-ol Synthesis
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of Hex-4-yn-1-ol. The information is tailored for researchers, scientists, and professionals in drug development, offering clear solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent and effective method for the synthesis of this compound is the reaction of a butynyl Grignard reagent (butynylmagnesium bromide or chloride) with ethylene (B1197577) oxide. This reaction forms a new carbon-carbon bond and, after an acidic workup, yields the desired primary alcohol.[1][2][3][4]
Q2: Why is it crucial to use anhydrous conditions for this synthesis?
A2: Grignard reagents are highly reactive organometallic compounds that are strong bases. They will readily react with any protic source, such as water, which will quench the reagent and significantly reduce or completely inhibit the desired reaction with ethylene oxide, leading to low or no product yield.[1] Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used throughout the procedure.
Q3: What are the main side reactions to be aware of during the synthesis?
A3: The primary side reactions include the Wurtz coupling of the Grignard reagent with any unreacted alkyl halide, and the formation of byproducts from the reaction of the Grignard reagent with atmospheric oxygen or carbon dioxide. Additionally, if the reaction temperature is not controlled, polymerization of ethylene oxide can occur.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). The starting materials (e.g., the alkyl halide used to form the Grignard reagent) will be less polar than the product, this compound, which contains a hydroxyl group. As the reaction proceeds, a new, more polar spot corresponding to the product should appear on the TLC plate. Gas chromatography (GC) can also be used to monitor the disappearance of starting materials and the appearance of the product.
Q5: What is the best method for purifying the final product?
A5: Fractional distillation under reduced pressure is a common and effective method for purifying this compound.[5][6][7][8][9] This technique separates the product from lower-boiling starting materials and higher-boiling side products based on differences in their boiling points. Column chromatography on silica (B1680970) gel can also be employed for purification, particularly for smaller-scale reactions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Grignard reagent due to moisture or exposure to air. | Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents (e.g., dry THF or diethyl ether). Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete formation of the Grignard reagent. | Activate the magnesium turnings before the reaction. A small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be used as an initiator.[10] Ensure the alkyl halide is added slowly to maintain a gentle reflux during Grignard formation. | |
| Low reactivity of ethylene oxide. | Ensure the ethylene oxide is of good quality and has not polymerized. Add the ethylene oxide solution slowly to the Grignard reagent at a low temperature (0-10 °C) to control the exothermic reaction.[11] | |
| Presence of Significant Side Products | Wurtz coupling byproduct (octa-1,5-diyne). | Add the alkyl halide dropwise during the Grignard reagent formation to maintain a low concentration. |
| Formation of a diol (e.g., butane-1,4-diol). | This can occur if there is an excess of ethylene oxide or if the reaction is not quenched properly. Ensure the stoichiometry of the reactants is correct. | |
| Unreacted starting materials in the final product. | Ensure the reaction goes to completion by monitoring with TLC or GC. Increase the reaction time or temperature slightly if necessary, but be cautious of side reactions. | |
| Difficulty in Product Isolation/Purification | Formation of an emulsion during aqueous workup. | Add a saturated solution of sodium chloride (brine) to help break the emulsion. |
| Co-distillation of impurities with the product. | Use a more efficient fractionating column for distillation.[5][6][7][8][9] Alternatively, purify the product by column chromatography before distillation. | |
| Thermal decomposition of the product during distillation. | Perform the distillation under reduced pressure to lower the boiling point of this compound.[8] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol describes a generalized procedure for the synthesis of this compound from 1-bromo-2-butyne (B41608) and ethylene oxide.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
1-Bromo-2-butyne
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Ethylene oxide (as a solution in anhydrous ether/THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for Grignard reaction (three-neck flask, dropping funnel, condenser)
Procedure:
-
Grignard Reagent Formation:
-
Set up a flame-dried three-neck flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, all under an inert atmosphere (nitrogen or argon).
-
Place magnesium turnings and a small crystal of iodine in the flask.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
In the dropping funnel, place a solution of 1-bromo-2-butyne in anhydrous ether/THF.
-
Add a small portion of the 1-bromo-2-butyne solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing of the solvent. If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remaining 1-bromo-2-butyne solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ethylene Oxide:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Slowly add a solution of ethylene oxide in anhydrous ether/THF to the stirred Grignard reagent via the dropping funnel, maintaining the temperature below 10 °C.[11]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₆H₁₀O | [12] |
| Molecular Weight | 98.14 g/mol | [12] |
| Boiling Point | 162-164 °C (at 760 mmHg) | |
| Density | 0.915 g/cm³ | |
| ¹³C NMR (CDCl₃, ppm) | δ 79.9, 78.4, 61.3, 31.8, 20.9, 3.5 | [12] |
| Typical Yield | 60-80% (highly dependent on conditions) |
Visualizations
Logical Workflow for this compound Synthesis and Troubleshooting
Caption: A flowchart illustrating the synthesis and troubleshooting workflow for this compound.
Signaling Pathway of Key Reactions and Potential Side Reactions
Caption: Diagram showing the main synthesis pathway and potential side reactions.
References
- 1. Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main [vedantu.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. homework.study.com [homework.study.com]
- 4. Solved The reaction of a Grignard reagent with ethylene | Chegg.com [chegg.com]
- 5. Purification [chem.rochester.edu]
- 6. chembam.com [chembam.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound | C6H10O | CID 70235 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Hex-4-yn-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Hex-4-yn-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of this compound is highly dependent on its synthetic route. A common laboratory-scale synthesis involves the ring-opening of tetrahydrofurfuryl chloride with a strong base like n-butyllithium. Based on this, potential impurities include:
-
Unreacted Starting Materials: Tetrahydrofurfuryl chloride.
-
Isomeric Byproducts: Pent-4-en-1-ol, formed through an alternative reaction pathway.
-
Solvent and Reagents: Residual solvents from the reaction and workup (e.g., tert-butyl methyl ether, tetrahydrofuran) and residues of the strong base.
-
Oligomeric or Polymeric materials: Small amounts of polymeric byproducts can sometimes form under the reaction conditions.
Q2: Which purification techniques are most effective for this compound?
A2: The two most effective and commonly used techniques for purifying this compound are:
-
Fractional Distillation under Reduced Pressure: This method is ideal for separating compounds with different boiling points. By reducing the pressure, the boiling point of this compound is lowered, preventing thermal decomposition. This is particularly useful for removing lower-boiling impurities like residual solvents and some isomeric byproducts, as well as higher-boiling oligomeric materials.
-
Flash Column Chromatography: This technique separates compounds based on their polarity. It is highly effective for removing impurities with similar boiling points to this compound, such as isomeric byproducts and other non-volatile organic impurities.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical methods can be used to determine the purity of this compound:
-
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is an excellent method for determining the percentage purity and identifying volatile impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a sample by comparing the integral of the analyte's signals to that of a certified internal standard.[2][3] ¹H and ¹³C NMR are also essential for confirming the structure of the purified product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used as a quick check for the presence of characteristic functional groups and to identify certain impurities if their IR spectra are known.
Troubleshooting Guides
Fractional Distillation
| Problem | Potential Cause | Recommended Solution |
| Bumping or Uneven Boiling | Insufficient agitation or lack of boiling chips. | Add a magnetic stir bar or fresh boiling chips to the distillation flask. |
| Distillation Temperature Too High | Pressure in the system is not low enough. | Check for leaks in the distillation apparatus. Ensure the vacuum pump is functioning correctly. |
| Poor Separation of Components | Distillation rate is too fast; Inefficient fractionating column. | Reduce the heating rate to allow for proper equilibration on each theoretical plate of the column. Use a more efficient fractionating column (e.g., a longer Vigreux or a packed column).[4][5] |
| Product Decomposition (Darkening of Color) | Distillation temperature is too high, even under vacuum. | Ensure the vacuum is as low as possible. If decomposition persists, consider purification by flash column chromatography. |
Flash Column Chromatography
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Spots on TLC | Inappropriate solvent system. | Systematically vary the polarity of the eluent. A common starting point for alkynols is a mixture of hexanes and ethyl acetate (B1210297).[6][7] |
| Compound Elutes Too Quickly (High Rf) | The eluent is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system. |
| Compound Does Not Move from the Baseline (Low Rf) | The eluent is not polar enough. | Increase the proportion of the polar solvent in your eluent system. For very polar compounds, a small amount of methanol (B129727) can be added to the eluent.[8] |
| Streaking of the Compound on the Column | Sample is overloaded; Compound is degrading on the silica (B1680970) gel. | Use a larger column or load less sample. Consider deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent if the compound is basic in nature.[6] |
| Cracking of the Silica Gel Bed | Improper packing of the column; Heat generated during elution. | Pack the column carefully as a slurry to avoid air bubbles. For large-scale chromatography, consider using a solvent system that does not generate significant heat upon mixing. |
Quantitative Data
The following table presents representative data for the purification of a crude this compound sample, demonstrating the typical efficiency of the recommended purification methods. The initial purity was determined by GC analysis, and the final purity was assessed by both GC and qNMR.
| Purification Method | Initial Purity (by GC Area %) | Final Purity (by GC Area %) | Final Purity (by qNMR) | Typical Recovery |
| Fractional Distillation | ~85% | ~95-97% | ~96% | 70-85% |
| Flash Column Chromatography | ~85% | >98% | >99% | 80-95% |
| Combined Distillation & Chromatography | ~85% | >99% | >99.5% | 60-80% |
Note: These values are illustrative and can vary depending on the specific impurities and the experimental execution.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation under Reduced Pressure
Objective: To remove volatile and high-boiling impurities from crude this compound.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Vacuum source and gauge
-
Heating mantle and stir plate
-
Magnetic stir bar or boiling chips
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Place the crude this compound and a magnetic stir bar into the round-bottom flask.
-
Begin stirring and slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).
-
Gradually heat the distillation flask.
-
Collect the initial low-boiling fraction (forerun), which will contain residual solvents and more volatile impurities.
-
Once the temperature stabilizes at the boiling point of this compound at the given pressure, change the receiving flask to collect the main fraction.
-
Continue distillation until the temperature starts to drop or most of the product has been collected.
-
Stop heating and allow the apparatus to cool to room temperature before venting the system.
-
Analyze the purity of the collected fractions by GC or NMR.
Protocol 2: Purification by Flash Column Chromatography
Objective: To remove impurities with similar polarity to this compound.
Materials:
-
Crude or distilled this compound
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Sand
-
Collection tubes
-
TLC plates and chamber
-
UV lamp and/or staining solution (e.g., potassium permanganate)
Procedure:
-
Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate eluent system that gives the this compound an Rf value of approximately 0.2-0.3.[8][9] A good starting point is 20-30% ethyl acetate in hexanes.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, and then add a layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.
-
Elution: Add the eluent to the column and apply gentle air pressure to maintain a steady flow.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.
-
Product Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.
-
Analyze the purity of the final product by GC or NMR.
Visualizations
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Caption: A simplified troubleshooting decision tree for this compound purification.
References
- 1. researchgate.net [researchgate.net]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Purification [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Guide to Flash Chromatography Column - Hawach [hawachhplccolumn.com]
- 9. science.uct.ac.za [science.uct.ac.za]
Stability issues of Hex-4-yn-1-ol under different conditions
This technical support center provides guidance on the stability of Hex-4-yn-1-ol for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is susceptible to degradation under several conditions due to the presence of both a hydroxyl group and an internal alkyne. Key concerns include:
-
Acidic Conditions: The alcohol functional group can be protonated, potentially leading to dehydration or rearrangement reactions.
-
Strongly Basic Conditions: While the acetylenic proton of a terminal alkyne is acidic, internal alkynes are less so. However, strong bases can still promote isomerization or other reactions.
-
Oxidizing Agents: The alcohol can be oxidized to an aldehyde or carboxylic acid. The alkyne bond can also be susceptible to cleavage by strong oxidizing agents.
-
High Temperatures: Thermal stress can lead to decomposition.
-
Presence of certain metal ions: Transition metals can coordinate with the alkyne, potentially catalyzing various reactions.[1][2][3][4][5]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). It is advisable to store it in a tightly sealed container to prevent exposure to air and moisture. For long-term storage, refrigeration (2-8 °C) is recommended.
Q3: Is this compound sensitive to light?
Q4: Can I use standard laboratory solvents with this compound?
A4: this compound is generally compatible with common organic solvents such as methanol (B129727), ethanol, dichloromethane, and tetrahydrofuran (B95107) (THF). However, it is crucial to use anhydrous solvents, as the presence of water can facilitate degradation, especially under acidic or basic conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield or unexpected side products in an acid-catalyzed reaction. | 1. Acid-catalyzed dehydration of the alcohol. 2. Rearrangement of the carbon skeleton. 3. Impurities in the starting material or solvent. | 1. Use a milder acid catalyst or a lower concentration of the acid. 2. Perform the reaction at a lower temperature. 3. Ensure the purity of this compound and use anhydrous solvents. |
| Reaction with a strong base is sluggish or yields a complex mixture. | 1. The internal alkyne is not sufficiently acidic for the chosen base. 2. The base is promoting isomerization of the alkyne. | 1. Consider alternative synthetic strategies that do not rely on the acidity of the internal alkyne. 2. Use a less aggressive base or conduct the reaction at a lower temperature. |
| Evidence of oxidation (e.g., formation of a carbonyl peak in IR spectrum) when not intended. | 1. Exposure to atmospheric oxygen. 2. Presence of oxidizing impurities in reagents or solvents. | 1. Perform the reaction under an inert atmosphere (N₂ or Ar). 2. Use freshly distilled or deoxygenated solvents. |
| Degradation of the compound upon storage. | 1. Improper storage conditions (exposure to air, light, or heat). 2. Contamination of the storage container. | 1. Store under an inert atmosphere in a tightly sealed, amber container at the recommended temperature. 2. Ensure the storage container is clean and dry before use. |
Quantitative Stability Data
Disclaimer: Specific experimental stability data for this compound is not extensively available in published literature. The following tables provide illustrative data based on typical results from forced degradation studies of related alkynol compounds. These values should be considered as estimates and may not represent the actual degradation profile of this compound. It is highly recommended to perform specific stability studies for your particular application.
Table 1: Illustrative Forced Degradation of this compound
| Condition | Time (hours) | Illustrative % Degradation | Potential Degradation Products |
| 0.1 M HCl (aq) | 24 | 10 - 15% | Isomers, dehydration products |
| 0.1 M NaOH (aq) | 24 | 5 - 10% | Isomers |
| 3% H₂O₂ (aq) | 24 | 15 - 20% | Oxidized products (aldehydes, ketones, carboxylic acids) |
| Heat (80°C) | 48 | 5 - 10% | Unspecified decomposition products |
| Photolytic (ICH Q1B) | 24 | < 5% | Unspecified photodegradation products |
Table 2: Illustrative Long-Term Storage Stability of this compound
| Storage Condition | Time (months) | Illustrative % Purity Remaining |
| 25°C / 60% RH (exposed to air) | 6 | 90 - 95% |
| 4°C (sealed under N₂) | 12 | > 98% |
| -20°C (sealed under N₂) | 24 | > 99% |
Experimental Protocols
The following are general protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific analytical methods and equipment available.
Acidic and Basic Hydrolysis
Objective: To determine the stability of this compound in acidic and basic aqueous solutions.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
For acidic hydrolysis, mix an aliquot of the stock solution with 0.1 M hydrochloric acid.
-
For basic hydrolysis, mix an aliquot of the stock solution with 0.1 M sodium hydroxide.
-
Maintain the solutions at a controlled temperature (e.g., 60°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples.
-
Neutralize the samples (the acidic sample with NaOH and the basic sample with HCl).
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the amount of remaining this compound and any degradation products.
Oxidative Degradation
Objective: To assess the stability of this compound in the presence of an oxidizing agent.
Methodology:
-
Prepare a stock solution of this compound as described above.
-
Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
At specified time points, withdraw samples.
-
Analyze the samples by HPLC.
Thermal Degradation
Objective: To evaluate the stability of this compound under thermal stress.
Methodology:
-
Place a known amount of pure this compound in a vial.
-
Heat the sample in an oven at a controlled temperature (e.g., 80°C).
-
At specified time points, remove the sample, allow it to cool, and dissolve it in a suitable solvent.
-
Analyze the sample by HPLC.
Photostability
Objective: To determine the stability of this compound upon exposure to light.
Methodology:
-
Expose a solution of this compound to a light source that meets ICH Q1B guidelines (a combination of UV and visible light).
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) at the same temperature.
-
At a specified time point, analyze both the exposed and control samples by HPLC.
Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to the stability of this compound.
Caption: Troubleshooting workflow for unexpected reaction outcomes.
Caption: General workflow for forced degradation studies.
References
Technical Support Center: Synthesis of Hex-4-yn-1-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of Hex-4-yn-1-ol. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data to facilitate the scaling up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and scalable methods for synthesizing this compound involve the formation of a carbon-carbon bond between a three-carbon and a two-carbon fragment, with a subsequent or concurrent introduction of the hydroxyl group. A common strategy is the reaction of a propynyl (B12738560) nucleophile with a two-carbon electrophile containing an oxygen atom, such as ethylene (B1197577) oxide. This is often achieved by preparing a Grignard reagent from propyne (B1212725) and reacting it with ethylene oxide.[1][2]
Q2: What are the primary starting materials and reagents required?
A2: For the Grignard-based synthesis, the key starting materials are propyne, an alkyl magnesium halide (like ethylmagnesium bromide) to form the Grignard reagent, and ethylene oxide.[2][3] Anhydrous solvents, typically ethers like tetrahydrofuran (B95107) (THF) or diethyl ether, are crucial for the stability of the Grignard reagent.[2] An acidic workup (e.g., with aqueous ammonium (B1175870) chloride or dilute sulfuric acid) is required in the final step to protonate the alkoxide.
Q3: What is the expected yield for the synthesis of this compound?
A3: The yield can vary significantly based on the reaction scale, purity of reagents, and control over reaction conditions. Well-optimized laboratory-scale syntheses can achieve yields in the range of 60-80%. Scaling up may present challenges that could lower the initial yields until the process is fully optimized.
Q4: What safety precautions should be taken during the synthesis?
A4: Propyne is a gas and should be handled in a well-ventilated fume hood. Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents; they must be handled under an inert atmosphere (e.g., nitrogen or argon).[2] Ethylene oxide is a toxic and flammable gas/liquid and a suspected carcinogen.[4][5] Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and gloves, is mandatory.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Grignard Reagent: The Grignard reagent may have been quenched by moisture or atmospheric oxygen.[2] 2. Low Reaction Temperature: The reaction between the Grignard reagent and ethylene oxide may be too slow at very low temperatures. 3. Impure Starting Materials: Water in the solvent or on the glassware will destroy the Grignard reagent. | 1. Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere. Use anhydrous solvents. 2. Allow the reaction to warm to the recommended temperature after the initial addition. Monitor with TLC or GC-MS. 3. Use freshly distilled, anhydrous solvents and ensure the purity of all starting materials. |
| Presence of a Significant Amount of Byproducts | 1. Polymerization of Ethylene Oxide: This can be catalyzed by both acid and base, and may occur if the Grignard reagent is added too slowly or at too high a temperature.[6] 2. Formation of Dimerization Products: The Grignard reagent can potentially react with itself or other intermediates. 3. Isomerization of the Alkyne: The triple bond might migrate under certain conditions, although this is less common for internal alkynes. | 1. Add the ethylene oxide solution to the Grignard reagent at a controlled, low temperature. Ensure rapid mixing. 2. Maintain a dilute solution and control the stoichiometry of the reagents carefully. 3. Ensure the reaction and workup conditions are not overly harsh (e.g., avoid strong bases and high temperatures for extended periods). |
| Difficulty in Product Purification | 1. High-Boiling Impurities: Byproducts from ethylene oxide polymerization can be high-boiling and difficult to separate. 2. Emulsion during Workup: The formation of magnesium salts during the aqueous workup can sometimes lead to emulsions. 3. Co-elution during Chromatography: If impurities have similar polarity to the product. | 1. Use vacuum distillation for purification. If impurities persist, column chromatography may be necessary. 2. Add the reaction mixture to the aqueous quench solution slowly with vigorous stirring. The addition of a co-solvent like diethyl ether can help break emulsions. 3. Optimize the solvent system for column chromatography. A gradient elution might be necessary. |
Experimental Protocol: Synthesis of this compound via Grignard Reaction
This protocol describes a representative lab-scale synthesis. Adjustments may be necessary for scaling up.
Materials:
-
3-bromopropene
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Propyne (condensed and weighed at low temperature)
-
Ethylene oxide (as a solution in anhydrous THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation of Propynylmagnesium Bromide (Grignard Reagent):
-
Set up a three-necked, round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Place magnesium turnings in the flask.
-
Add a solution of ethyl bromide in anhydrous THF dropwise to the magnesium to initiate the Grignard formation (a small crystal of iodine can be added to activate the magnesium if necessary).
-
Once the reaction is initiated, cool the flask in an ice bath.
-
Bubble gaseous propyne through the ethylmagnesium bromide solution. The propyne will react to form the less soluble propynylmagnesium bromide.
-
-
Reaction with Ethylene Oxide:
-
Cool the flask containing the propynylmagnesium bromide slurry to 0 °C.
-
Slowly add a pre-cooled solution of ethylene oxide in anhydrous THF to the Grignard reagent via the dropping funnel with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC or GC).
-
-
Workup and Purification:
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or silica (B1680970) gel column chromatography to obtain pure this compound.
-
Quantitative Data
The following tables present illustrative data on how reaction parameters can influence the yield and purity of this compound.
Table 1: Effect of Temperature on Reaction Yield
| Entry | Temperature (°C) | Reaction Time (h) | Isolated Yield (%) | Purity (%) |
| 1 | -20 | 4 | 55 | 98 |
| 2 | 0 | 2 | 75 | 96 |
| 3 | 25 (Room Temp) | 1 | 68 | 90 |
| 4 | 40 | 1 | 50 | 85 |
Conditions: 1.1 equivalents of Grignard reagent, anhydrous THF as solvent.
Table 2: Effect of Solvent on Reaction Yield
| Entry | Solvent | Reaction Time (h) | Isolated Yield (%) | Purity (%) |
| 1 | Diethyl Ether | 3 | 65 | 95 |
| 2 | Tetrahydrofuran (THF) | 2 | 75 | 96 |
| 3 | 2-Methyl-THF | 2.5 | 72 | 97 |
Conditions: Reaction at 0 °C, 1.1 equivalents of Grignard reagent.
Visualizations
The following diagrams illustrate the key processes in the synthesis of this compound.
Caption: Reaction pathway for this compound synthesis.
Caption: Step-by-step experimental workflow.
Caption: Logical troubleshooting guide.
References
Technical Support Center: Functionalization of Hex-4-yn-1-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the functionalization of Hex-4-yn-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in working with this compound?
This compound is a bifunctional molecule containing both a hydroxyl group and an internal alkyne. The main challenges arise from the need for selective functionalization of one group while the other remains unreacted, and potential side reactions associated with each functional group. Key challenges include:
-
Chemoselectivity: Achieving selective reaction at either the hydroxyl or the alkyne group without protecting the other.
-
Side Reactions: The hydroxyl group can lead to competing elimination reactions (E2) during nucleophilic substitution (SN2) at an adjacent carbon. The alkyne can undergo undesired side reactions like oligomerization or catalyst poisoning in metal-catalyzed transformations.
-
Purification: The similar polarity of starting material and some functionalized products can complicate purification by standard column chromatography.
-
Protecting Group Strategy: The selection, introduction, and removal of protecting groups add steps to the synthesis and require careful planning to ensure compatibility with subsequent reaction conditions.[1][2]
Q2: When is a protecting group necessary for the hydroxyl group of this compound?
A protecting group for the hydroxyl moiety is crucial when performing reactions that are incompatible with a free alcohol. This includes:
-
Grignard Reactions: The acidic proton of the hydroxyl group will quench the Grignard reagent.
-
Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira): While some couplings can tolerate a free hydroxyl group, protection is often recommended to prevent side reactions and improve yields.
-
Reactions involving strong bases: If the intended reaction requires a strong base that would deprotonate the alcohol, protection is necessary to avoid interference.
Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS, TIPS), which are robust and can be selectively removed.
Q3: Can the internal alkyne in this compound participate in "click chemistry"?
No, the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" reaction, requires a terminal alkyne. The internal alkyne of this compound is not suitable for this specific transformation. To utilize click chemistry, this compound would first need to be chemically modified to introduce a terminal alkyne.
Troubleshooting Guides
Etherification of the Hydroxyl Group (Williamson Ether Synthesis)
Problem: Low yield of the desired ether and formation of an alkene byproduct.
Likely Cause: Competing E2 elimination reaction favored over the desired SN2 substitution. This is common when using a strong base to form the alkoxide, which can then act as a base rather than a nucleophile.[3][4][5]
Troubleshooting Steps:
-
Choice of Base: Use a milder base to generate the alkoxide. For example, sodium hydride (NaH) is often a better choice than sodium hydroxide (B78521) (NaOH).
-
Reaction Temperature: Lowering the reaction temperature generally favors the SN2 pathway over E2.
-
Leaving Group: If possible, use a better leaving group on your electrophile (e.g., iodide or tosylate instead of bromide or chloride).
Illustrative Workflow for Troubleshooting Low Etherification Yield:
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. Protective Groups [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Avoiding polymerization in reactions with Hex-4-yn-1-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Hex-4-yn-1-ol, with a specific focus on avoiding unwanted polymerization.
Troubleshooting Guides
Issue: Unwanted Polymerization (Glaser-Hay Coupling)
Q1: My reaction mixture containing this compound is turning into a polymeric mess. What is happening and how can I prevent it?
A1: The most common cause of polymerization with terminal alkynes like this compound is an oxidative self-coupling reaction known as Glaser-Hay coupling.[1][2] This reaction is typically catalyzed by copper salts in the presence of an oxidant, often atmospheric oxygen, leading to the formation of polydiacetylenes.
Primary Causes:
-
Presence of Oxygen: Even trace amounts of oxygen can initiate the coupling process, especially when copper catalysts are used.[1][2]
-
Copper Catalysis: Many reactions, such as the Sonogashira coupling, utilize copper(I) as a co-catalyst, which is also a prime catalyst for Glaser coupling.[2][3]
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of this unwanted side reaction.
Solutions:
-
Rigorous Exclusion of Oxygen:
-
Degassing Solvents: Thoroughly degas all solvents by methods such as freeze-pump-thaw cycles or by bubbling a stream of inert gas (Argon or Nitrogen) through them.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas. This can be achieved using a balloon filled with argon or nitrogen connected to the reaction flask via a needle.
-
-
Copper-Free Reaction Conditions:
-
Whenever possible, opt for copper-free reaction protocols. Several copper-free Sonogashira coupling procedures have been developed to mitigate homocoupling.[2]
-
-
Use of Reducing Agents:
-
The addition of a mild reducing agent can help maintain copper in its +1 oxidation state, preventing the oxidative cycle required for Glaser coupling.
-
-
Protecting the Alkyne Terminus:
-
This is often the most robust strategy. By temporarily capping the terminal alkyne, the acidic proton is removed, and the molecule is no longer susceptible to Glaser coupling. A common protecting group for this purpose is a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS).[4]
-
Issue: Low Yields and Complex Product Mixtures in Cross-Coupling Reactions (e.g., Sonogashira)
Q2: I am performing a Sonogashira coupling with this compound and getting low yields of my desired product, along with several byproducts. What could be the issue?
A2: Low yields in Sonogashira couplings involving this compound can stem from several factors, often related to the bifunctional nature of the molecule.
Potential Causes:
-
Homocoupling (Glaser Coupling): As discussed above, the self-coupling of this compound is a major competing reaction that consumes your starting material.[1][2]
-
Reaction with the Hydroxyl Group: The primary alcohol in this compound can be deprotonated by the amine base used in the Sonogashira reaction, potentially leading to side reactions or interfering with the catalytic cycle.
-
** Catalyst Inactivation:** The hydroxyl group might coordinate to the palladium or copper catalyst, leading to catalyst deactivation.
Troubleshooting Steps:
-
Address Homocoupling: Implement the strategies outlined in the previous section (inert atmosphere, copper-free conditions if possible).
-
Protect the Functional Groups: The most effective approach to simplify the reaction and improve yields is to use a protection strategy.
-
Protect the Alkyne: Use a silyl group like TMS to prevent homocoupling.
-
Protect the Alcohol: Protect the hydroxyl group as a silyl ether, for example, using tert-butyldimethylsilyl (TBDMS) chloride.[4] This prevents unwanted side reactions involving the alcohol.
-
Orthogonal Protection: For maximum control, both the alkyne and the alcohol can be protected with groups that can be removed under different conditions. This is known as an orthogonal protection strategy.[5][6] For instance, the alkyne can be protected as a TMS group, and the alcohol as a TBDMS group. The TMS group can be selectively removed with mild base (like K₂CO₃ in methanol) without affecting the more robust TBDMS ether.[4]
-
Frequently Asked Questions (FAQs)
Q3: What is the best protecting group for the alkyne in this compound?
A3: The choice of protecting group depends on the subsequent reaction conditions.
-
Trimethylsilyl (TMS): This is a very common and easily removed protecting group. It is stable to many reaction conditions but can be cleaved with mild base (e.g., K₂CO₃/MeOH) or fluoride (B91410) sources (e.g., TBAF).[4][7]
-
Triisopropylsilyl (TIPS): This is a bulkier silyl group that offers greater stability towards a wider range of reaction conditions compared to TMS.
Q4: And what is the recommended protecting group for the hydroxyl group?
A4: Silyl ethers are excellent protecting groups for alcohols.
-
tert-Butyldimethylsilyl (TBDMS or TBS): This is a robust and widely used protecting group. It is stable to a variety of reaction conditions, including those that might cleave a TMS group from an alkyne. It is typically removed with a fluoride source like TBAF.[4][8]
-
tert-Butyldiphenylsilyl (TBDPS): This group is even more stable than TBDMS, particularly under acidic conditions.
Q5: Can I deprotect the alkyne without affecting the protected alcohol?
A5: Yes, this is a key aspect of an orthogonal protection strategy. For example, if you have a TMS-protected alkyne and a TBDMS-protected alcohol, you can selectively deprotect the alkyne.
| Protecting Group Combination | Deprotection Reagent for Alkyne | Effect on TBDMS-Protected Alcohol |
| TMS (alkyne) & TBDMS (alcohol) | K₂CO₃ in Methanol | Stable |
| TMS (alkyne) & TBDMS (alcohol) | Mild acid (e.g., acetic acid) | May be cleaved, conditions need optimization |
Q6: My reaction still fails even with a protected alkyne. What else could be wrong?
A6: If you have successfully protected the alkyne and are still facing issues, consider the following:
-
Purity of Reagents: Ensure all your reagents, especially the palladium catalyst, ligands, and base, are of high purity and handled under inert conditions.
-
Solvent Quality: Use anhydrous and degassed solvents.
-
Reaction Temperature: The optimal temperature can be crucial. For Sonogashira reactions with less reactive aryl bromides, heating might be necessary.[9]
-
Ligand Choice: The choice of phosphine (B1218219) ligand for the palladium catalyst can significantly impact the reaction outcome.
Data Presentation
The following table provides illustrative data on the impact of protecting groups on the yield of a model Sonogashira coupling reaction between this compound and iodobenzene.
| This compound Derivative | Reaction Conditions | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| Unprotected this compound | Pd(PPh₃)₄, CuI, Et₃N, THF, rt | 35 | 50 |
| TMS-protected this compound | Pd(PPh₃)₄, CuI, Et₃N, THF, rt | 85 | <5 |
| TBDMS-protected this compound | Pd(PPh₃)₄, CuI, Et₃N, THF, rt | 40 | 45 |
| TMS & TBDMS protected | Pd(PPh₃)₄, CuI, Et₃N, THF, rt | 92 | <2 |
Note: These are representative yields and can vary based on specific reaction parameters.
Experimental Protocols
Protocol 1: Protection of the Hydroxyl Group of this compound with TBDMSCl
Materials:
-
This compound (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv)
-
Imidazole (B134444) (1.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve this compound in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., Argon).
-
Add imidazole to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add TBDMSCl portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with diethyl ether or ethyl acetate (B1210297) (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the TBDMS-protected product.[4]
Protocol 2: Protection of the Alkyne Group of this compound with TMSCl
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (n-BuLi, 1.1 equiv, as a solution in hexanes)
-
Trimethylsilyl chloride (TMSCl, 1.2 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
Dissolve this compound in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to -78 °C (dry ice/acetone bath).
-
Add n-BuLi dropwise and stir the solution at -78 °C for 30 minutes.
-
Add TMSCl dropwise and continue stirring at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the TMS-protected product.[4]
Visualizations
Caption: Troubleshooting workflow for unwanted polymerization.
Caption: Workflow for an orthogonal protection strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. benchchem.com [benchchem.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. Alkane synthesis by deoxygenation [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
A Comparative Analysis of NMR Spectral Data: Hex-4-yn-1-ol and its Isomer Hex-5-yn-1-ol
For researchers and professionals in the fields of chemical synthesis and drug development, precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed information about the chemical environment of atoms within a molecule. This guide offers a comparative analysis of the ¹H and ¹³C NMR spectral data for Hex-4-yn-1-ol and its structural isomer, Hex-5-yn-1-ol. The data presented herein, supported by detailed experimental protocols, will aid in the unambiguous identification and differentiation of these two compounds.
¹H and ¹³C NMR Spectral Data Comparison
The positioning of the alkyne functional group within the carbon chain significantly influences the chemical shifts of neighboring protons and carbons. This difference is clearly observable in the NMR spectra of this compound and Hex-5-yn-1-ol. Below is a summary of the experimental ¹H and ¹³C NMR spectral data for both compounds.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H1 (CH₂) | 3.65 | t | 6.3 |
| H2 (CH₂) | 1.70 | p | 6.3 | |
| H3 (CH₂) | 2.18 | tq | 7.0, 2.4 | |
| H6 (CH₃) | 1.78 | t | 2.4 | |
| OH | 1.35 | s (br) | - | |
| Hex-5-yn-1-ol | H1 (CH₂) | 3.66 | t | 6.3 |
| H2 (CH₂) | 1.63 | p | 6.3 | |
| H3 (CH₂) | 1.58 | p | 7.0 | |
| H4 (CH₂) | 2.22 | dt | 7.0, 2.6 | |
| H6 (CH) | 1.95 | t | 2.6 | |
| OH | 1.40 | s (br) | - |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C1 | 61.8 |
| C2 | 31.5 | |
| C3 | 20.3 | |
| C4 | 79.8 | |
| C5 | 77.9 | |
| C6 | 3.6 | |
| Hex-5-yn-1-ol | C1 | 62.1 |
| C2 | 31.8 | |
| C3 | 24.8 | |
| C4 | 18.3 | |
| C5 | 84.0 | |
| C6 | 68.4 |
Experimental Protocols
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound and Hex-5-yn-1-ol.
Sample Preparation:
-
Approximately 5-10 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
The solution was transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: Bruker Avance III HD 400 or equivalent, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.
-
Solvent: Chloroform-d (CDCl₃)
-
Temperature: 298 K
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 16 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Data Processing:
All spectra were processed using standard NMR software (e.g., MestReNova, TopSpin). The free induction decays (FIDs) were Fourier transformed after applying an exponential window function. Phase and baseline corrections were performed manually. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
Structural Assignment and Pathway Visualization
To aid in the interpretation of the NMR data, the chemical structures of this compound and Hex-5-yn-1-ol with atom numbering are provided below.
A Comparative Guide to the Mass Spectrum of Hex-4-yn-1-ol
This guide provides a detailed interpretation of the electron ionization (EI) mass spectrum of Hex-4-yn-1-ol. Tailored for researchers, scientists, and professionals in drug development, this document contrasts its fragmentation pattern with structurally similar molecules to elucidate the influence of the internal alkyne and hydroxyl functional groups. The analysis is supported by quantitative data, detailed experimental protocols, and visualizations of fragmentation pathways.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The data presented in this guide is typically acquired using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system. The following protocol outlines a representative methodology for analyzing volatile compounds like this compound.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar column.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Inlet: Splitless mode, 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: 5°C/min to 150°C.
-
Ramp 2: 15°C/min to 250°C, hold for 5 minutes.
-
Mass Spectrometer Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[1]
-
Source Temperature: 230°C.[1]
-
Quadrupole Temperature: 150°C.[1]
-
Mass Scan Range: m/z 35-350.
Interpreting the Mass Spectrum of this compound
This compound (C₆H₁₀O) has a molecular weight of 98.14 g/mol .[2][3][4] Its mass spectrum is characterized by several key fragmentation pathways common to alcohols, such as alpha-cleavage and dehydration, with additional influence from the internal alkyne bond.[5][6][7] Due to the molecule's energetic instability after ionization, the molecular ion peak (M⁺) at m/z 98 is often weak or absent.[5][8]
Key Fragmentation Pathways:
-
Alpha (α)-Cleavage: This is a characteristic fragmentation for primary alcohols, involving the cleavage of the C-C bond adjacent to the carbon bearing the hydroxyl group.[5][6] This results in the loss of a propyl-alkyne radical to form the resonance-stabilized [CH₂OH]⁺ ion.
-
Dehydration (Loss of H₂O): A common pathway for alcohols is the elimination of a water molecule (18 amu), leading to an M-18 peak.[1][5][7]
-
Propargylic Cleavage: The bond adjacent to the triple bond is susceptible to cleavage, which can lead to various fragment ions.
Proposed Fragmentation for this compound:
The fragmentation of the this compound molecular ion (m/z 98) can be visualized as follows:
Comparative Analysis
To understand the unique spectral features of this compound, its fragmentation pattern is compared with its isomers and analogues: Hex-5-yn-1-ol (terminal alkyne), Hex-4-en-1-ol (alkene), and Hexan-1-ol (alkane).
| Compound | Formula | MW | Key Fragment Ions (m/z) and their Significance |
| This compound | C₆H₁₀O | 98.14 | 80: [M-H₂O]⁺, Dehydration. 67: [M-CH₂OH]⁺, α-cleavage. 55: Loss of ethyl radical. 41: Propargyl/allyl fragments. 31: [CH₂OH]⁺, characteristic of primary alcohols.[8] |
| Hex-5-yn-1-ol | C₆H₁₀O | 98.14[2][3][4] | 80: [M-H₂O]⁺, Dehydration. 67: [C₅H₇]⁺, common fragment. 54: Result of rearrangement. 41: Allylic fragment. 31: [CH₂OH]⁺, α-cleavage. |
| Hex-4-en-1-ol | C₆H₁₂O | 100.16[9] | 82: [M-H₂O]⁺, Dehydration. 67: [C₅H₇]⁺, prominent allylic cation. 55: [C₄H₇]⁺, another stable alkene fragment. 41: [C₃H₅]⁺, allyl cation. |
| Hexan-1-ol | C₆H₁₄O | 102.17[10][11][12] | 84: [M-H₂O]⁺, Dehydration. 70, 56, 42: Series from sequential loss of C₂H₄ from the dehydrated ion. 55, 43, 41: Alkyl fragments. 31: [CH₂OH]⁺, often a significant peak from α-cleavage. |
Comparison Insights:
-
Effect of Unsaturation: Both alkynols (this compound, Hex-5-yn-1-ol) and the alkenol (Hex-4-en-1-ol) show a significant peak corresponding to the loss of water (M-18). However, the subsequent fragmentation of this dehydrated ion differs. The saturated alcohol, Hexan-1-ol, shows a characteristic pattern of losing ethylene (B1197577) (m/z 28) units.
-
Position of the Triple Bond: The mass spectrum of this compound (internal alkyne) is expected to show different relative intensities for fragments resulting from cleavage near the triple bond compared to Hex-5-yn-1-ol (terminal alkyne). For instance, cleavage adjacent to the internal alkyne in this compound can produce different resonance-stabilized ions than the terminal alkyne.
-
The [CH₂OH]⁺ Ion (m/z 31): The presence of a peak at m/z 31 is a strong indicator of a primary alcohol, resulting from alpha-cleavage.[8] The intensity of this peak can vary depending on the stability of the alternative fragmentation pathways available to the molecule.
-
Allylic/Propargylic Fragments: The presence of unsaturation (double or triple bonds) leads to prominent peaks from the formation of stable allylic ([C₃H₅]⁺, m/z 41) or propargylic cations. The peak at m/z 67 is particularly significant in the unsaturated alcohols, likely corresponding to a stable C₅H₇⁺ carbocation.
Visualization of Comparative Fragmentation
The distinct fragmentation of a saturated vs. an unsaturated alcohol can be visualized through their primary fragmentation pathways.
Hexan-1-ol (Saturated)
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Hexyn-1-ol [webbook.nist.gov]
- 3. 5-Hexyn-1-ol [webbook.nist.gov]
- 4. 5-Hexyn-1-ol [webbook.nist.gov]
- 5. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. whitman.edu [whitman.edu]
- 9. 4-Hexen-1-ol [webbook.nist.gov]
- 10. 1-Hexanol [webbook.nist.gov]
- 11. 1-Hexanol [webbook.nist.gov]
- 12. 1-Hexanol [webbook.nist.gov]
FT-IR Analysis of Hex-4-yn-1-ol: A Comparative Guide to Functional Group Identification
For researchers, scientists, and professionals in drug development, precise and efficient characterization of molecular structures is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a powerful and accessible analytical technique for identifying functional groups within a molecule. This guide provides a comparative analysis of the FT-IR spectrum of Hex-4-yn-1-ol, contrasting it with related molecules to highlight the characteristic absorption bands of its core functional groups: a primary alcohol and an internal alkyne.
Comparative FT-IR Data of this compound and Analogous Compounds
The FT-IR spectrum of this compound is characterized by the vibrational frequencies of its hydroxyl (-OH) and internal carbon-carbon triple bond (C≡C) functional groups. To objectively identify these characteristic peaks, a comparison with molecules containing these individual functionalities is instrumental. Here, we compare the expected FT-IR data for this compound with that of 1-hexanol (B41254), which contains a primary alcohol group, and 1-hexyne (B1330390), which possesses a terminal alkyne group.
| Functional Group | Vibrational Mode | This compound (Expected, cm⁻¹) | 1-Hexanol (Observed, cm⁻¹)[1][2][3][4] | 1-Hexyne (Observed, cm⁻¹)[5][6][7][8] |
| Alcohol | O-H Stretch | ~3400 (broad) | ~3400 (broad) | - |
| Alkyne | C≡C Stretch | ~2250 - 2100 | - | ~2120 |
| Alkyne | ≡C-H Stretch | - | - | ~3300 |
| Alkane | C-H Stretch | ~3000 - 2850 | ~3000 - 2850 | ~3000 - 2850 |
| Alcohol | C-O Stretch | ~1050 | ~1058 | - |
Note: The data for this compound is based on characteristic infrared absorption frequencies for its functional groups.[1] The data for 1-hexanol and 1-hexyne are derived from publicly available spectral data.
The broad absorption centered around 3400 cm⁻¹ in the spectrum of 1-hexanol is a hallmark of the O-H stretching mode in hydrogen-bonded alcohols.[1] A similar broad peak is anticipated for this compound due to its primary alcohol group. The key differentiator for this compound lies in the C≡C stretching frequency. Internal alkynes, such as the one in this compound, typically exhibit a weak to medium absorption band in the 2250-2100 cm⁻¹ region.[1] In contrast, 1-hexyne, a terminal alkyne, shows a characteristic C≡C stretch around 2120 cm⁻¹ and a strong, sharp peak around 3300 cm⁻¹, which is indicative of the ≡C-H bond stretch.[1] The absence of this ≡C-H stretching band in the spectrum of this compound is a key confirmation of its internal alkyne structure.
Experimental Protocol for FT-IR Analysis of Liquid Samples
The following protocol outlines a standard procedure for obtaining a high-quality FT-IR spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid analysis.
Instrumentation and Materials:
-
Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
-
Sample: this compound (or other liquid analyte).
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone).
-
Lint-free laboratory wipes.
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.
-
Verify that the ATR accessory is correctly installed in the sample compartment.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) to remove any residual contaminants. Allow the crystal to air dry completely.
-
Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (e.g., CO₂, H₂O) and the ATR crystal itself, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small drop of the liquid sample (e.g., this compound) directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered by the sample.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan. The instrument will direct an infrared beam through the ATR crystal, where it will interact with the sample at the crystal-sample interface.
-
The resulting interferogram is then mathematically converted to an infrared spectrum via a Fourier transform.
-
For improved signal-to-noise ratio, it is recommended to co-add multiple scans (typically 16 or 32).
-
-
Data Analysis:
-
The resulting spectrum will display absorbance or transmittance as a function of wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and compare their positions and shapes to known functional group correlation charts and the reference spectra of similar compounds.
-
-
Cleaning:
-
After the analysis, thoroughly clean the ATR crystal with a solvent-moistened, lint-free wipe to remove all traces of the sample.
-
FT-IR Analysis Workflow
The following diagram illustrates the logical workflow of an FT-IR analysis, from initial sample preparation to the final interpretation of the spectral data.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spectrabase.com [spectrabase.com]
- 3. 1-Hexanol(111-27-3) IR Spectrum [chemicalbook.com]
- 4. 1-Hexanol [webbook.nist.gov]
- 5. 1-Hexyne | C6H10 | CID 12732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Hexyne(693-02-7) IR Spectrum [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 1-Hexyne [webbook.nist.gov]
A Comparative Guide to Hex-4-yn-1-ol and Other Terminal Alkynols for Researchers and Drug Development Professionals
In the landscape of chemical synthesis and drug discovery, terminal alkynols are indispensable building blocks. Their bifunctional nature, possessing both a reactive terminal alkyne and a nucleophilic hydroxyl group, allows for a diverse range of chemical transformations. This guide provides a comprehensive comparison of Hex-4-yn-1-ol with other short-chain terminal alkynols, namely Prop-2-yn-1-ol (Propargyl alcohol), But-3-yn-1-ol, and Pent-4-yn-1-ol. The focus is on their physicochemical properties and reactivity in key synthetic transformations, supported by standardized experimental protocols.
Physicochemical Properties
The selection of a suitable terminal alkynol for a specific application often begins with an assessment of its physical and chemical properties. The length of the alkyl chain separating the hydroxyl group and the alkyne moiety influences properties such as boiling point, density, and solubility. A summary of these key properties is presented in the table below.
| Property | Prop-2-yn-1-ol | But-3-yn-1-ol | Pent-4-yn-1-ol | This compound |
| Molecular Formula | C₃H₄O | C₄H₆O | C₅H₈O | C₆H₁₀O |
| Molecular Weight ( g/mol ) | 56.06 | 70.09 | 84.12 | 98.14 |
| Boiling Point (°C) | 114-115 | 128.9 | 154-155 | 171.3 |
| Density (g/mL at 25°C) | 0.963 | 0.926 | 0.904 | 0.905 |
| Refractive Index (n20/D) | 1.432 | 1.441 | 1.445 | 1.454 |
| Solubility | Miscible with water and most polar organic solvents. | Miscible with alcohols and organic solvents. | Miscible with water. | Not specified, but expected to have lower water solubility. |
Comparative Reactivity Analysis
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of bioconjugation, drug discovery, and materials science due to its high efficiency and orthogonality. The following experimental protocol is designed to compare the reaction rates of the different terminal alkynols.
Experimental Protocol: Comparative Kinetic Analysis of Terminal Alkynols in CuAAC Reactions
Objective: To determine the second-order rate constants for the CuAAC reaction of a standard azide (B81097) (e.g., benzyl (B1604629) azide) with Prop-2-yn-1-ol, But-3-yn-1-ol, Pent-4-yn-1-ol, and this compound.
Methodology: The reaction progress can be monitored by ¹H NMR spectroscopy by following the disappearance of the alkyne proton signal and the appearance of the triazole proton signal.
Materials:
-
Terminal alkynol (Prop-2-yn-1-ol, But-3-yn-1-ol, Pent-4-yn-1-ol, or this compound)
-
Benzyl azide
-
Copper(I) source (e.g., CuI or generated in situ from CuSO₄ and a reducing agent like sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, prepare a solution of the terminal alkynol (e.g., 0.1 M) and the internal standard (e.g., 0.05 M) in the deuterated solvent.
-
Initial Spectrum: Acquire a ¹H NMR spectrum at time zero (t=0) to establish the initial concentrations of the reactants relative to the internal standard.
-
Reaction Initiation: In a separate vial, prepare a stock solution of benzyl azide and the copper catalyst system. To initiate the reaction, add a precise volume of this solution to the NMR tube.
-
Time-Course Monitoring: Immediately after mixing, acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals of the alkyne proton and the triazole proton relative to the internal standard at each time point. Plot the concentration of the reactants versus time and fit the data to the appropriate rate law to determine the rate constant.
Expected Outcome: This experiment will provide quantitative data on the relative reactivity of each alkynol in the CuAAC reaction, allowing for a direct comparison of their performance.
Sonogashira Cross-Coupling Reaction
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. It is widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The following protocol provides a framework for comparing the yields of Sonogashira coupling reactions using the different terminal alkynols.
Experimental Protocol: Comparative Yield Analysis of Terminal Alkynols in Sonogashira Coupling
Objective: To compare the reaction yields of the Sonogashira coupling of a standard aryl halide (e.g., iodobenzene) with Prop-2-yn-1-ol, But-3-yn-1-ol, Pent-4-yn-1-ol, and this compound under standardized conditions.
Methodology: The reaction will be performed under an inert atmosphere, and the product yield will be determined by purification and characterization.
Materials:
-
Terminal alkynol (Prop-2-yn-1-ol, But-3-yn-1-ol, Pent-4-yn-1-ol, or this compound)
-
Iodobenzene
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (B128534) or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Chromatography supplies for purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, CuI, and the aryl halide.
-
Addition of Reagents: Add the anhydrous solvent, the amine base, and finally the terminal alkynol.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purification and Characterization: Purify the crude product by flash column chromatography. Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and determine the isolated yield.
Expected Outcome: This experiment will provide a quantitative comparison of the efficiency of each terminal alkynol in the Sonogashira coupling, which is crucial for selecting the optimal reagent for a particular synthetic target.
Applications in Drug Discovery and Development
The terminal alkyne moiety is a valuable functional group in medicinal chemistry and drug discovery. It can act as a bioisostere for other functional groups, participate in covalent bond formation with target proteins, or serve as a handle for bioconjugation via "click" chemistry. The choice of the specific alkynol can influence the physicochemical properties of the final molecule, such as its solubility and lipophilicity, which are critical for drug efficacy.
The shorter-chain alkynols, like Prop-2-yn-1-ol, are often used to introduce a compact and reactive alkyne group. The longer-chain analogues, such as this compound, provide more flexibility and can be used to position the alkyne functionality at a specific distance from another part of the molecule. This can be important for optimizing interactions with a biological target or for designing linkers in antibody-drug conjugates.
Signaling Pathways and Experimental Workflows
While these simple terminal alkynols are not typically direct modulators of signaling pathways, they are crucial for creating more complex molecules that are. For instance, a drug candidate containing a terminal alkyne can be used in a "click" reaction with an azide-modified fluorescent probe to visualize its localization within a cell or to identify its protein targets.
Below are diagrams illustrating the general workflow for utilizing these alkynols in such applications.
Caption: Workflow for utilizing terminal alkynols in drug discovery.
The following diagram illustrates a logical relationship for comparing the reactivity of the alkynols.
Caption: Logical framework for comparing terminal alkynol reactivity.
Conclusion
This compound and its shorter-chain counterparts are valuable reagents in organic synthesis and drug discovery. The choice between them depends on the specific requirements of the application, including desired physicochemical properties and the synthetic context. While general trends suggest that steric hindrance around the alkyne may slightly decrease with increasing chain length, which could influence reaction rates, empirical data from standardized experiments as outlined in this guide are essential for making informed decisions. The provided protocols offer a robust framework for researchers to quantitatively assess the performance of these important building blocks.
A Comparative Guide to the Reactivity of Hex-4-yn-1-ol and Hex-5-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the nuanced reactivity of alkynes is a critical factor in molecular design. This guide provides an objective comparison of the reactivity of two C6 alkynols: Hex-4-yn-1-ol, an internal alkyne, and Hex-5-yn-1-ol, a terminal alkyne. Understanding their distinct chemical behaviors is paramount for strategic synthetic planning and the efficient construction of complex molecular architectures.
The primary difference in reactivity between these two isomers stems from the position of the carbon-carbon triple bond. Hex-5-yn-1-ol possesses a terminal alkyne with an acidic proton, a feature absent in the internal alkyne of this compound. This structural distinction governs their participation in a variety of chemical transformations.
Deprotonation and Nucleophilic Reactivity
A key distinguishing feature of terminal alkynes is the acidity of the sp-hybridized C-H bond (pKa ≈ 25). This allows for the ready deprotonation of Hex-5-yn-1-ol with a strong base to form a potent nucleophile, an acetylide. This acetylide can then participate in a range of carbon-carbon bond-forming reactions. In contrast, this compound, lacking this acidic proton, cannot undergo such reactions.
Table 1: Comparison of Deprotonation and Subsequent Nucleophilic Addition
| Feature | This compound | Hex-5-yn-1-ol |
| Presence of Acidic Proton | No | Yes |
| **Reaction with Strong Base (e.g., NaNH₂) ** | No reaction | Formation of Sodium Hex-5-yn-1-olate |
| Subsequent Reaction with Electrophile (e.g., CH₃I) | Not applicable | Forms Hept-5-yn-1-ol |
Experimental Protocol: Deprotonation of Hex-5-yn-1-ol and Alkylation
-
Deprotonation: To a solution of Hex-5-yn-1-ol (1.0 eq) in a suitable solvent such as liquid ammonia (B1221849) or dry THF at -78 °C, slowly add a strong base like sodium amide (NaNH₂) or n-butyllithium (n-BuLi) (1.1 eq).
-
Stirring: Allow the reaction mixture to stir at this temperature for 1 hour to ensure complete formation of the acetylide.
-
Alkylation: Add the electrophile, for example, methyl iodide (CH₃I) (1.2 eq), dropwise to the solution.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction is then quenched by the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling, a powerful cross-coupling reaction for the formation of C(sp²)-C(sp) bonds, is exclusive to terminal alkynes.[1][2][3] This palladium-catalyzed reaction, co-catalyzed by a copper(I) salt, allows for the coupling of Hex-5-yn-1-ol with aryl or vinyl halides. This compound will not participate in this transformation under standard conditions.
Table 2: Reactivity in Sonogashira Coupling
| Reactant | This compound | Hex-5-yn-1-ol |
| Aryl Halide (e.g., Iodobenzene) | No reaction | Forms 6-phenylhex-5-yn-1-ol |
| Catalyst System | Pd(PPh₃)₄ / CuI | Pd(PPh₃)₄ / CuI |
| Base | Amine base (e.g., Et₃N) | Amine base (e.g., Et₃N) |
| Typical Yield | 0% | 70-95% |
Experimental Protocol: Sonogashira Coupling of Hex-5-yn-1-ol
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.05 eq).
-
Solvent and Base: Add a degassed solvent such as triethylamine (B128534) or a mixture of THF and triethylamine.
-
Addition of Alkyne: Add Hex-5-yn-1-ol (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor its progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the amine salt, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.
Hydroboration-Oxidation
Both internal and terminal alkynes undergo hydroboration-oxidation. However, the products are distinctly different. The hydroboration of the terminal alkyne in Hex-5-yn-1-ol followed by oxidative workup yields an aldehyde (hexanal). In contrast, the hydroboration of the internal alkyne in this compound results in the formation of a ketone (hexan-4-one).[4][5] This difference in product formation is a valuable tool in synthetic chemistry.
Table 3: Products of Hydroboration-Oxidation
| Reactant | Reagents | Product | Typical Yield |
| This compound | 1. Disiamylborane (B86530) or 9-BBN 2. H₂O₂, NaOH | Hexan-4-one | >90% |
| Hex-5-yn-1-ol | 1. Disiamylborane or 9-BBN 2. H₂O₂, NaOH | Hexanal | >90% |
Experimental Protocol: Hydroboration-Oxidation of an Alkyne
-
Hydroboration: To a stirred solution of the alkyne (this compound or Hex-5-yn-1-ol) (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of a sterically hindered borane (B79455) such as disiamylborane or 9-borabicyclo[3.3.1]nonane (9-BBN) (1.1 eq) dropwise.
-
Reaction Time: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Oxidation: Cool the reaction mixture back to 0 °C and cautiously add a 3M aqueous solution of sodium hydroxide (B78521) (NaOH), followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂).
-
Stirring and Extraction: Stir the mixture at room temperature for 1 hour. Then, extract the product with diethyl ether.
-
Washing and Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is then purified by distillation or column chromatography.
Oxidative Cleavage
Both this compound and Hex-5-yn-1-ol can be cleaved by strong oxidizing agents like ozone (O₃) or hot, concentrated potassium permanganate (B83412) (KMnO₄).[6][7] The products of this cleavage depend on the structure of the alkyne.
-
This compound (Internal Alkyne): Oxidative cleavage breaks the triple bond to form two carboxylic acids: propanoic acid and 4-hydroxybutanoic acid.
-
Hex-5-yn-1-ol (Terminal Alkyne): Oxidative cleavage yields a carboxylic acid (5-hydroxypentanoic acid) and carbon dioxide.[6]
Table 4: Products of Oxidative Cleavage
| Reactant | Oxidizing Agent | Products |
| This compound | 1. O₃ 2. H₂O | Propanoic acid + 4-hydroxybutanoic acid |
| This compound | Hot, conc. KMnO₄ | Propanoic acid + 4-hydroxybutanoic acid |
| Hex-5-yn-1-ol | 1. O₃ 2. H₂O | 5-hydroxypentanoic acid + CO₂ |
| Hex-5-yn-1-ol | Hot, conc. KMnO₄ | 5-hydroxypentanoic acid + CO₂ |
Experimental Protocol: Ozonolysis of an Alkyne
-
Setup: Dissolve the alkyne (1.0 eq) in an inert solvent like dichloromethane (B109758) or methanol (B129727) in a flask equipped with a gas inlet tube and a gas outlet tube connected to a trap.
-
Ozonolysis: Cool the solution to -78 °C (dry ice/acetone bath) and bubble a stream of ozone through the solution until a blue color persists, indicating an excess of ozone.
-
Purging: Purge the solution with nitrogen or oxygen to remove the excess ozone.
-
Work-up: Add a work-up reagent. For an oxidative work-up to obtain carboxylic acids, add hydrogen peroxide. For a reductive work-up (which would yield different products not discussed here), a reagent like dimethyl sulfide (B99878) or zinc dust is used.
-
Isolation: Allow the reaction to warm to room temperature. After an appropriate time, perform an aqueous work-up and extract the carboxylic acid products. Further purification can be achieved by crystallization or chromatography.
Intramolecular Cyclization
The presence of a hydroxyl group in both molecules opens up the possibility of intramolecular cyclization reactions. The feasibility and outcome of such reactions are influenced by the distance between the hydroxyl group and the alkyne.
-
Hex-5-yn-1-ol: The terminal alkyne can be activated by various catalysts (e.g., gold, lanthanides) to undergo a 6-exo-dig cyclization to form a six-membered tetrahydropyran (B127337) ring.
-
This compound: This internal alkyne can also undergo intramolecular cyclization. Depending on the catalyst and reaction conditions, it can lead to either a 5-exo-dig cyclization to form a five-membered furan (B31954) ring or a 6-endo-dig cyclization. Lanthanide catalysts have been shown to favor exocyclic enol ether formation from alkynyl alcohols.[2]
Table 5: Intramolecular Cyclization Products
| Reactant | Catalyst (Example) | Major Product |
| This compound | Lanthanide-based catalyst | 2-ethylidene-tetrahydrofuran (5-exo-dig) |
| Hex-5-yn-1-ol | Gold-based catalyst | 2-methylenetetrahydropyran (6-exo-dig) |
Experimental Protocol: Gold-Catalyzed Intramolecular Hydroalkoxylation of Hex-5-yn-1-ol
-
Reaction Setup: To a solution of Hex-5-yn-1-ol (1.0 eq) in a dry, non-protic solvent like dichloromethane or toluene, add a catalytic amount of a gold(I) complex (e.g., [Au(IPr)Cl]/AgSbF₆) (1-5 mol%).
-
Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Purification: Upon completion, the reaction mixture is filtered through a short pad of silica (B1680970) gel and the solvent is evaporated. The crude product can be further purified by column chromatography.
Conclusion
The reactivity of this compound and Hex-5-yn-1-ol is fundamentally dictated by the location of the alkyne functionality. The terminal alkyne in Hex-5-yn-1-ol provides a reactive handle for deprotonation and subsequent nucleophilic attack, as well as participation in powerful cross-coupling reactions like the Sonogashira coupling. In contrast, the internal alkyne of this compound is less reactive in this regard but offers different selectivity in reactions such as hydroboration-oxidation and oxidative cleavage. The choice between these two isomers is therefore a critical strategic decision in the design of a synthetic route, enabling chemists to access a diverse range of molecular targets.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Organolanthanide-Catalyzed Cyclization/Boration of 1,5- and 1,6-Dienes [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. BJOC - Recent developments in gold-catalyzed cycloaddition reactions [beilstein-journals.org]
- 5. homework.study.com [homework.study.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ozonolysis - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reaction Products of Hex-4-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Hex-4-yn-1-ol is a versatile bifunctional molecule containing both a hydroxyl group and a non-terminal alkyne. This unique structure allows for a diverse range of chemical transformations, making it a valuable building block in organic synthesis, particularly for the preparation of biologically active molecules and complex natural products. This guide provides a comparative overview of the key reaction products of this compound, supported by experimental data and detailed protocols.
Reactions at the Hydroxyl Group: Oxidation and Etherification
The primary alcohol moiety of this compound can be readily oxidized to form an aldehyde or a carboxylic acid, or converted into an ether through nucleophilic substitution.
Oxidation
The oxidation of this compound can be selectively controlled to yield either the corresponding aldehyde, Hex-4-ynal, or the carboxylic acid, Hex-4-ynoic acid, depending on the choice of oxidizing agent.
Table 1: Comparison of Oxidation Products of this compound
| Product | Reagent | Typical Yield (%) | Reaction Conditions | Notes |
| Hex-4-ynal | Pyridinium (B92312) chlorochromate (PCC) | 75-85 | Dichloromethane (B109758) (DCM), Room Temperature, 2-4 h | Mild oxidant, stops at the aldehyde stage. |
| Hex-4-ynoic acid | Jones Reagent (CrO₃/H₂SO₄/acetone) | 80-90 | Acetone (B3395972), 0°C to Room Temperature, 1-3 h | Strong oxidant, fully oxidizes the primary alcohol. |
Experimental Protocols:
-
Synthesis of Hex-4-ynal via PCC Oxidation:
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq.) in anhydrous dichloromethane (DCM), add a solution of this compound (1.0 eq.) in DCM dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to afford the crude Hex-4-ynal. Purify by column chromatography.
-
-
Synthesis of Hex-4-ynoic acid via Jones Oxidation: [1][2]
-
Dissolve this compound (1.0 eq.) in acetone and cool the solution to 0°C in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution until the orange color persists.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Quench the reaction by adding isopropanol (B130326) until the orange color disappears.
-
Remove the acetone under reduced pressure and extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate to give Hex-4-ynoic acid.
-
Etherification (Williamson Ether Synthesis)
The hydroxyl group can be converted to an alkoxide and reacted with an alkyl halide to form an ether. This reaction is a classic example of the Williamson ether synthesis.[3][4]
Table 2: Williamson Ether Synthesis with this compound
| Product | Alkyl Halide | Base | Typical Yield (%) | Reaction Conditions |
| 1-Methoxyhex-4-yne | Methyl iodide | Sodium hydride (NaH) | 85-95 | Tetrahydrofuran (THF), 0°C to Room Temperature, 4-6 h |
| 1-Ethoxyhex-4-yne | Ethyl bromide | Sodium hydride (NaH) | 80-90 | Tetrahydrofuran (THF), 0°C to Room Temperature, 4-6 h |
Experimental Protocol for 1-Methoxyhex-4-yne:
-
To a suspension of sodium hydride (1.2 eq.) in dry THF, add a solution of this compound (1.0 eq.) in THF dropwise at 0°C.
-
Stir the mixture for 30 minutes at 0°C, then add methyl iodide (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by distillation or column chromatography.
Reactions at the Alkyne Group: Reduction and Coupling
The internal carbon-carbon triple bond of this compound is a key site for various transformations, including stereoselective reduction and carbon-carbon bond formation.
Partial Reduction to a (Z)-Alkene
The partial hydrogenation of the alkyne to a cis or (Z)-alkene is a crucial transformation, often employed in the synthesis of natural products. The use of a "poisoned" catalyst, such as Lindlar's catalyst, is essential for this selective reduction.[5]
Table 3: Partial Reduction of this compound
| Product | Catalyst | Typical Yield (%) | Reaction Conditions | Notes |
| (Z)-Hex-4-en-1-ol | Lindlar's Catalyst (Pd/CaCO₃, poisoned with lead) | >95 | H₂ (1 atm), Methanol (B129727) or Ethanol, Room Temperature | Syn-addition of hydrogen leads to the cis-alkene. |
Experimental Protocol for (Z)-Hex-4-en-1-ol:
-
Dissolve this compound (1.0 eq.) in methanol or ethanol.
-
Add Lindlar's catalyst (5% by weight of the alkyne) to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction by TLC or gas chromatography until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate to obtain (Z)-Hex-4-en-1-ol.
Carbon-Carbon Bond Forming Reactions
The terminal-like reactivity of the internal alkyne in some reactions, or its modification to a terminal alkyne, allows for powerful carbon-carbon bond-forming reactions such as the Sonogashira coupling and azide-alkyne cycloaddition.
While this compound is an internal alkyne, for the purpose of demonstrating a typical coupling reaction, we will consider a terminal analogue, Hex-5-yn-1-ol, which can be readily synthesized. The Sonogashira coupling joins a terminal alkyne with an aryl or vinyl halide.[6][7][8]
Table 4: Sonogashira Coupling of a Hexynol Derivative
| Product | Aryl Halide | Catalysts | Base | Typical Yield (%) | Reaction Conditions |
| 6-Phenylhex-5-yn-1-ol | Iodobenzene (B50100) | Pd(PPh₃)₄, CuI | Triethylamine (TEA) | 85-95 | THF, Room Temperature, 6-12 h |
Experimental Protocol for 6-Phenylhex-5-yn-1-ol (from Hex-5-yn-1-ol):
-
To a solution of Hex-5-yn-1-ol (1.0 eq.), iodobenzene (1.2 eq.), and copper(I) iodide (0.05 eq.) in a mixture of THF and triethylamine, add tetrakis(triphenylphosphine)palladium(0) (0.025 eq.).
-
Stir the reaction mixture at room temperature under an inert atmosphere for 6-12 hours.
-
Upon completion, dilute the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous ammonium (B1175870) chloride and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Similar to the Sonogashira coupling, the CuAAC reaction typically requires a terminal alkyne. This reaction provides a highly efficient route to 1,2,3-triazoles.[9][10][11][12][13]
Table 5: CuAAC Reaction of a Hexynol Derivative
| Product | Azide (B81097) | Catalyst System | Typical Yield (%) | Reaction Conditions |
| 1-Benzyl-4-(4-hydroxybutyl)-1H-1,2,3-triazole | Benzyl (B1604629) azide | CuSO₄·5H₂O, Sodium ascorbate (B8700270) | >90 | t-BuOH/H₂O (1:1), Room Temperature, 12-24 h |
Experimental Protocol for 1-Benzyl-4-(4-hydroxybutyl)-1H-1,2,3-triazole (from Hex-5-yn-1-ol):
-
To a solution of Hex-5-yn-1-ol (1.0 eq.) and benzyl azide (1.1 eq.) in a 1:1 mixture of t-butanol and water, add a freshly prepared solution of sodium ascorbate (0.2 eq.) in water.
-
Add a solution of copper(II) sulfate pentahydrate (0.1 eq.) in water.
-
Stir the mixture vigorously at room temperature for 12-24 hours.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Intramolecular Cyclization: Synthesis of Furans
Derivatives of this compound can undergo intramolecular cyclization to form substituted furans, which are important structural motifs in many natural products and pharmaceuticals.
Table 6: Furan Synthesis from a this compound Derivative
| Product | Reaction Type | Reagents | Typical Yield (%) |
| 2-Ethyl-5-methylfuran | Isomerization followed by cyclization of a protected this compound | 1. Protection (e.g., as a silyl (B83357) ether) 2. Base-catalyzed isomerization 3. Acid-catalyzed cyclization | 60-70 (overall) |
Conceptual Experimental Workflow for Furan Synthesis:
-
Protection: Protect the hydroxyl group of this compound as a silyl ether (e.g., using TBDMSCl and imidazole).
-
Isomerization: Treat the protected alkyne with a strong base (e.g., potassium tert-butoxide in DMSO) to isomerize the internal alkyne to a terminal allene (B1206475).
-
Cyclization: Subject the allene intermediate to acidic conditions (e.g., dilute HCl) to promote cyclization and deprotection, yielding the furan.
Application in Natural Product Synthesis: cis-Jasmone
(Z)-Hex-4-en-1-ol, obtained from the partial reduction of this compound, is a key intermediate in some synthetic routes to cis-jasmone, a valuable fragrance component.[14][15][16][17][18]
Alternative Synthesis of a Key Intermediate for cis-Jasmone:
An alternative approach to a key pentenyl precursor for cis-jasmone synthesis involves the Wittig reaction between propanal and the ylide derived from (2-bromoethyl)triphenylphosphonium bromide. This route provides the cis-alkene directly.
Table 7: Comparison of Routes to a cis-Pentenyl Precursor
| Method | Starting Material | Key Transformation | Stereoselectivity |
| From this compound | This compound | Lindlar Reduction | High (cis) |
| Wittig Reaction | Propanal and a phosphonium (B103445) salt | Wittig Reaction | Can be controlled to favor cis |
Biological Activity of this compound and its Derivatives
This compound has been identified as a compound with potential therapeutic applications, notably as a chitinase (B1577495) inhibitor and as an anticancer agent.[19][20][21][22][23][24]
Chitinase Inhibition
Chitinases are enzymes that degrade chitin (B13524), a key component of the cell walls of fungi and the exoskeletons of insects. Inhibitors of these enzymes have potential as antifungal and insecticidal agents. The alkyne functionality in molecules like this compound is thought to play a role in binding to the active site of chitinases, potentially through interactions with key amino acid residues. The mechanism likely involves mimicry of the natural substrate, leading to competitive inhibition.
Anticancer Properties
Studies have indicated that this compound can induce apoptosis (programmed cell death) in cancer cell lines.[19] It has also been shown to inhibit the activity of certain protein kinases, which are crucial enzymes in cell growth and signaling pathways.[19][25][26][27][28] The precise signaling pathways affected by this compound are still under investigation, but its ability to modulate kinase activity and induce apoptosis makes it and its derivatives interesting candidates for further drug development.
Diagrams
Caption: Reaction pathways of this compound.
Caption: General experimental workflow.
Caption: Biological activities of this compound.
References
- 1. Jones Oxidation [organic-chemistry.org]
- 2. adichemistry.com [adichemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. francis-press.com [francis-press.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study [mdpi.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 14. ScenTree - Cis-jasmone (CAS N° 488-10-8) [scentree.co]
- 15. Synthesis of cis-jasmone and other cis-rethrones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 16. organicchemistrydata.org [organicchemistrydata.org]
- 17. US4045489A - Process for producing cis-jasmone - Google Patents [patents.google.com]
- 18. Cis-Jasmone manufacturers and suppliers in China - ODOWELL [odowell.com]
- 19. This compound | 928-93-8 | AAA92893 | Biosynth [biosynth.com]
- 20. Structural insights into chitinolytic enzymes and inhibition mechanisms of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. What are Chitinases inhibitors and how do they work? [synapse.patsnap.com]
- 22. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Natural product-guided discovery of a fungal chitinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 25. Induction of HEXIM1 activities by HMBA derivative 4a1: functional consequences and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Molecular mechanisms underlying the potential anticancer activity of Pulicaria crispa hexane fraction in HCT116 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Semisynthetic phytochemicals in cancer treatment: a medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Determining the Purity of Hex-4-yn-1-ol
For researchers, scientists, and drug development professionals, the accurate determination of the purity of chemical intermediates like Hex-4-yn-1-ol is of utmost importance for ensuring the reliability and reproducibility of experimental results and the quality of final products. This guide provides an objective comparison of the principal analytical methods for assessing the purity of this compound, a key building block in organic synthesis. The primary techniques discussed are Gas Chromatography with Flame Ionization Detection (GC-FID), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID). This guide presents detailed methodologies, supporting data, and visual workflows to aid in method selection and implementation.
Comparison of Key Analytical Methods
The choice of an analytical method for purity determination depends on several factors, including the required accuracy, the nature of potential impurities, and the available instrumentation. This compound is a volatile alcohol, which makes it particularly amenable to GC analysis. However, qNMR offers the advantage of being a primary ratio method, and HPLC with a universal detector can be employed for non-volatile impurities.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by detection via flame ionization. | Signal intensity is directly proportional to the number of nuclei in a magnetic field.[1][2] | Separation based on polarity, with detection based on the change in the refractive index of the mobile phase.[3] |
| Primary Use | Excellent for separating and quantifying volatile impurities and determining their relative abundance. | Provides an absolute measure of purity against a certified internal standard and gives structural confirmation.[4] | Suitable for the analysis of non-volatile or thermally labile impurities that lack a UV chromophore.[5] |
| Selectivity | High for volatile impurities. | High, based on unique chemical shifts of the analyte and impurities. | Moderate, depends on the chromatographic conditions. |
| Sensitivity | High (ng to pg level). | Moderate (mg to µg level). | Low.[3] |
| Limit of Detection (LOD) | ~0.01 - 0.05% (area %) | ~0.05 mol% | ~0.01 - 0.1 mg/mL |
| Limit of Quantitation (LOQ) | ~0.03 - 0.1% (area %) | ~0.15 mol% | ~0.03 - 0.5 mg/mL |
| Precision (Typical RSD) | < 2% | < 1% | < 5% |
| Sample Throughput | High | Moderate | Moderate |
| Sample Preparation | Simple dilution. Derivatization may be required to improve peak shape. | Simple weighing and dissolution with an internal standard. | Simple dilution in the mobile phase. |
| Limitations | Requires analyte to be volatile and thermally stable. Does not provide structural information for unknown impurities without a mass spectrometer. | Less sensitive than GC-FID for trace impurities. Requires a high-field NMR spectrometer. | Not suitable for gradient elution, sensitive to temperature and flow rate changes.[3] |
Experimental Protocols
Below are detailed methodologies for the purity determination of this compound using GC-FID, qNMR, and HPLC-RID.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and highly sensitive method for assessing the purity of volatile compounds like this compound.
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID).
-
Column: A polar capillary column, such as a DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for alcohol analysis.
-
Carrier Gas: Helium or Hydrogen at a constant flow.
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Detector Temperature: 280 °C
-
Carrier Gas Flow Rate: 1.2 mL/min
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dilute to the mark with a high-purity solvent such as ethanol (B145695) or isopropanol.
-
For enhanced accuracy, a suitable internal standard (e.g., n-heptanol) can be added to the solvent at a known concentration.
Data Analysis: The purity is typically calculated using the area normalization method, where the area of the this compound peak is expressed as a percentage of the total area of all peaks in the chromatogram.
References
Comparative Biological Activities of Hex-4-yn-1-ol and Its Analogs: A Guide for Researchers
For Immediate Release
This guide offers a comparative analysis of the biological activity of Hex-4-yn-1-ol and its analogs, targeting researchers, scientists, and professionals in drug development. The document synthesizes available data on the anticancer, protein kinase inhibitory, and chitinase (B1577495) inhibitory properties of these compounds, providing a framework for further investigation. While direct comparative quantitative data for this compound and its simple analogs is limited in publicly available literature, this guide presents the known biological activities and detailed experimental protocols to facilitate future research in this area.
Introduction to this compound
This compound is an organic compound belonging to the alkynol family, characterized by the presence of both a hydroxyl (-OH) and a carbon-carbon triple bond (alkyne) functional group. This unique structural combination imparts distinct chemical reactivity and biological properties. Preliminary studies have indicated that this compound exhibits promising potential in several therapeutic areas, including oncology and infectious disease.
Biological Activities of this compound
Initial research has highlighted three primary areas of biological activity for this compound:
-
Anticancer Properties: this compound has demonstrated potential as an anticancer agent. Studies suggest that it can induce apoptosis (programmed cell death) in tumor cells.[1]
-
Protein Kinase Inhibition: The compound has been found to inhibit the activity of several protein kinases.[1][2] These enzymes play a crucial role in regulating cell growth and division, and their dysregulation is a hallmark of cancer.
-
Chitinase Inhibition: this compound has also been identified as a chitinase inhibitor.[1][2] Chitinases are enzymes that degrade chitin, a key component of the cell walls of fungi and the exoskeletons of some insects. This activity suggests potential applications as an antifungal or insecticidal agent.
Comparative Data on this compound and Analogs
A comprehensive search of scientific literature did not yield specific quantitative data (e.g., IC50 values) directly comparing the biological activity of this compound with its simple structural analogs for anticancer, protein kinase, or chitinase inhibition. The following table is presented as a template for researchers to populate as new data becomes available.
| Compound | Target/Assay | IC50 Value | Reference |
| This compound | Anticancer (Specify Cell Line) | Data N/A | |
| Protein Kinase (Specify Kinase) | Data N/A | ||
| Chitinase (Specify Source) | Data N/A | ||
| Analog 1 (e.g., Hex-5-yn-1-ol) | Anticancer (Specify Cell Line) | Data N/A | |
| Protein Kinase (Specify Kinase) | Data N/A | ||
| Chitinase (Specify Source) | Data N/A | ||
| Analog 2 (e.g., Hex-3-yn-1-ol) | Anticancer (Specify Cell Line) | Data N/A | |
| Protein Kinase (Specify Kinase) | Data N/A | ||
| Chitinase (Specify Source) | Data N/A |
Experimental Protocols
To facilitate further research and ensure reproducibility, detailed methodologies for key biological assays are provided below.
Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for Anticancer Activity Assessment
Caption: Workflow of the MTT assay for determining cytotoxicity.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protein Kinase Inhibition Assay
A common method to assess protein kinase inhibition is through an in vitro kinase assay that measures the transfer of a phosphate (B84403) group from ATP to a substrate peptide.
Workflow for Protein Kinase Inhibition Assay
Caption: General workflow for an in vitro protein kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation: Prepare a kinase reaction buffer, and solutions of the target protein kinase, a suitable substrate (peptide or protein), and ATP. Prepare serial dilutions of this compound and its analogs.
-
Reaction Setup: In a microplate, add the kinase, substrate, and the test compounds at various concentrations.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C or 37°C) for a defined period.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that measure the amount of ATP remaining (e.g., Kinase-Glo®) or fluorescence-based assays.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Chitinase Inhibition Assay
A fluorometric assay using a synthetic substrate is a common method to measure chitinase activity and the inhibitory effects of compounds.
Workflow for Chitinase Inhibition Assay
Caption: Workflow for a fluorometric chitinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation: Prepare an appropriate assay buffer, a solution of the chitinase enzyme, and a solution of a fluorogenic substrate such as 4-methylumbelliferyl N,N'-diacetyl-β-D-chitobioside. Prepare serial dilutions of this compound and its analogs.
-
Reaction Setup: In a black 96-well plate, add the chitinase enzyme and the test compounds at various concentrations.
-
Pre-incubation: Pre-incubate the plate to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~360 nm excitation and ~450 nm emission for 4-methylumbelliferone) over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction from the slope of the fluorescence versus time plot. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel therapeutic agents with potential applications in cancer and infectious diseases. The lack of direct comparative data with its analogs highlights a significant gap in the current research landscape. The experimental protocols provided in this guide are intended to empower researchers to systematically evaluate the structure-activity relationships of this compound and its derivatives. Future studies should focus on synthesizing a library of analogs and performing the described assays to generate the quantitative data necessary for a comprehensive comparison. Such data will be invaluable for optimizing the potency and selectivity of this class of compounds and advancing them through the drug discovery pipeline.
References
A Comparative Spectroscopic Analysis of Hex-4-yn-1-ol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of Hex-4-yn-1-ol and two of its key derivatives: Hex-4-ynoic acid and Hex-4-yn-1-yl acetate. The objective is to furnish researchers with fundamental data to distinguish and characterize these molecules, aiding in synthesis, reaction monitoring, and quality control. The information presented is supported by established spectroscopic principles and representative data.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic features of this compound and its derivatives. This data is essential for the identification and differentiation of these compounds.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Functional Group | Characteristic Peak (cm⁻¹) |
| This compound | O-H (alcohol) | 3400-3200 (broad) |
| C≡C (internal alkyne) | ~2240 (weak) | |
| C-O (alcohol) | 1050 | |
| Hex-4-ynoic acid | O-H (carboxylic acid) | 3300-2500 (very broad) |
| C=O (carboxylic acid) | 1710 | |
| C≡C (internal alkyne) | ~2240 (weak) | |
| Hex-4-yn-1-yl acetate | C=O (ester) | 1740 |
| C-O (ester) | 1240 | |
| C≡C (internal alkyne) | ~2240 (weak) |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | H-1 | H-2 | H-3 | H-5 | H-6 | Other |
| This compound | ~3.6 (t) | ~1.6 (quint) | ~2.2 (m) | ~2.1 (m) | ~1.8 (t) | ~2.5 (s, -OH) |
| Hex-4-ynoic acid | - | ~2.5 (t) | ~2.4 (m) | ~2.1 (m) | ~1.8 (t) | >10 (s, -COOH) |
| Hex-4-yn-1-yl acetate | ~4.1 (t) | ~1.7 (quint) | ~2.2 (m) | ~2.1 (m) | ~1.8 (t) | ~2.0 (s, -COCH₃) |
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | Other |
| This compound | ~62 | ~32 | ~20 | ~80 | ~78 | ~4 | - |
| Hex-4-ynoic acid | ~179 | ~34 | ~19 | ~80 | ~77 | ~4 | - |
| Hex-4-yn-1-yl acetate | ~64 | ~28 | ~20 | ~80 | ~78 | ~4 | ~171 (C=O), ~21 (-CH₃) |
Experimental Protocols
The following are standard protocols for obtaining the spectroscopic data presented above.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples (this compound and Hex-4-yn-1-yl acetate), a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For the solid sample (Hex-4-ynoic acid), a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The background spectrum of the empty sample holder (for thin film) or a pure KBr pellet is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The background is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample or 5-10 µL of the liquid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added if not already present in the solvent.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz) is used.
-
¹H NMR Data Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for sufficient signal-to-noise ratio.
-
¹³C NMR Data Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) is used to simplify the spectrum and enhance the signal. A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C and its longer relaxation times.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the TMS signal at 0 ppm.
Visualization of the Comparative Workflow
The logical flow for the spectroscopic comparison of this compound and its derivatives can be visualized as follows:
Caption: Workflow for Spectroscopic Comparison.
A Comparative Guide to Catalysts in Hex-4-yn-1-ol Synthesis for Researchers
A detailed analysis of catalytic performance in the synthesis of the versatile alkynol, Hex-4-yn-1-ol, reveals distinct advantages and disadvantages across different catalytic systems. This guide provides a comparative study of common catalysts, focusing on yield, selectivity, and reaction conditions to aid researchers, scientists, and drug development professionals in selecting the optimal synthetic route.
The synthesis of this compound, a valuable building block in organic chemistry, can be achieved through various catalytic methods. The choice of catalyst is crucial as it significantly impacts the efficiency, selectivity, and overall viability of the synthesis. This comparison focuses on two primary approaches: the alkylation of a propyne-derived nucleophile and the coupling of a protected butynol (B8639501) with a two-carbon electrophile, highlighting the performance of organometallic and metal-free catalytic systems.
Performance Comparison of Catalytic Systems
The efficiency of this compound synthesis is heavily dependent on the chosen catalyst and reaction pathway. Below is a summary of quantitative data for different catalytic approaches.
| Catalyst System | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |
| n-Butyllithium (n-BuLi) | Propyne (B1212725), 3-Bromo-1-propanol (B121458) | Tetrahydrofuran (B95107) (THF) | -78 to 25 | 12 | ~75 | >95 |
| Copper(I) Iodide (CuI) / Palladium Complex | 1-Butyne-4-ol (protected), Ethyl Halide | Amine/Solvent Mix | 25-100 | 2-24 | Variable | High |
| Organocatalyst (e.g., Proline derivative) | Propionaldehyde, Ethynyl Grignard | Dichloromethane (DCM) | -20 to 25 | 24-48 | Moderate | High (Enantioselectivity) |
Note: The data presented is a synthesis of typical results found in the literature for similar reactions, as direct comparative studies for this compound are limited. Yields and selectivities are highly substrate and condition dependent.
Experimental Protocols
Synthesis via Alkylation of Propyne using n-Butyllithium
This common laboratory-scale synthesis involves the deprotonation of propyne to form a potent nucleophile, which then undergoes alkylation.
Methodology:
-
A solution of propyne is prepared by bubbling the gas through anhydrous tetrahydrofuran (THF) at -78°C.
-
An equimolar amount of n-butyllithium (n-BuLi) in hexanes is added dropwise to the propyne solution, maintaining the temperature at -78°C. The mixture is stirred for one hour to ensure complete formation of the lithium propynide.
-
A solution of 3-bromo-1-propanol in anhydrous THF is then added slowly to the reaction mixture.
-
The reaction is allowed to warm to room temperature and is stirred for 12 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.
Sonogashira Coupling Approach
While not directly reported for this compound in a comparative study, the Sonogashira coupling is a powerful method for forming carbon-carbon bonds between sp- and sp2-hybridized carbons. A plausible route would involve a protected 3-butyn-1-ol (B147353) and a two-carbon electrophile.
Generalized Methodology:
-
To a solution of the protected 3-butyn-1-ol and the ethyl halide in a suitable solvent (e.g., a mixture of an amine like triethylamine (B128534) and an organic solvent like THF), the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and the copper(I) iodide (CuI) co-catalyst are added.
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated.
-
The resulting crude product is then deprotected and purified by column chromatography.
Discussion of Catalyst Performance
n-Butyllithium: This organolithium reagent is not a catalyst but a stoichiometric reagent. It is highly effective for the deprotonation of terminal alkynes, leading to high yields of the desired product. However, its use requires strictly anhydrous conditions and low temperatures, and its high reactivity can lead to side reactions if not handled carefully. The main drawback is the need for stoichiometric amounts, which is not ideal for large-scale industrial processes.
Copper/Palladium Catalysis (Sonogashira Coupling): This catalytic system is extremely versatile and tolerant of a wide range of functional groups. It typically offers high yields and selectivity under relatively mild conditions. The primary advantage is the catalytic nature of the process, requiring only small amounts of the expensive palladium catalyst. However, potential contamination of the final product with residual heavy metals is a concern, especially in pharmaceutical applications, and requires careful purification steps.
Organocatalysis: While less common for this specific transformation, organocatalysis presents a green and sustainable alternative to metal-based catalysts. Chiral organocatalysts can also offer the significant advantage of enantioselectivity, producing a specific stereoisomer of the target molecule. The reactions are often performed under mild conditions. However, catalyst loading can sometimes be higher than with metal catalysts, and reaction times may be longer.
Conclusion
The choice of catalyst for the synthesis of this compound depends heavily on the specific requirements of the researcher or process. For laboratory-scale synthesis where high yield is the primary concern, the use of n-butyllithium for the alkylation of propyne is a reliable method. For more complex substrates or for processes where catalyst turnover is important, a Sonogashira coupling approach with a copper/palladium system is a powerful alternative. As the field of sustainable chemistry advances, organocatalytic methods are expected to become increasingly important, offering a metal-free and potentially enantioselective route to this and other valuable chemical intermediates. Further research into direct comparative studies of these catalytic systems for the synthesis of this compound would be highly beneficial to the scientific community.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Hex-4-yn-1-ol
For researchers and professionals in drug development, the proper handling and disposal of specialized chemicals like Hex-4-yn-1-ol are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with general best practices for hazardous chemical waste management.
This compound is recognized as a combustible liquid that can cause skin, eye, and respiratory irritation.[1] Adherence to stringent disposal protocols is therefore not just a matter of regulatory compliance, but a critical component of laboratory safety.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound, as with many laboratory chemicals, must be handled by a licensed waste disposal contractor. Do not discharge down the drain or mix with other waste streams unless explicitly approved by your institution's environmental health and safety (EHS) department.
-
Waste Collection:
-
Designate a specific, clearly labeled, and compatible waste container for this compound. The container should be made of a material that will not react with the chemical.
-
Ensure the container is kept tightly closed when not in use to prevent the release of vapors.
-
-
Storage of Chemical Waste:
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide the full chemical name (this compound) and any other relevant hazard information to the disposal company.
-
-
Handling Spills:
-
In the event of a small spill, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth.
-
Collect the absorbed material and place it in the designated waste container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
-
Quantitative Hazard Data Summary
| Hazard Classification | GHS Category | Description |
| Flammable liquids | Category 4 | Combustible liquid[1] |
| Skin corrosion/irritation | Category 2 | Causes skin irritation[1] |
| Serious eye damage/eye irritation | Category 2 | Causes serious eye irritation[1] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation[1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, protecting both personnel and the environment. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) for the most detailed and current guidance.
References
Essential Safety and Operational Guide for Handling Hex-4-yn-1-ol
This guide provides critical safety and logistical information for the proper handling and disposal of Hex-4-yn-1-ol. It is intended for laboratory personnel, researchers, and drug development professionals to ensure personal safety and adherence to procedural best practices.
This compound is a combustible liquid that can cause skin and eye irritation, and may also lead to respiratory irritation.[1] Strict adherence to the following protocols is essential to mitigate risks.
Physical and Chemical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C6H10O |
| Molecular Weight | 98.14 g/mol [1] |
| Boiling Point | 171.3°C at 760 mmHg[2] |
| Density | 0.905 g/cm³[2] |
| Flash Point | 69.1°C[2] |
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protection. The following table outlines the recommended PPE.
| Protection Type | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn over goggles if there is a significant risk of splashing.[3][4] | Protects against splashes which can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves, such as butyl rubber or nitrile rubber, are required.[4][5] Gloves should be inspected before use and replaced immediately if contaminated or damaged. | Prevents skin contact which can cause irritation.[1] |
| Body Protection | A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashing or exposure, chemically resistant aprons or coveralls should be worn.[4] | Protects against skin contact and contamination of personal clothing. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors. If a fume hood is not available or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | This compound may cause respiratory irritation.[1] |
| Footwear | Closed-toe shoes are mandatory in any laboratory setting where chemicals are handled. | Provides protection against spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation :
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.
-
Confirm that the chemical fume hood is functioning correctly.
-
Gather all necessary PPE and ensure it is in good condition.
-
Have spill control materials (e.g., absorbent pads, sand) readily available.
-
-
Handling :
-
Always handle this compound within a certified chemical fume hood to control vapor exposure.
-
Ground and bond all containers and receiving equipment to prevent static discharge, as the substance is a combustible liquid.
-
Use only non-sparking tools.
-
Avoid direct contact with skin and eyes by wearing the appropriate PPE.
-
Keep containers tightly closed when not in use.
-
-
Storage :
-
Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Keep it separated from incompatible materials such as strong oxidizing agents and strong acids.[6]
-
Ensure the storage container is clearly labeled.
-
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection :
-
Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted.
-
-
Contaminated PPE :
-
Used gloves, disposable lab coats, and other contaminated solid materials should be collected as solid chemical waste.
-
Place these items in a designated and labeled container for hazardous waste disposal.[4]
-
-
Empty Containers :
-
Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
-
After rinsing, the container labels should be fully defaced or removed before disposal or recycling.[7]
-
Experimental Workflow and Safety Procedures
References
- 1. This compound | C6H10O | CID 70235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 4. benchchem.com [benchchem.com]
- 5. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 6. fishersci.com [fishersci.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
